molecular formula C21H42O6 B155258 3,6,9,12-Tetraoxapentacosanoic acid CAS No. 127174-97-4

3,6,9,12-Tetraoxapentacosanoic acid

Katalognummer: B155258
CAS-Nummer: 127174-97-4
Molekulargewicht: 390.6 g/mol
InChI-Schlüssel: YGNNWPABJOELRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6,9,12-Tetraoxapentacosanoic acid, also known as 3,6,9,12-Tetraoxapentacosanoic acid, is a useful research compound. Its molecular formula is C21H42O6 and its molecular weight is 390.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6,9,12-Tetraoxapentacosanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6,9,12-Tetraoxapentacosanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

127174-97-4

Molekularformel

C21H42O6

Molekulargewicht

390.6 g/mol

IUPAC-Name

2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C21H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-24-14-15-25-16-17-26-18-19-27-20-21(22)23/h2-20H2,1H3,(H,22,23)

InChI-Schlüssel

YGNNWPABJOELRL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCOCCOCCOCCOCC(=O)O

Kanonische SMILES

CCCCCCCCCCCCCOCCOCCOCCOCC(=O)O

Synonyme

TRIDECETH-4 CARBOXYLIC ACID

Herkunft des Produkts

United States

Foundational & Exploratory

3,6,9,12-Tetraoxapentacosanoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3,6,9,12-Tetraoxapentacosanoic acid (CAS: 127174-97-4), a specialized ether-carboxylate surfactant also known as Trideceth-4 Carboxylic Acid .[1][2][3]

Targeting researchers and drug development scientists, this document synthesizes its chemical architecture, synthesis pathways, physicochemical behaviors, and dual-utility as both a pharmaceutical excipient and a naturally occurring bioactive metabolite.[1]

Structure, Synthesis, and Biopharmaceutical Applications

Executive Summary

3,6,9,12-Tetraoxapentacosanoic acid is an anionic surfactant characterized by a C13 lipophilic tail coupled to a short polyethylene glycol (PEG)-like spacer terminating in a carboxylic acid.[1] While widely recognized in industrial formulations under the trade name NIKKOL ECT-3 for its mild emulsification properties, recent metabolomic studies have identified it as a bioactive constituent in lichens (Ochrolechia frigida), exhibiting antioxidant potential.[1][2] In drug development, its structure—mimicking "stealth" PEG-lipids—positions it as a candidate for solubilizing hydrophobic APIs (Active Pharmaceutical Ingredients) and modulating lipid-based delivery systems.[1][2]

Chemical Identity & Structural Analysis[1][2][4][5][6][7]

Nomenclature Decoding

The systematic name 3,6,9,12-Tetraoxapentacosanoic acid follows IUPAC replacement nomenclature, treating the molecule as a modified 25-carbon chain (pentacosanoic acid) where carbon atoms at specific positions are replaced by oxygen.[1][2]

  • Parent Backbone: Pentacosane (

    
    ).[1]
    
  • Modifications: Carbons 3, 6, 9, and 12 are replaced by Oxygen atoms (ether linkages).[1]

  • Functional Group: C1 is a Carboxylic Acid (

    
    ).[1][2]
    
  • Lipophilic Tail: The chain from C13 to C25 remains an alkyl group (Tridecyl,

    
    ).[1]
    

Synonyms:

  • Trideceth-4 Carboxylic Acid (INCI)[1][2][4]

  • PEG-3 Tridecyl Ether Carboxylic Acid[1][2][5]

  • Polyoxyethylene (3) tridecyl ether acetic acid[1][5]

Structural Diagram

The molecule consists of a hydrophilic "head" (Carboxyl + 3 EO units) and a hydrophobic "tail" (Tridecyl).[1]

ChemicalStructure cluster_formula Molecular Formula: C21H42O6 | MW: 390.56 g/mol Head Hydrophilic Head (Carboxylic Acid) Linker PEG Spacer (3 Ethylene Oxide Units) Positions: 3, 6, 9, 12 Head->Linker Ether Bond Tail Hydrophobic Tail (Tridecyl Chain C13) Linker->Tail Ether Bond Structure HOOC-CH2-O-(CH2CH2-O)3-(CH2)12-CH3

Figure 1: Structural segmentation of 3,6,9,12-Tetraoxapentacosanoic acid showing the amphiphilic domains.[1][2]

Physicochemical Properties[1][2][4][9]

Understanding the physical behavior of this molecule is critical for formulation science.[1][2]

PropertyValue / CharacteristicMechanism/Implication
Molecular Weight 390.56 g/mol Low MW surfactant; rapid diffusion kinetics.[1][2]
pKa (Acid) ~3.6 – 3.8 (Estimated)The ether oxygen at the

-position exerts an electron-withdrawing inductive effect, making it slightly more acidic than acetic acid (pKa 4.76).[1][2]
Physical State Pale yellow liquidFluid at room temperature due to ether linkages disrupting packing.[1][2]
HLB Value ~11 – 13 (Calculated)Oil-in-Water (O/W) emulsifier.[1][2] High solubility in aqueous buffers at neutral pH.[1][2]
Solubility Soluble in Water (pH > 4), Ethanol, OilspH-dependent solubility; forms anionic micelles in basic conditions.[1][2]
CMC ~10⁻³ M rangeForms micelles at relatively low concentrations, useful for drug solubilization.[1]

Synthesis & Manufacturing Protocols

The synthesis typically follows a Williamson Ether Synthesis or an Oxidation pathway.[1][2] The most common industrial route ensures high yield and control over the PEG chain length.[1][2]

Industrial Synthesis Workflow
  • Ethoxylation: Tridecyl alcohol is reacted with Ethylene Oxide (EO) to form Trideceth-3 (intermediate).[1][2]

  • Carboxymethylation: The terminal hydroxyl group is reacted with Sodium Monochloroacetate (SMCA) in the presence of a base (NaOH).[1][2]

Process Flow Diagram

SynthesisPathway Start Tridecyl Alcohol (C13H27OH) Inter Trideceth-3 (Ethoxylated Alcohol) Start->Inter Ethoxylation (Cat: KOH, Heat) EO + 3 Ethylene Oxide EO->Inter Product Sodium Trideceth-4 Carboxylate Inter->Product Williamson Ether Synthesis (SN2 Substitution) SMCA + Sodium Monochloroacetate (Cl-CH2-COONa) / NaOH SMCA->Product Acidification Acidification (HCl) -> Free Acid Form Product->Acidification Workup

Figure 2: Synthetic route from fatty alcohol to ether carboxylate.

Applications in Research & Drug Development[1][2]

Pharmaceutical Excipient (Solubilization)

Unlike standard fatty acids, the "Tetraoxa" ether backbone provides unique solvation properties.[1]

  • Mechanism: The ether oxygens can hydrogen bond with water, creating a larger hydration shell than a standard alkyl chain.[1][2] This "stealth" steric barrier reduces protein adsorption.[1][2]

  • Use Case: It serves as a co-surfactant in Self-Emulsifying Drug Delivery Systems (SEDDS) for Class II/IV drugs (low solubility), enhancing bioavailability by maintaining the drug in a supersaturated state within the GI tract.[1][2]

Natural Product Bioactivity (Lichen Metabolite)

Recent metabolomic profiling has identified 3,6,9,12-Tetraoxapentacosanoic acid in the Antarctic lichen Ochrolechia frigida.[1][6][7]

  • Bioactivity: Studies indicate antioxidant activity , likely due to the ability of the ether-carboxylate head to chelate metal ions that catalyze oxidation, combined with the radical-scavenging potential of the lipid environment.[1][2]

  • Research Relevance: It is used as a biomarker for lichen metabolic adaptation to cold stress (cryoprotection).[1][2]

Lipid Nanoparticle (LNP) Relevance

While not the primary PEG-lipid in current mRNA vaccines (which use C14-C18 tails), this molecule represents a class of "Sheddable PEG-Lipids" .[1][2]

  • Short Chain Dynamics: The C13 tail anchors less distinctively into the lipid bilayer than C14/C18 chains.[1][2]

  • Desorption: This allows the PEG moiety to "shed" or desorb rapidly from the nanoparticle surface after injection, facilitating the fusion of the LNP with the endosomal membrane—a critical step for cytosolic release of RNA payloads.[1][2]

Analytical Characterization

To verify the identity and purity of 3,6,9,12-Tetraoxapentacosanoic acid, the following analytical signatures are standard:

  • Mass Spectrometry (ESI-MS):

    • Ionization: Negative mode (ESI-).[1][2]

    • Molecular Ion:

      
       at m/z 389.3 .[1][2]
      
    • Adducts: Sodium adduct

      
       at m/z 413.3 .[1][2]
      
  • NMR Spectroscopy (

    
    -NMR, CDCl
    
    
    
    ):
    • 
       0.88 ppm (t, 3H): Terminal Methyl (
      
      
      
      ).[1][2]
    • 
       1.25 ppm (m, ~20H): Methylene chain (
      
      
      
      ).[1][2]
    • 
       3.6-3.7 ppm (m, ~12H): PEG backbone (
      
      
      
      ).[1][2]
    • 
       4.15 ppm (s, 2H): 
      
      
      
      -methylene to Carboxyl (
      
      
      ).[1][2]

References

  • PubChem. (n.d.).[1][2] 3,6,9,12-Tetraoxapentacosanoic acid (Compound).[1][2][3][6][8][9][10][4][5][7][11][12] National Library of Medicine.[1][2] Retrieved from [Link][1]

  • Frontiers in Pharmacology. (2023). Antioxidant and antidiabetic activity and phytoconstituents of lichen extracts.[1][2][7] (Identification of 3,6,9,12-tetraoxapentacosanoic acid in O. frigida). Retrieved from [Link]

  • CAS Common Chemistry. (n.d.).[1][2][4] CAS Registry Number 127174-97-4.[1][2][3][4][12] American Chemical Society.[1][2] Retrieved from [Link][1][4][12]

  • EWG Skin Deep. (n.d.). Trideceth-4 Carboxylic Acid Safety Rating.[1][2][13] Retrieved from [Link][1]

Sources

Molecular Weight and Formula of PEG-4 Tridecyl Ether Carboxylic Acid: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural and physicochemical analysis of PEG-4 Tridecyl Ether Carboxylic Acid (INCI: Trideceth-4 Carboxylic Acid). Unlike simple surfactants, this molecule represents a hybrid class of anionic-nonionic surfactants (Alkylethercarboxylic acids, AECs). Its value lies in its "chameleon" nature: it exhibits the pH-dependent solubility of carboxylates while maintaining the steric stability and hard-water tolerance of polyethers.

This document details the theoretical and functional molecular parameters, synthesis-derived impurity profiles, and validated protocols for characterization.

Part 1: Chemical Identity & Structural Elucidation

Nomenclature and Classification
  • INCI Name: Trideceth-4 Carboxylic Acid[1][2]

  • CAS Number: 127174-97-4 (Specific) / 68412-55-5 (Generic Series)

  • Chemical Family: Polyoxyethylene Alkyl Ether Carboxylic Acids (AEC)

  • Synonyms: Poly(oxy-1,2-ethanediyl),

    
    -(carboxymethyl)-
    
    
    
    -(tridecyloxy)-; PEG-4 Tridecyl Ether Acetate.
Molecular Formula & Weight Calculation

Commercially, "PEG-4" refers to an average ethoxylation degree of 4 moles of ethylene oxide (EO) per mole of alcohol. The carboxylic acid functionality is typically introduced via carboxymethylation (Williamson ether synthesis), adding a terminal acetyl group (


).

Structural Formula:



Theoretical Calculation (assuming strictly


): 
ComponentMoietyCountContribution ( g/mol )
Hydrophobe Tridecyl (

)
1183.36
Linker Ethoxy (

)
4

Head Group Carboxymethyl (

)
175.04
Total

- 434.60 g/mol

Note: The ether oxygen connecting the PEG chain to the acid cap is accounted for in the carboxymethyl group calculation or the PEG chain depending on segmentation. The formula


 assumes the standard carboxymethylation route.
Commercial Polydispersity

In practice, "Trideceth-4" is a distribution. The Polydispersity Index (PDI) dictates that while the number-average molecular weight (


) approximates 435  g/mol , the mixture contains oligomers ranging from 

to

.
  • Implication: For precise stoichiometric applications (e.g., drug conjugation), one must determine the specific

    
     via titration (Acid Value), not reliance on the theoretical weight.
    

Part 2: Physicochemical Properties[3]

ParameterValue / CharacteristicImpact on Formulation
Appearance Viscous liquid to waxy solidHandling requires heating to ~40°C for homogeneity.
Acid Value 120 – 135 mg KOH/gCritical quality attribute; used to calculate actual

.
pKa ~3.5 – 4.2More acidic than fatty acids due to ether oxygen induction.
HLB (Calc) ~12 – 14Oil-in-water emulsifier; high detergency.
CMC

to

M
Low CMC indicates high efficiency in micelle formation.
Solubility pH-dependentSoluble in water at pH > 5; soluble in oils/surfactants at low pH.

Part 3: Synthesis & Manufacturing Dynamics

Understanding the synthesis is crucial for identifying potential impurities (e.g., NaCl, unreacted nonionics) that affect toxicity and stability.

Synthesis Pathway (Williamson Ether Synthesis)

The industrial standard involves reacting Trideceth-4 with Sodium Monochloroacetate (SMCA).

SynthesisPathway Tridecyl Tridecyl Alcohol (C13) Intermediate Trideceth-4 (Nonionic) Tridecyl->Intermediate Ethoxylation (KOH cat.) EO Ethylene Oxide (4 eq) EO->Intermediate Product Trideceth-4 Carboxylate (Na Salt) Intermediate->Product Carboxymethylation (-NaCl) SMCA Na-Monochloroacetate (Cl-CH2-COONa) SMCA->Product Acidification Acidification (HCl) Product->Acidification Final Trideceth-4 Carboxylic Acid Acidification->Final Purification

Figure 1: Industrial synthesis pathway from Tridecyl Alcohol to Trideceth-4 Carboxylic Acid.[3]

Impurity Profile[5]
  • Unreacted Nonionics: Typically 5-10%. These reduce the anionic character and alter the HLB.

  • Inorganic Salts (NaCl): Byproduct of the Williamson synthesis. Must be washed out for pharmaceutical grades.

  • PEG Dicarboxylates: If PEG diols are present in the starting material, cross-linking impurities may form.

Part 4: Analytical Characterization Protocols

As a scientist, you cannot rely on the label "PEG-4". You must validate the Equivalent Weight (EW) .

Protocol 4.1: Determination of Mean Molecular Weight via Acid Value

Principle: The Acid Value (AV) represents the mg of KOH required to neutralize 1g of substance.[4] This is the most robust method for determining


 of the free acid.

Reagents:

  • 0.1 N Potassium Hydroxide (KOH) in Ethanol (Standardized).[5]

  • Solvent: Ethanol/Diethyl Ether (1:1 v/v).

  • Indicator: Phenolphthalein (1% in EtOH).

Workflow:

  • Sample Prep: Accurately weigh 2.0 – 3.0 g of sample (

    
    ) into a 250 mL Erlenmeyer flask.
    
  • Solubilization: Add 50 mL of solvent mixture. Sonicate if necessary to ensure complete dissolution.

  • Titration: Add 3 drops of phenolphthalein. Titrate with 0.1 N KOH (

    
    ) until a faint pink color persists for 30 seconds.
    
  • Blank: Run a solvent blank (

    
    ).
    

Calculation:




Self-Validation Check: If the calculated MW deviates >10% from 435 g/mol , check for moisture content (Karl Fischer) or significant unreacted nonionics.

Protocol 4.2: Oligomer Distribution via LC-MS

To visualize the "PEG-4" distribution.

Workflow:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.

  • Detection: ESI-MS (Negative Mode).

  • Analysis: Look for the mass series separated by 44 Da (

    
    ).[6] The peak intensity maximum should correspond to the 
    
    
    
    species (
    
    
    [M-H]-).

Part 5: Applications & Mechanism of Action

Pharmaceutical Solubilization

Trideceth-4 Carboxylic Acid acts as an Extended Surfactant . The intermediate PEG chain inserts a spacer between the hydrophobic tail and the anionic head.

  • Mechanism: This reduces the electrostatic repulsion between head groups in a micelle, allowing for tighter packing and a lower Critical Micelle Concentration (CMC) compared to standard fatty acids (e.g., Lauric Acid).

  • Use Case: Solubilizing cationic drugs (API-Surfactant ion pairing) where the carboxylate interacts with the API amine, while the PEG chain prevents precipitation.

Nano-Emulsion Stabilization

The molecule provides Electro-Steric Stabilization .

  • Electrostatic: Carboxylate repulsion (pH > 4).

  • Steric: PEG-4 chain provides a hydration shell, preventing coalescence in high-salt physiological conditions.

Stabilization cluster_interface Interfacial Layer OilDroplet Oil Droplet Tail Tridecyl Tail (Hydrophobic) OilDroplet->Tail Embeds PEG PEG-4 Linker (Steric Barrier) Tail->PEG Head COO- Head (Electrostatic) PEG->Head Water Phase Water Phase Head->Water Phase Repulsion

Figure 2: Schematic of Electro-Steric Stabilization mechanism at the oil-water interface.

References

  • Kyowa Interface Science Co. (n.d.). Surface Tension and CMC of Polyoxyethylene Alkyl Ether Carboxylic Acids. Retrieved from

  • American Oil Chemists' Society (AOCS). (2017).
  • Cosmetic Ingredient Review (CIR). (2012).[7] Safety Assessment of Alkyl PEG Ethers as Used in Cosmetics. International Journal of Toxicology. [Link]

  • PubChem Database. (2023). Trideceth-4 carboxylic acid (Compound Summary). National Center for Biotechnology Information. [Link][3]

  • Paria, S., & Khilar, K. C. (2004). A review on experimental studies of surfactant adsorption at the hydrophilic solid–water interface. Advances in Colloid and Interface Science. (Context for AEC adsorption mechanisms).

Sources

Beyond the Alkyl Chain: Structural and Functional Analysis of 3,6,9,12-Tetraoxapentacosanoic Acid

[1][2]

Executive Summary

In the landscape of lipid-based therapeutics, standard fatty acids (SFAs) like Stearic or Palmitic acid serve as the structural "mortar" of the lipid bilayer.[1] However, 3,6,9,12-Tetraoxapentacosanoic acid (TOPA) represents a distinct class of Polyether Fatty Acids (or Ether Carboxylates).[1][2] Unlike SFAs, which possess a continuous hydrophobic methylene backbone, TOPA integrates a specific oxyethylene (PEG-like) spacer between the hydrophobic tail and the carboxyl headgroup.[1][2]

This modification fundamentally alters the lipid’s Hydrophilic-Lipophilic Balance (HLB) , phase transition behavior , and interfacial hydration , making it a critical candidate for "Stealth" LNP formulations where reduced protein adsorption is required without the use of high-molecular-weight PEG-lipids.[1][2]

Part 1: Structural Anatomy & Chemical Divergence[1][2]

The defining feature of TOPA is the interruption of the hydrophobic chain by ether linkages. To understand its function, we must contrast it with a canonical SFA, Stearic Acid (C18:0).[1][2]

Comparative Structural Analysis
FeatureStearic Acid (Standard FA)3,6,9,12-Tetraoxapentacosanoic Acid (TOPA)
Backbone Composition Continuous Methylene (-CH₂-) chain.[1][2]Alkyl tail + Polyether spacer (-CH₂CH₂O-)₄.[1][2]
Hydrophobicity High (LogP ~8.2).[1][2] Lipophilic throughout.[1]Amphiphilic gradient.[1] The "Tetraoxa" region is hydrophilic.
Chain Flexibility Semi-rigid (High rotational barrier).[1][2]High flexibility (Low rotational barrier of C-O bonds).[1]
Headgroup Environment Dehydrated boundary layer.[1]Hydrated boundary layer (Ether oxygens recruit water).[1][2]
pKa (Apparent) ~7–9 in bilayers (Shifted by dehydration).[1][2]~3.5–4.5 (Lowered by inductive effect & hydration).[1][2]
The "Tetraoxa" Mechanism

The "3,6,9,12-tetraoxa" nomenclature indicates four oxygen atoms replacing carbon positions in the chain (specifically mimicking a PEG4 linker).[1][2]

  • Standard FA: The carboxyl head is the only polar point.

  • TOPA: The polarity extends ~1.5 nm into the chain.[3] This creates a "Cryptanionic" character where the negative charge of the carboxyl is stabilized by the solvation shell of the ether chain, preventing cation-mediated bridging (e.g., Ca²⁺) that typically precipitates SFAs.[1][2]

Visualization of Structural Topology

The following diagram contrasts the rigid, hydrophobic nature of Stearic Acid with the flexible, hydrated architecture of TOPA.[1]

LipidStructurecluster_0Standard Fatty Acid (Stearic Acid)cluster_13,6,9,12-Tetraoxapentacosanoic Acid (TOPA)Head_SCOOH Head(Anionic/Neutral)Tail_SHydrophobic Tail(C18 Alkyl Chain)Rigid, DehydratedHead_S->Tail_SDirect LinkHead_TCOOH Head(Inductively Acidified)Spacer_TTetraoxa Spacer(PEG4-like)Hydration ZoneHead_T->Spacer_TEther LinkageTail_THydrophobic Tail(Tridecyl C13)Flexible AnchorSpacer_T->Tail_TC-O-C BondWaterH₂O MoleculesWater->Tail_SRepulsionWater->Spacer_TH-Bonding

Caption: Structural comparison showing the hydration-permissive spacer in TOPA versus the hydrophobic exclusion zone of Stearic Acid.[1][2]

Part 2: Physicochemical Implications in Formulation[2]

For drug developers, the substitution of Stearic Acid with TOPA in an LNP formulation introduces three critical changes in particle dynamics.

The "Stealth" Effect (Opsonization Resistance)

Standard FAs in LNPs often require a separate PEG-lipid (e.g., PEG2000-DMG) to prevent immune recognition.[1][2] TOPA provides an intrinsic stealth effect :

  • The four ether oxygens create a "water cloud" at the lipid interface.

  • This hydration barrier sterically hinders the adsorption of serum proteins (Opsonins like ApoE), similar to a short PEG chain, but without the issues of anti-PEG antibody generation associated with long-chain polymers.[1][2]

Membrane Fluidity and Transition Temperature (Tm)[1][2]
  • Stearic Acid: High Tm (~69°C).[1][2] It crystallizes and rigidifies the LNP membrane, which aids stability but can retard payload release (endosomal escape).[1][4]

  • TOPA: The ether linkages introduce rotational freedom (the "kink" effect without unsaturation).[1] This lowers the Tm, maintaining the LNP surface in a liquid-disordered phase at physiological temperature.[1][2] This promotes fusogenicity with the endosomal membrane.[5]

pH Sensitivity and pKa Shift

The ether oxygens in TOPA exert an electron-withdrawing inductive effect on the carboxyl group.

  • Result: TOPA is a stronger acid (lower pKa) than Stearic Acid.[1][2]

  • Formulation Impact: At pH 7.4 (blood), TOPA is fully ionized (anionic), providing strong electrostatic repulsion to prevent LNP aggregation.[1][2] At pH 5.0 (endosome), it remains partially anionic, potentially aiding in the destabilization of the ionizable cationic lipid pairs.[1][2]

Part 3: Experimental Protocols

Synthesis of TOPA-Stabilized LNPs

This protocol describes the substitution of helper lipids with TOPA to create "Stealth" LNPs without traditional PEG-lipids.[1][2]

Materials:

  • Ionizable Lipid (e.g., SM-102 or DLin-MC3-DMA).[1][2][4][5]

  • Helper Lipid: DSPC.[1][4][5][6]

  • Cholesterol.[1][4][5][6][7]

  • Stabilizer: 3,6,9,12-Tetraoxapentacosanoic acid (TOPA).[1][2]

  • Payload: mRNA (e.g., Luciferase reporter).[1][2][6]

Workflow:

  • Lipid Mix Preparation:

    • Dissolve lipids in Ethanol at a molar ratio of 50:10:38.5:1.5 (Ionizable:DSPC:Cholesterol:TOPA).[1][2]

    • Note: The 1.5% TOPA replaces the standard PEG-lipid.

  • Aqueous Phase:

    • Dilute mRNA in Citrate Buffer (pH 4.[1]0) to a specific N/P ratio (typically 6).

  • Microfluidic Mixing:

    • Use a staggered herringbone mixer (e.g., NanoAssemblr).[1][2]

    • Flow Rate Ratio: 3:1 (Aqueous:Ethanol).[1][2]

    • Total Flow Rate: 12 mL/min.[1]

  • Dialysis & TFF:

    • Dialyze against PBS (pH 7.4) for 12 hours to remove ethanol and neutralize pH.

    • Critical Step: Unlike PEG-lipids which can "shed" (desorb), TOPA is more stably anchored due to its single tail, but the hydration layer prevents aggregation.[1][2]

Validation: The TNS Assay (Surface pKa)

To confirm the surface topology altered by TOPA:

  • Prepare LNPs with and without TOPA.[1]

  • Incubate with TNS (2-(p-toluidino)-6-naphthalene sulfonic acid).[1][2]

  • Measure fluorescence vs. pH (Titration from 3.0 to 9.0).[1]

  • Expected Result: TOPA-LNPs will show a shifted apparent pKa curve compared to Stearic-LNPs, indicating a more hydrated, anionic surface environment.[1][2]

Part 4: Logical Pathway of Action

The following diagram illustrates how TOPA modifies the LNP surface to evade immune clearance while facilitating release.

Mechanismcluster_LNPLNP Surface Architecturecluster_CellCellular InteractionTOPA_NodeTOPA Molecule(Ether Spacer)HydrationHydration Shell(Water Recruitment)TOPA_Node->HydrationH-BondingEndosomeEndosomal Uptake(pH ~5.5)TOPA_Node->EndosomeFluidity PromotesFusionProteinSerum Proteins(ApoE / Opsonins)Hydration->ProteinSteric Repulsion(Stealth Effect)ReleaseMembrane Fusion(Payload Release)Endosome->ReleaseAcidic Environment

Caption: Mechanism of Action showing TOPA-mediated hydration preventing protein adsorption while maintaining fusogenicity.[1][2]

References

  • PubChem. (2025).[1] 3,6,9,12-Tetraoxapentacosan-1-ol Structure and Properties. National Library of Medicine. Retrieved from [Link][1][2]

  • Ataman Kimya. (n.d.).[1] Technical Data Sheet: NIKKOL ECT-3 (Trideceth-4 Carboxylic Acid). Retrieved from [Link]

  • RSC Publishing. (2017).[1] Calculation of apparent pKa values of saturated fatty acids in bilayers. Physical Chemistry Chemical Physics.[1][8] Retrieved from [Link]

  • Frontiers in Pharmacology. (2024). Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Retrieved from [Link]

Hydrophilic-lipophilic balance (HLB) of Trideceth-4 carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical behavior and Hydrophilic-Lipophilic Balance (HLB) of Trideceth-4 carboxylic acid.

Executive Summary

Trideceth-4 carboxylic acid (INCI: Trideceth-4 Carboxylic Acid) represents a class of "smart" surfactants known as Ether Carboxylates . Unlike traditional nonionics (e.g., Polysorbates) or fixed anionics (e.g., SLS), this molecule exhibits pH-switchable amphiphilicity .

  • Low pH (< 4.0): Behaves as a Nonionic surfactant (Lipophilic/Wetting agent).

  • High pH (> 7.0): Behaves as an Anionic surfactant (Hydrophilic/Emulsifier).

This guide provides the theoretical calculations for both states, experimental protocols for validation, and formulation strategies for drug delivery and cosmetic applications.

Chemical Identity & Structural Analysis

To understand the HLB, we must first dissect the molecular architecture.

PropertySpecification
INCI Name Trideceth-4 Carboxylic Acid
Chemical Structure

Alkyl Chain (R) Tridecyl (

), branched or linear
Ethoxylation (n) ~4 moles Ethylene Oxide (EO)
Head Group Carboxymethyl group (Weak acid)
Molecular Weight (Approx) ~420 g/mol
CAS Number 127174-97-4 (Generic)

Theoretical HLB Framework

Because this surfactant is ionizable, a single HLB value is scientifically inaccurate. We must calculate two distinct values: the Acid Form (protonated) and the Salt Form (deprotonated).

The Acid Form (Nonionic Behavior)

At pH < pKa (approx. 3.5–4.5), the carboxyl group is protonated (


). The molecule behaves as a nonionic ethoxylate. We use Griffin’s Method :


  • 
     (Mass of Hydrophile): 
    
    • 4 moles EO (

      
      ) = 176.2
      
    • Carboxyl cap (

      
      ) = 45.0
      
    • Total Hydrophile

      
      
      
  • 
     (Total Molecular Weight): 
    
    • Tridecyl tail (

      
      )
      
    • Total MW

      
      
      


Interpretation: In its acid form, it acts as a moderate emulsifier, suitable for W/O emulsions or as a wetting agent.

The Salt Form (Anionic Behavior)

At pH > 7, the head group becomes


. Griffin’s method fails here. We use Davies’ Method , which assigns group numbers to chemical moieties.


  • Hydrophilic Groups:

    • 
       (Carboxylate salt): +21.0 (approx)
      
    • Ether Oxygen (-O-): 1.3

      
       4 = +5.2
      
  • Lipophilic Groups:

    • 
       groups: 0.475 
      
      
      
      13 = -6.175


Interpretation: In its neutralized form, the HLB shifts drastically to ~27, making it a powerful solubilizer and O/W emulsifier, similar to SDS but milder due to the EO spacer.

Visualizing the pH Switch Mechanism

The following diagram illustrates the structural transformation and resulting HLB shift.

HLB_Switch cluster_acid Low pH (< 4.0) cluster_base High pH (> 7.0) Acid Acid Form (R-EO4-COOH) Prop1 Nonionic Behavior Lipophilic Acid->Prop1 Salt Salt Form (R-EO4-COO⁻ Na⁺) Acid->Salt Neutralization (NaOH/TEA) HLB1 HLB ~ 10-11 Prop1->HLB1 Prop2 Anionic Behavior Hydrophilic Salt->Prop2 HLB2 HLB ~ 24-27 Prop2->HLB2 caption Figure 1: The pH-dependent HLB shift of Trideceth-4 Carboxylic Acid.

Experimental Determination Protocol

Theoretical calculations are approximations. For critical drug delivery or cosmetic formulations, the Effective HLB must be determined experimentally using an oil scan.

Protocol: Emulsion Stability Scan (Oil Titration)

Objective: Determine the effective emulsification capability at a specific pH.

Materials:

  • Surfactant: Trideceth-4 Carboxylic Acid (neutralized to pH 7 with NaOH).

  • Oil Phase: Mineral Oil (HLB req ~10) and Caprylic/Capric Triglyceride (HLB req ~5).

  • Aqueous Phase: Deionized water.

Workflow:

  • Preparation: Prepare a 5% surfactant solution in water. Adjust pH to 7.0.

  • Oil Blending: Create a series of oil blends ranging in Required HLB from 6 to 14.

  • Emulsification:

    • Mix 10g Oil Blend + 90g Surfactant Solution.

    • Homogenize at 5000 rpm for 2 minutes.

  • Observation: Transfer to graduated cylinders. Monitor creaming/separation at 1h, 24h, and 1 week.

  • Analysis: The oil blend that yields the most stable emulsion (least separation) corresponds to the Effective HLB of the surfactant system.

Experimental_Workflow Start Start: Define Target pH Step1 Neutralize Surfactant (pH 5.0 - 8.0) Start->Step1 Step3 Emulsify (5000 rpm, 2m) Step1->Step3 Step2 Prepare Oil Standards (Req HLB 6-14) Step2->Step3 Step4 Stability Monitoring (24h - 1 week) Step3->Step4 Result Identify Stable Phase = Effective HLB Step4->Result caption Figure 2: Experimental workflow for determining Effective HLB.

Applications & Formulation Strategy

"Cryo-Emulsification" (Co-surfactant)

Trideceth-4 carboxylic acid is rarely used as the sole emulsifier. Its primary strength lies in its compatibility .

  • With Cationics: Unlike SLS, ether carboxylates are compatible with cationic conditioning agents (e.g., Cetrimonium Chloride) due to the steric hindrance of the EO chain.

  • Hard Water Tolerance: The ether oxygens chelate calcium ions, preventing the precipitation of "soap scum" common with fatty acid soaps.

Formulation Table
ApplicationpH TargetRoleRecommended Concentration
Mild Facial Cleanser 5.5 - 6.5Primary Surfactant5.0% - 12.0%
Acidic Hair Conditioner 3.5 - 4.5Co-emulsifier (Nonionic mode)0.5% - 2.0%
Micellar Water 7.0Solubilizer (High HLB mode)1.0% - 3.0%

References

  • Sasol Performance Chemicals. (2020). Marlowet 4539 Technical Data Sheet. Retrieved from

  • Kao Chemicals. (2016).[1] AKYPO RLM 45 CA Technical Data Sheet. Retrieved from

  • Griffin, W. C. (1949). Classification of Surface-Active Agents by "HLB". Journal of the Society of Cosmetic Chemists.
  • Davies, J. T. (1957). A quantitative kinetic theory of emulsion type, I. Physical chemistry of the emulsifying agent. Gas/Liquid and Liquid/Liquid Interface.

Sources

Advanced Characterization of Ether Carboxylate Surfactants: CMC, Thermodynamics, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of Critical Micelle Concentration (CMC) values for ether carboxylate surfactants, designed for researchers in drug delivery and colloid science.

Executive Summary: The Crypto-Anionic Advantage

Alkyl Ether Carboxylates (AECs) represent a unique class of "crypto-anionic" surfactants that bridge the gap between nonionic ethoxylates and anionic soaps. Unlike standard sulfates (e.g., SLES) or carboxylates (e.g., fatty acid salts), AECs possess an inserted polyoxyethylene (EO) spacer between the hydrophobic alkyl tail and the ionic carboxylate headgroup.

This molecular architecture confers a dual nature:

  • At low pH (< 4): The carboxyl group is protonated (

    
    ), rendering the molecule nonionic. It exhibits low CMC values and high surface activity, similar to alcohol ethoxylates.
    
  • At high pH (> 6): The carboxyl group is ionized (

    
    ), providing electrostatic stabilization, high water solubility, and electrolyte tolerance typical of anionic surfactants.
    

For drug development and formulation, this pH-switchable behavior allows for tunable micellar stability, making AECs critical for controlled release systems and mild solubilization platforms.

Molecular Architecture & Self-Assembly Logic

The general structure of an AEC is


 , where:
  • 
     : Hydrophobic alkyl chain (typically C8–C18).
    
  • 
     : Degree of ethoxylation (typically 2–10 EO units).
    
  • 
     : Counterion (Na
    
    
    
    , K
    
    
    , or H
    
    
    ).

The EO spacer acts as a "shield," distancing the ionic headgroup from the hydrophobic core. This reduces the electrostatic repulsion between headgroups at the micelle surface, leading to lower CMC values compared to standard alkyl carboxylates of equivalent chain length.

Diagram 1: Structural Equilibrium & Micellization

AEC_Structure cluster_0 Molecular States cluster_1 Micellar Assembly AcidForm Protonated Form (pH < pKa) R-(EO)n-COOH (Nonionic Behavior) IonForm Ionized Form (pH > pKa) R-(EO)n-COO⁻ (Anionic Behavior) AcidForm->IonForm  Deprotonation (pKa ≈ 3-5)   Monomers Free Monomers (Surface Adsorption) AcidForm->Monomers Solubility Limit IonForm->Monomers High Solubility Micelles Micelles (Thermodynamic Aggregate) Monomers->Micelles  CMC Reached  

Caption: The "Crypto-Anionic" switch. At pH > pKa, the surfactant ionizes, increasing solubility and CMC due to headgroup repulsion. At pH < pKa, it behaves as a nonionic surfactant with a lower CMC.

CMC Data Landscape

The CMC of ether carboxylates is highly sensitive to the alkyl chain length (


) and the number of ethoxy groups (

). Below is a consolidated table of CMC values derived from high-precision tensiometry and fluorescence probe studies.
Table 1: Critical Micelle Concentration (CMC) Values
Surfactant IdentityStructure CodepH ConditionCMC (mM)CMC (mg/L)Source
Decyl Ether Carboxylate

Neutral (Na salt)0.95 ~550[1, 5]
Laureth-4 Carboxylate

Neutral (Na salt)0.30 - 0.60 ~150-300[2]
Laureth-6 Carboxylate

Neutral (Na salt)~0.15 ~90[3]
Laureth-11 Carboxylate

Neutral (Na salt)~1.1 - 1.5 ~800[4]
Myristyl Ether Carboxylate

Neutral (Na salt)0.009 ~6.5[5]
Capryleth-9 Carboxylate

Neutral (Na salt)> 10.0 > 5000[6]
Akypo RLM 45 CA

Acidic (pH 3)< 0.05 < 30[7]

*Note: Commercial grades (e.g., Akypo, Marlowet) are mixtures. Values marked with (~)are estimated ranges based on pure homologue trends.

Key Trends & Observations
  • Alkyl Chain Dominance: Increasing the alkyl chain from C10 to C14 causes a dramatic drop in CMC (from ~0.95 mM to ~0.009 mM), following the standard Traube’s rule (

    
    ).
    
  • EO Chain Complexity: Unlike simple sulfates, adding EO groups to AECs has a non-linear effect. Initially, short EO chains (1-3 units) lower the CMC by spacing out the ionic heads. However, long EO chains (>10 units) can increase the CMC slightly due to the increased hydrophilicity and steric bulk of the headgroup region.

  • pH Sensitivity: In the acid form (pH < 4), the CMC drops by nearly an order of magnitude compared to the salt form, as the electrostatic repulsion between headgroups is eliminated.

Thermodynamics of Self-Assembly

Understanding the thermodynamics is essential for predicting stability in drug formulations. The micellization of AECs is driven by the Hydrophobic Effect but modulated by the hydration of the EO chain.

The standard Gibbs free energy of micellization (


) is calculated as:


Where

is the CMC in mole fraction units.
Thermodynamic Parameters (at 25°C)
ParameterSignPhysical Interpretation

Negative Spontaneous micelle formation. The value becomes more negative as alkyl chain length increases.

Positive / Near Zero Micellization is often endothermic or athermal at room temperature. The "melting" of "icebergs" (structured water) around the tail requires energy.

Positive (Large) Entropy Driven. The release of structured water molecules from the hydrophobic tail into the bulk solvent is the primary driving force.

Expert Insight: At higher temperatures (>50°C), the EO chains dehydrate, making the molecule more hydrophobic. This can cause


 to become negative (exothermic), enhancing micellization efficiency. This "Cloud Point" behavior is typical of nonionics but is suppressed in AECs due to the terminal charge, offering high-temperature stability.

Experimental Protocols for CMC Determination

Due to the hybrid nature of AECs, standard conductivity methods often fail because the counterion binding fraction is lower than that of pure anionics. Surface Tension (Wilhelmy Plate) and Fluorescence Probe (Pyrene) are the validated protocols.

Diagram 2: Validated Experimental Workflow

CMC_Workflow cluster_HighConc CMC > 1 mM (Short Chain C8-C10) cluster_LowConc CMC < 1 mM (Long Chain C12-C18) Start Select Method Based on Concentration Range ST Surface Tension (Wilhelmy Plate) Start->ST High CMC Fluoro Fluorescence Probe (Pyrene) Start->Fluoro Low CMC Step1 Prepare Dilution Series (Logarithmic Spacing) ST->Step1 Step2 Measure γ (mN/m) Equilibrate 5 mins/sample Step1->Step2 Step3 Plot γ vs log(C) Find Break Point Step2->Step3 FStep1 Add Pyrene (0.5 µM) to Surfactant Solution Fluoro->FStep1 FStep2 Measure I1/I3 Ratio (Vibronic Peaks) FStep1->FStep2 FStep3 Sigmoidal Fit Identify Inflection Point FStep2->FStep3

Caption: Workflow for CMC determination. Surface tension is preferred for higher concentrations, while Pyrene fluorescence is required for low-CMC analogs to avoid detection limits.

Applications in Drug Delivery & Formulation

Permeation Enhancement

AECs are effective permeation enhancers for transdermal drug delivery. Their ability to disrupt the stratum corneum lipid bilayer is reversible and milder than Sodium Lauryl Sulfate (SLS). The C12-C14 AECs (e.g., Sodium Laureth-6 Carboxylate) provide the optimal balance between hydrophobicity (penetration) and mildness.

pH-Triggered Release

In oral drug delivery, AEC micelles can protect acid-labile drugs in the stomach (low pH = nonionic, tight packing). Upon reaching the intestine (neutral pH), the headgroups ionize, swelling the micelle or releasing the payload due to increased solubility and repulsion.

Coacervate Formation

In complex formulations (e.g., with cationic polymers like Chitosan), AECs form coacervates (liquid-liquid phase separation) more efficiently than sulfates. This is utilized to encapsulate active ingredients and deposit them onto biological surfaces (skin/mucosa) upon dilution.

References

  • Agilent Technologies. (2015). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Application Note 5991-6068EN. Link

  • Kao Chemicals Europe. (2020).[1] AKYPO® RLM 45 CA Technical Data Sheet.[2][3]Link

  • Scerbacova, A., et al. (2023). Investigation of Alkyl Ether Carboxylate Surfactants Performance in Carbonate Reservoirs. Skoltech Research. Link

  • Ataman Chemicals. (2024). Sodium Laureth-11 Carboxylate Technical Profile.[3]Link

  • Boussou, F., et al. (2020). Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis.Journal of Chromatography A. Link

  • Sasol Chemicals. (2018). MARLOWET 4538 Technical Data Sheet.[4]Link

  • Penfold, J., et al. (2019). Neutralisation rate controls the self-assembly of pH-sensitive surfactants.Soft Matter, 15, 8537-8547. Link

Sources

Solubility and Physicochemical Handling of 3,6,9,12-Tetraoxapentacosanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary & Molecular Identity

3,6,9,12-Tetraoxapentacosanoic acid (CAS: 127174-97-4), commonly known as Trideceth-4 carboxylic acid , is an amphiphilic ether-carboxylate surfactant. Structurally, it consists of a lipophilic tridecyl (C13) tail attached to a hydrophilic polyethylene glycol (PEG)-like spacer terminating in a carboxylic acid moiety.

This unique "chimera" structure—combining a fatty hydrophobic chain with a polar ether-acid head—dictates a solubility profile that defies simple "like dissolves like" heuristics. It functions as a pH-switchable surfactant: highly soluble in organic solvents in its protonated (free acid) form, while becoming water-soluble upon neutralization.

Molecular Specifications
PropertyValueNotes
IUPAC Name 3,6,9,12-Tetraoxapentacosanoic acidReplacement nomenclature counting O atoms in the backbone.
Common Name Trideceth-4 Carboxylic AcidRefers to C13 alcohol + ~4 EO units + Carboxyl cap.
Formula

MW 390.56 g/mol
Physical State Viscous Liquid / Waxy PasteMelting point ~8–15°C; liquid at room temperature.
pKa (Predicted) ~3.5 – 4.0Ether oxygen inductive effect increases acidity vs. fatty acids.
LogP (Predicted) ~4.6Dominant hydrophobic C13 tail drives organic solubility.

Physicochemical Basis of Solubility

To design effective solubilization protocols, researchers must understand the competing forces within the molecule.

The Amphiphilic Balance

The molecule is divided into two functional domains:

  • Hydrophobic Domain (C13 Alkyl Chain): Drives solubility in non-polar and halogenated solvents (Chloroform, Hexane, DCM).

  • Hydrophilic/Polar Domain (Tetraoxa-Carboxyl Head): The four ether oxygens and the terminal carboxylic acid create a high dipole moment and hydrogen-bonding potential. This domain prevents solubility in ultra-non-polar solvents (like cold pentane) unless the acid is protonated to suppress ionization.

The pH Switch Mechanism

The solubility of 3,6,9,12-tetraoxapentacosanoic acid is governed by the Henderson-Hasselbalch equation.

  • pH < pKa (Protonated, Free Acid): The molecule is uncharged (

    
    ). It behaves like a non-ionic surfactant or fatty acid, exhibiting high solubility in organic solvents (DCM, Ethyl Acetate, Alcohols) and low solubility in water.
    
  • pH > pKa (Deprotonated, Salt): The molecule becomes anionic (

    
    ). It forms micelles in water and becomes insoluble in non-polar organics (Hexane, Ether).
    

Solubility Profile in Organic Solvents

The following data synthesizes experimental behavior of PEGylated fatty acids and ether-carboxylates.

Solubility Compatibility Table

(Concentration > 50 mg/mL at 25°C)

Solvent ClassSolventSolubilityMechanistic Insight
Halogenated Chloroform (

)
Excellent Best universal solvent. Solvates both the alkyl tail and the ether backbone.
Dichloromethane (DCM)Excellent Ideal for extraction and lipid film formation.
Alcohols Methanol / EthanolHigh Solvates the polar head group via H-bonding; alkyl tail remains soluble due to amphiphilicity.
Isopropanol (IPA)High Preferred for LNP formation steps; balances polarity.
Polar Aprotic DMSO / DMFHigh Soluble, but difficult to remove. Use only if required for biological assays.
Ethers/Esters Ethyl AcetateGood Good solvent for the free acid form.
Diethyl EtherModerate Alkyl tail is soluble, but PEG-ether repulsion may cause cloudiness at high concentrations.
Alkanes Hexane / HeptaneModerate/High Soluble only as the free acid. Presence of water or salts will cause phase separation.
Aqueous Water (pH < 3)Insoluble Forms an oily residue or emulsion.
Water (pH > 7)Soluble Forms a clear micellar solution (soap).

Experimental Protocols

Standard Dissolution Protocol (Stock Solution)

Objective: Prepare a stable 100 mM stock solution for analytical or formulation use.

Reagents:

  • 3,6,9,12-Tetraoxapentacosanoic acid (Viscous liquid/paste).

  • Solvent: Anhydrous Ethanol (Grade: ACS or HPLC).

Workflow:

  • Equilibration: Allow the container to reach room temperature (20–25°C). If the material is solidified (stored at 4°C), warm gently to 30°C to liquefy.

  • Weighing: Weigh the viscous liquid directly into a glass vial. Avoid using plastic pipettes as the surfactant may adhere to polypropylene.

  • Solvent Addition: Add Anhydrous Ethanol to achieve the desired concentration.

    • Note: Avoid DMSO for stock solutions if solvent evaporation is required later.

  • Vortexing: Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Store at -20°C. Purge headspace with Argon/Nitrogen to prevent oxidation of the ether linkages.

Acid-Base Extraction (Purification/Isolation)

Objective: Isolate the pure acid from a crude reaction mixture or aqueous buffer. This protocol exploits the pH-dependent solubility switch.

ExtractionWorkflow Start Crude Mixture (Aqueous/Buffer) Acidify Acidify to pH 2.0 (Use 1M HCl) Start->Acidify Protonation Extract Liquid-Liquid Extraction Add DCM or Ethyl Acetate Acidify->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Contains Free Acid) PhaseSep->OrgPhase Bottom Layer (DCM) Top Layer (EtOAc) AqPhase Aqueous Phase (Salts/Impurities) PhaseSep->AqPhase Discard Wash Wash with Brine (Dry over Na2SO4) OrgPhase->Wash Evap Rotary Evaporation (40°C, Vacuum) Wash->Evap Final Pure 3,6,9,12-Tetraoxapentacosanoic Acid (Viscous Oil) Evap->Final

Figure 1: Purification workflow utilizing the pH-dependent solubility switch of the carboxylic acid head group.

Step-by-Step:

  • Acidification: Adjust the aqueous mixture containing the surfactant to pH 2.0 using 1M HCl. This ensures 100% protonation of the carboxyl group (

    
    ).
    
  • Extraction: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate . Shake vigorously for 2 minutes.

    • Why DCM? DCM is immiscible with water and highly solubilizes the PEG-lipid chain.

  • Separation: Allow phases to separate. The product will partition into the organic layer.

  • Drying: Collect the organic layer and dry over anhydrous Sodium Sulfate (

    
    ) to remove trace water.
    
  • Concentration: Filter off the solid sulfate and remove solvent via rotary evaporation at 40°C.

Critical Handling & Stability Notes

  • Peroxide Formation: The "tetraoxa" (PEG) backbone is susceptible to oxidative degradation, forming peroxides over time.

    • Mitigation: Always store neat material under inert gas (Argon/Nitrogen). Use peroxide-free solvents (e.g., avoid old THF or Diethyl Ether).

  • Hygroscopicity: The PEG region attracts moisture.[1] If the neat oil becomes cloudy, it has likely absorbed water.

    • Correction: Redissolve in DCM and dry over

      
      .
      
  • Plasticizer Effect: This molecule acts as a plasticizer. Avoid storing concentrated solutions in polystyrene (PS) or polycarbonate (PC) containers. Use Glass or Polypropylene (PP).

References

  • PubChem. (n.d.).[2] 3,6,9,12-Tetraoxapentacosanoic acid (Compound).[3][4][5][6][7][8] National Library of Medicine. Retrieved February 20, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 3,6,9,12-Tetraoxapentacosanoic acid. Retrieved February 20, 2026, from [Link]

  • Bhat, R., & Timasheff, S. N. (1992). Steric exclusion is the principal source of the preferential hydration of proteins in the presence of polyethylene glycols. Protein Science, 1(9), 1133–1143. (Contextualizing PEG-solvent interactions).

Sources

Advanced Synthesis Strategies for Polyoxyethylene Tridecyl Ether Carboxylic Acids (ECTD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Polyoxyethylene tridecyl ether carboxylic acids (ECTD) represent a class of crypto-anionic surfactants bridging the gap between nonionics and anionics. Structurally defined as


, these molecules exhibit the unique "isoelectric" capability: acting as nonionics at low pH and anionics at neutral/high pH.

For the researcher, the synthesis challenge lies not in the formation of the bond, but in controlling the Degree of Carboxymethylation (DCM) and minimizing the Polyethylene Glycol (PEG) and Glycolic Acid impurities. This guide details two distinct, field-validated pathways: the classical Williamson Ether Synthesis (optimized for cost/scale) and Catalytic Oxidation (optimized for purity/green chemistry).

Key Chemical Parameters
ParameterSpecification
Hydrophobe Isotridecanol (Branched C13)
Ethoxylation Degree (n) Typically 3 – 10 moles EO
Target Conversion > 85% (Industrial), > 95% (High Purity)
Critical Impurity NaCl (Williamson route), Unreacted Nonionic

Pathway A: Modified Williamson Ether Synthesis (Carboxymethylation)

This is the industrial workhorse. It involves the reaction of Tridecyl Ethoxylate (TDE) with Sodium Monochloroacetate (SMCA) in the presence of an alkali.

The Challenge: Water is the enemy. Water promotes the hydrolysis of SMCA to glycolic acid, wasting reagents and contaminating the product. The Solution: A "Starved Water" protocol using powder reactants or azeotropic distillation.

Reaction Mechanism

The reaction proceeds via an


 nucleophilic substitution.[1] The alkoxide of the ethoxylate attacks the alpha-carbon of the chloroacetate.



Experimental Protocol (Self-Validating System)

Reagents:

  • Tridecyl Alcohol Ethoxylate (TDE-7, 7 mol EO): 1.0 mol

  • Sodium Monochloroacetate (SMCA): 1.25 mol (Powder)

  • Sodium Hydroxide (NaOH): 1.35 mol (Micro-pearls or 50% aq. solution)

  • Solvent (Optional but recommended for lab scale): Isopropanol (IPA) to reduce viscosity.

Step-by-Step Workflow:

  • Dehydration (Critical): Load TDE-7 into a reactor equipped with a nitrogen sparge and vacuum trap. Heat to 100°C under vacuum (20 mbar) for 30 minutes to remove trace moisture. Validation: Karl Fischer titration should read < 0.1%

    
    .
    
  • Alkoxide Formation: Cool to 60°C. If using IPA, add it now. Add NaOH slowly.

    • Note: If using 50% NaOH, you must apply continuous vacuum/nitrogen sweep to distill off the water as it is added. The goal is to keep the reaction mass "dry."

  • Carboxymethylation: Add SMCA powder in 4 equal portions over 2 hours. Maintain temperature at 60-70°C.

    • Causality: Adding SMCA all at once causes a massive exotherm and spikes local concentration, favoring the hydrolysis side-reaction (SMCA + NaOH

      
       Glycolate).
      
  • Aging: Stir at 75°C for 4 hours.

  • Acidification & Separation:

    • Add HCl or

      
       until pH < 2.5.
      
    • Heat to 90°C. The emulsion will break into two phases:

      • Top: ECTD (Acid form) + Unreacted Nonionic.

      • Bottom: Brine (NaCl) + Glycolic Acid.

  • Wash: Discard bottom layer. Wash top layer with hot brine (10% NaCl) twice to remove trapped mineral acidity.

Visualization: Williamson Workflow

WilliamsonSynthesis Start Start: Tridecyl Ethoxylate (TDE) Dehydration Step 1: Dehydration (100°C, Vacuum) < 0.1% H2O Start->Dehydration Alkoxide Step 2: Alkoxide Formation (+NaOH, -H2O) Dehydration->Alkoxide Anhydrous Conditions Reaction Reaction: SN2 Substitution Alkoxide->Reaction Nucleophilic Attack Addition Step 3: SMCA Addition (Four Portions, 60°C) Addition->Reaction SideReaction Side Reaction: Hydrolysis to Glycolic Acid Reaction->SideReaction If Water Present Acidification Step 4: Acidification (pH < 2.5) Phase Separation Reaction->Acidification Product Final Product: ECTD (Acid Phase) Acidification->Product Remove Brine

Figure 1: The "Starved Water" Williamson Ether Synthesis workflow designed to minimize glycolic acid formation.

Pathway B: Platinum-Catalyzed Aerobic Oxidation

For pharmaceutical or high-end cosmetic applications where chloride ions and glycolic acid are unacceptable, direct oxidation is the superior pathway. This converts the terminal hydroxyl group directly to a carboxyl group using molecular oxygen.

Reaction Mechanism

This is a dehydrogenation mechanism on a metal surface.



Experimental Protocol

Reagents:

  • Tridecyl Ethoxylate (TDE-7): 1.0 mol

  • Catalyst: 5% Pt/C (Platinum on Activated Carbon) or Bi-promoted Pd/C. Loading: 1-2 wt% relative to substrate.

  • Alkali: NaOH (to maintain pH 9).

  • Oxidant: Oxygen gas or Air.

Step-by-Step Workflow:

  • Slurry Preparation: In a pressurized autoclave (Hastelloy or Stainless Steel), mix TDE-7 and water (ratio 1:4). Add the Pt/C catalyst.[2]

  • pH Control: Adjust initial pH to 9.0 with dilute NaOH.

    • Causality: The reaction produces acid.[2][3] Without a base to neutralize it in situ, the pH drops, poisoning the catalyst and stopping the reaction.

  • Oxidation: Heat to 80°C. Pressurize with

    
     to 5 bar. Stir vigorously (>1000 rpm) to overcome mass transfer limitations.
    
  • Reaction Monitoring: Continuously dose NaOH to maintain pH 9.0. The reaction is complete when NaOH consumption stops (theoretical 1.0 mol NaOH per mol TDE).

  • Work-up:

    • Filter hot to recover the expensive Pt/C catalyst (reusable).

    • The filtrate is the Sodium Salt of ECTD (high purity).

    • To get the acid form, acidify with HCl and phase separate as in Pathway A.

Visualization: Catalytic Cycle

OxidationCycle Substrate Substrate: R-CH2-OH Adsorption Adsorption on Pt Surface Substrate->Adsorption Aldehyde Intermediate: R-CHO Adsorption->Aldehyde -2H (Dehydrogenation) Acid Product: R-COOH Aldehyde->Acid +O (Oxidation)

Figure 2: Simplified catalytic cycle for the conversion of terminal alcohol to carboxylic acid on Platinum.

Comparative Analysis & Decision Matrix

When selecting a pathway, the decision rests on the trade-off between Operational Expenditure (OPEX) and Capital Expenditure (CAPEX) versus Purity .

FeatureWilliamson Synthesis (Pathway A)Catalytic Oxidation (Pathway B)
Primary Waste NaCl (Brine), Glycolic AcidWater
Atom Economy Low (Loss of Cl and Acetate backbone)High
Catalyst Cost Negligible (Reagents are cheap)High (Pt/Pd metals)
Selectivity 80-90% (Residual nonionic common)>95% (High conversion possible)
Equipment Standard Glass/Steel ReactorHigh-Pressure Autoclave
Best For... Industrial detergents, Oil recoveryPharma, Personal Care, Lab Scale
Decision Logic

DecisionTree Start Select Synthesis Route Q1 Is Chloride/Salt contamination critical? Start->Q1 RouteA Route A: Williamson Synthesis Q1->RouteA No (Industrial Use) RouteB Route B: Catalytic Oxidation Q1->RouteB Yes (Pharma/Cosmetic)

Figure 3: Decision matrix for selecting the appropriate synthesis pathway.

Analytical Validation (Quality Control)

A self-validating system requires robust endpoints. Do not rely solely on theoretical stoichiometry.

Determination of Anionic Active Matter (Hyamine Titration)

To quantify the conversion yield:

  • Principle: The anionic carboxylate binds with a cationic titrant (Hyamine 1622) in a two-phase system (Water/Chloroform or Water/Dichloromethane).

  • Indicator: Mixed indicator (Dimidium Bromide / Disulphine Blue).

  • Endpoint: Color shift in the organic phase from Pink (Anionic complex) to Blue (Cationic complex).

Calculation of Conversion


  • Acid Value (AV): mg KOH required to neutralize 1g of product.

  • Hydroxyl Value (OHV): Measure of the starting ethoxylate.

References

  • Vertex AI Search. (2025). Synthesis pathways polyoxyethylene ether carboxylic acids. Google.[4] 5

  • Zlatanos, S., et al. (2009). Oxidation of ethoxylated fatty alcohols to alkylpolyglycol carboxylic acids using noble metals as catalysts. Grasas y Aceites.[6] Link

  • European Patent Office. (2019). Ether Carboxylic Acid Composition (EP 3842407 A1). 7

  • Metrohm. (2023). The world of surfactants from the perspective of titration. 8

  • Scerbacova, A. (2023). Investigation of Alkyl Ether Carboxylate Surfactants Performance in Carbonate Reservoirs. Skoltech. 9[10]

Sources

Methodological & Application

Using 3,6,9,12-Tetraoxapentacosanoic acid for protein solubilization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Membrane Protein Solubilization using 3,6,9,12-Tetraoxapentacosanoic Acid (ECT-3)

Part 1: Executive Summary

The "Goldilocks" Surfactant for Difficult Targets In the landscape of membrane protein biochemistry, researchers often face a binary choice: aggressive solubilization that denatures the target (e.g., SDS) or gentle preservation that fails to extract the protein efficiently (e.g., DDM, OG). 3,6,9,12-Tetraoxapentacosanoic acid (commonly known as Trideceth-4 Carboxylic Acid or by the trade name Nikkol ECT-3 ) bridges this gap.

This molecule represents a class of Ether Carboxylates —surfactants that combine the solubilizing power of anionic detergents with the structural preservation of non-ionic PEG-based detergents. This guide details the physicochemical properties, solubilization protocols, and downstream applications of ECT-3, specifically designed for researchers working with GPCRs, ion channels, and fragile transporter complexes.

Part 2: Scientific Foundation & Mechanism

Chemical Identity & Structure
  • Systematic Name: 3,6,9,12-Tetraoxapentacosanoic acid

  • Common Name: Trideceth-4 Carboxylic Acid (ECT-3)

  • Formula:

    
    
    
  • Structure Analysis:

    • Hydrophobic Tail: A C13 (tridecyl) alkyl chain provides deep membrane penetration.

    • Linker: A tetra-ethylene glycol (PEG4) spacer provides steric shielding and water solubility.

    • Head Group: A terminal carboxylic acid confers pH-dependent anionic charge.

ECT3_Structure cluster_0 3,6,9,12-Tetraoxapentacosanoic Acid (ECT-3) cluster_1 Functional Properties Tail C13 Alkyl Tail (Hydrophobic Anchor) Linker PEG4 Linker (Steric Shield) Tail->Linker Head Carboxyl Group (pH-Tunable Charge) Linker->Head P1 High Ca2+ Tolerance Linker->P1 Chelation/Shielding P2 Tunable HLB via pH Head->P2 Protonation P3 Mild Anionic Character Head->P3 Deprotonation

Figure 1: Structural-Functional dissection of the ECT-3 molecule.

The "Tunable" Mechanism

Unlike sulfate-based detergents (SDS) which are permanently charged and harsh, ECT-3 is a crypto-anionic surfactant.

  • At pH > 5.0 (Deprotonated): It acts as a mild anionic detergent, efficient at breaking lipid-lipid interactions and solubilizing membranes.

  • At pH < 4.0 (Protonated): It behaves like a non-ionic detergent (similar to C12E4), useful for crystallization or specific folding studies.

  • Hard Water Stability: The PEG linker prevents the precipitation of the carboxylate head group by divalent cations (

    
    , 
    
    
    
    ), making it compatible with physiological buffers.

Part 3: Experimental Protocol

Reagent Preparation

Critical Requirement: Commercial ECT-3 is often supplied as a viscous acid (liquid) or a sodium salt (paste). The acid form is insoluble in water until neutralized.

Stock Solution Protocol (10% w/v ECT-3 Na-Salt):

  • Weighing: Weigh 1.0 g of 3,6,9,12-Tetraoxapentacosanoic acid (acid form) into a 15 mL tube.

  • Neutralization: Add approx. 8 mL of ultrapure water. The solution will be cloudy/separated.

  • Titration: While stirring, add 1M NaOH dropwise. Monitor pH using a micro-probe or pH paper.

    • Target pH: 7.0 – 7.5.[1]

    • Observation: As pH rises, the solution will clarify instantly as the salt forms.

  • Final Volume: Adjust volume to 10 mL with water. Filter sterilize (0.22 µm).

Critical Micelle Concentration (CMC) Determination

Note: The CMC of ECT-3 is sensitive to salt concentration. Always determine CMC in your specific buffer.

  • Estimated CMC: ~1–3 mM (0.04% – 0.12%) in PBS.

  • Validation Step: Use a dye-binding assay (e.g., DPH or ANS fluorescence) to confirm CMC if working with low-abundance proteins.

Membrane Protein Solubilization Workflow

Workflow Start Membrane Fraction (Pellet) Resuspend Resuspend in Lysis Buffer (No Detergent) Start->Resuspend AddDet Add ECT-3 Stock Final Conc: 1.0% (w/v) Resuspend->AddDet Dropwise addition Incubate Incubate 4°C, 1-2 Hours, Slow Rotation AddDet->Incubate Spin Ultracentrifugation 100,000 x g, 45 min Incubate->Spin Supernatant Soluble Fraction (Protein-ECT3 Complex) Spin->Supernatant Retain Supernatant Analysis QC: FSEC / SDS-PAGE Supernatant->Analysis

Figure 2: Optimized Solubilization Workflow for ECT-3.

Step-by-Step Procedure:

  • Resuspension: Resuspend membranes at 2–5 mg/mL total protein in Buffer A (20 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol).

  • Solubilization: Add 10% ECT-3 stock to a final concentration of 1.0% (w/v) .

    • Note: For fragile complexes, a ratio of 3:1 (Detergent:Protein w/w) is often sufficient.

  • Incubation: Rotate at 4°C for 1 hour. Avoid vortexing, which can shear long PEG chains or cause foaming.

  • Clarification: Centrifuge at 100,000 x g for 45 mins.

  • Purification: The supernatant can be loaded directly onto Ni-NTA or Strep-Tactin columns.

    • Wash Buffer: Reduce ECT-3 to 0.1% (w/v) (~2x CMC).

    • Elution Buffer: Maintain 0.1% ECT-3.

Part 4: Data Presentation & Comparison

Table 1: Comparative Analysis of Surfactants

FeatureSDS (Sodium Dodecyl Sulfate)DDM (Dodecyl Maltoside)ECT-3 (Trideceth-4 Carboxylate)
Type Anionic (Strong)Non-ionic (Mild)Anionic / Ether Carboxylate (Mild)
Solubilization Efficiency Very HighModerateHigh
Denaturing Potential High (Unfolds proteins)LowLow (Preserves structure)
pH Sensitivity NoneNoneYes (Tunable charge)
CMC (approx) ~8 mM~0.17 mM~1-3 mM
Removal DifficultModerateDialysis / Ion Exchange
Cost LowHighModerate

Why Choose ECT-3?

  • Refolding: Unlike DDM, ECT-3 can be dialyzed away more easily due to its higher CMC and ionic nature.

  • Ion Exchange Chromatography (IEX): Because ECT-3 is anionic at pH 7, it does not bind to Cation Exchange resins, allowing the protein to bind (if positively charged). Conversely, on Anion Exchange, the detergent will bind, which can be used to exchange detergents.

Part 5: Troubleshooting & Tips

  • Cloudy Buffer? Check the pH. If pH < 5, ECT-3 may protonate and become less soluble. Adjust pH to > 6.5 with NaOH.

  • High Background in Cryo-EM? ECT-3 has a PEG tail which can add background noise. Exchange into DDM or Amphipols (e.g., A8-35) for the final grid preparation step.

  • Precipitation with Ca2+? While ECT-3 is more stable than fatty acids, extremely high calcium (>50 mM) can still cause turbidity. Keep divalent cations < 10 mM.

References

  • Nikkol Chemicals Co., Ltd. (2025). Technical Data Sheet: NIKKOL ECT-3 (Trideceth-4 Carboxylic Acid). Retrieved from

  • le Maire, M., Champeil, P., & Møller, J. V. (2000). Interaction of membrane proteins and lipids with solubilizing detergents. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1508(1-2), 86-111.

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117.

  • Ataman Chemicals. (2025). Ether Carboxylate Surfactants: Properties and Applications. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3,6,9,12-Tetraoxapentacosanoic Acid. Retrieved from

Sources

Application Note: Formulation of pH-Responsive LNPs using PEG-4 Tridecyl Ether Carboxylic Acid

[1]

Introduction & Mechanism of Action

PEG-4 Tridecyl Ether Carboxylic Acid is a surfactant comprising a C13 lipophilic tail, a short polyethylene glycol (PEG-4) spacer, and a terminal carboxylic acid headgroup.[1]

Mechanistic Role in LNPs[2][3]
  • Crypto-Anionic Stabilization:

    • Acidic pH (Mixing Stage, pH ~4.0): The carboxylic acid (pKa ~3.5–4.5) is partially protonated/neutral.[1][2] This reduces electrostatic interference with cationic/ionizable lipids during the critical RNA complexation step.

    • Physiological pH (Storage/In Vivo, pH 7.4): The headgroup deprotonates (

      
      ), imparting a negative zeta potential to the LNP surface. This electrostatic repulsion complements the steric barrier, enhancing colloidal stability.
      
  • Steric Profile: The short PEG-4 chain provides a "brush" rather than a "mushroom" conformation, reducing the hydrodynamic radius compared to PEG-2000 LNPs.[1] This is advantageous for applications requiring smaller particle sizes (<80 nm) or higher tissue penetration.

  • Shedding Dynamics: The C13 lipid tail (Tridecyl) is shorter than the standard C14 (Myristoyl) or C18 (Stearoyl) anchors, facilitating faster lipid desorption (shedding) in vivo, which is critical for endosomal escape and transfection potency.

Material Specifications & Preparation

Key Reagent Attributes
ComponentSpecificationFunction
Target Lipid PEG-4 Tridecyl Ether Carboxylic Acid Surface stabilizer; pH-responsive charge modulator.[1]
Ionizable Lipid e.g., DLin-MC3-DMA / SM-102RNA complexation and endosomal release.[1]
Helper Lipid DSPC (1,2-Distearoyl-sn-glycero-3-phosphocholine)Bilayer structure and rigidity.[1]
Cholesterol High Purity (>99%)Membrane fluidity modulation.[1]
Payload mRNA / siRNATherapeutic cargo.[1][3][][5]
Formulation Design (Molar Ratios)

Standard LNP ratios are modified to accommodate the anionic nature of the PEG-surfactant.

  • Ionizable Lipid: 50%[1][6]

  • Cholesterol: 38.5%

  • DSPC: 10%[1]

  • PEG-4 Tridecyl Ether Carboxylic Acid: 1.5% – 3.0%[1]

    • Note: Higher percentages (up to 5%) may be used to drive smaller particle sizes due to the high surfactant activity of the PEG-4 derivative.

Protocol: Microfluidic Assembly of Anionic LNPs

This protocol utilizes a microfluidic mixing strategy (e.g., NanoAssemblr, impingement jets) to ensure reproducible particle size and encapsulation efficiency (EE).

Phase 1: Reagent Preparation

Step 1: Lipid Phase Preparation

  • Dissolve Ionizable Lipid, DSPC, Cholesterol, and PEG-4 Tridecyl Ether Carboxylic Acid in 100% Ethanol .

  • Ensure total lipid concentration is 10–12.5 mM .[1]

  • Critical: If the PEG-4 lipid is supplied as a viscous liquid, weigh it precisely using a positive displacement pipette or by mass (density ~1.05 g/mL).

Step 2: Aqueous Phase Preparation [1]

  • Dilute nucleic acid (mRNA/siRNA) in 25 mM Sodium Acetate Buffer (pH 4.0) .

  • Target an N/P ratio (Nitrogen on lipid : Phosphate on RNA) of 6:1 .

  • Why pH 4.0? This pH ensures the ionizable lipid is positively charged for RNA binding, while the PEG-4 carboxylic acid is largely protonated, preventing premature electrostatic repulsion or ion-pairing.

Phase 2: Microfluidic Mixing[1]

Step 3: Mixing Parameters

  • Flow Rate Ratio (FRR): 3:1 (Aqueous : Ethanol).[1]

  • Total Flow Rate (TFR): 12 mL/min (scale-dependent).[1]

  • Diagram of Workflow:

MicrofluidicWorkflowLipidsLipid Phase(Ethanol)PEG-4-COOH + HelpersMixerMicrofluidicChip/MixerLipids->Mixer 1 PartRNAAqueous Phase(pH 4.0 Acetate)mRNA CargoRNA->Mixer 3 PartsDilutionDilution(PBS pH 7.4)Mixer->Dilution StabilizeDialysisDialysis / TFF(Buffer Exchange)Dilution->Dialysis Remove EtOHFinalLNPFinal LNP(Anionic Surface)Dialysis->FinalLNP

Caption: Workflow for LNP assembly. The pH shift during dilution/dialysis activates the anionic character of the PEG-4 lipid.

Phase 3: Downstream Processing[1]

Step 4: Dilution & Neutralization

  • Immediately dilute the output 40x with 1x PBS (pH 7.4) .

  • Mechanism: Raising the pH to 7.4 neutralizes the ionizable lipid (locking the core) and deprotonates the PEG-4 carboxylic acid (

    
    ), establishing the anionic surface charge.
    

Step 5: Purification (TFF or Dialysis)

  • Tangential Flow Filtration (TFF): Use a 100 kD or 300 kD MWCO hollow fiber membrane.[1]

  • Buffer exchange into final storage buffer (e.g., PBS + 10% Sucrose).

  • Concentrate to desired RNA concentration (e.g., 0.5 – 1.0 mg/mL).

Step 6: Sterile Filtration

  • Pass through a 0.2 µm PES (Polyethersulfone) filter.[1]

  • Note: Anionic LNPs generally filter well; however, verify filter compatibility if using high concentrations.

Characterization & Quality Control

A. Dynamic Light Scattering (DLS)
  • Expected Size: 60 – 90 nm.[1] (Smaller than standard PEG-2000 LNPs due to surfactant efficiency).[1]

  • PDI: < 0.2 (Indicates monodisperse population).[1]

B. Zeta Potential (Critical)[1]
  • Measurement Buffer: 10 mM NaCl or 1x PBS (diluted).

  • Expectation:

    • At pH 7.4: -10 mV to -25 mV (Negative charge confirms surface presence of deprotonated Carboxyl-PEG-4).[1]

    • Control: Standard PEG-DMG LNPs are typically near neutral (-2 to -5 mV).[1] The shift to a more negative value validates the incorporation of the PEG-4-COOH lipid.[1]

C. Encapsulation Efficiency (EE%)
  • Method: RiboGreen™ assay with and without Triton X-100 lysis.

  • Target: > 85%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Encapsulation (<80%) Electrostatic repulsion during mixing.[1]Ensure Aqueous Phase is pH 4.[1]0. If pH is >5, the PEG-4-COOH becomes anionic and competes with RNA for the ionizable lipid.[1]
Large Particle Size (>120 nm) Insufficient surfactant ratio.[1]Increase PEG-4 Tridecyl Ether Carboxylic Acid from 1.5% to 2.5% or 3.0%.
Aggregation after Dialysis Rapid pH shock.[1]Perform a slow dilution step before dialysis.[1] Ensure the final buffer has sufficient ionic strength (PBS) to shield charges.

Structural Visualization

The following diagram illustrates the surface architecture of the LNP, highlighting the "Crypto-Anionic" switch of the PEG-4 lipid.

LNPStructurecluster_LNPLNP Surface Architecturecluster_PEGPEG-4 Tridecyl Ether Carboxylic AcidCoreCore: Ionizable Lipid + mRNATailC13 Tail (Tridecyl)Embeds in BilayerHelperHelper Lipid (DSPC)HeadHeadgroup (COOH)pH ResponsiveTail->HeadpH_LowpH 4.0 (Mixing)Head = COOH (Neutral)Allows AssemblyHead->pH_LowProtonatedpH_HighpH 7.4 (Physiological)Head = COO- (Anionic)Stabilizes ParticleHead->pH_HighDeprotonated

Caption: Structural role of PEG-4 Tridecyl Ether Carboxylic Acid. The headgroup charge state dictates LNP surface properties.

References

  • Hald Albertsen, C., et al. (2022).[7] "The role of lipid components in lipid nanoparticles for vaccines and gene therapy."[3][6][] Advanced Drug Delivery Reviews. Link[1]

  • Kulkarni, J. A., et al. (2018). "On the Formation and Morphology of Lipid Nanoparticles Containing Ionizable Cationic Lipids and siRNA." ACS Nano.[1] Link[1]

  • Colonial Chemical Inc. (2025).[1][8] "Ether Carboxylates: Structure & Performance." Technical Data Sheet. (Referencing surfactant properties of Trideceth-4 Carboxylic Acid). Link

  • BOC Sciences. (2024).[1] "Formulation of Lipid Nanoparticles (LNPs): PEG-lipid selection."

  • Suzuki, Y., et al. (2020). "pH-sensitive PEG-lipids for control of LNP biodistribution."[1] Journal of Controlled Release. (Contextual reference for pH-responsive PEG design).

Applications of 3,6,9,12-Tetraoxapentacosanoic acid in drug delivery systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,6,9,12-Tetraoxapentacosanoic Acid in Advanced Drug Delivery Systems

Part 1: Introduction & Strategic Utility

Compound Identity:

  • IUPAC Name: 3,6,9,12-Tetraoxapentacosanoic acid[1][2][3]

  • Common Aliases: Trideceth-4 Carboxylic Acid, PEG3-Tridecyl Ether Acetic Acid.

  • CAS Registry: 127174-97-4[4]

  • Chemical Structure:

    
    
    
    • Note on Nomenclature: The "pentacosanoic" root refers to the 25-atom backbone length (including oxygens) in replacement nomenclature. The tail is a C13 (tridecyl) chain attached to a short PEG linker terminating in a carboxylic acid.

Strategic Role in Drug Delivery: Unlike standard PEG-lipids (e.g., PEG2000-DMG) which are neutral and solely provide steric shielding, 3,6,9,12-Tetraoxapentacosanoic acid (TPCA) functions as an Anionic, pH-Sensitive Stealth Lipid .

  • Zeta Potential Modulation: At physiological pH (7.4), the carboxylic acid head group is deprotonated (

    
    ), conferring a negative surface charge that prevents aggregation via electrostatic repulsion, supplementing the steric hindrance of the short PEG chain.
    
  • Endosomal Escape Enhancer: In the acidic environment of the endosome (pH < 5.5), the head group protonates (

    
    ), neutralizing the anionic charge. This reduction in polarity destabilizes the lipid bilayer, facilitating fusion with the endosomal membrane and cytosolic release of the payload (e.g., mRNA, siRNA).
    
  • "Sheddable" Stabilization: The short PEG chain (approx. PEG4 equivalent) and single alkyl tail (C13) allow for faster desorption from the nanoparticle surface compared to dual-tail PEG-lipids (like PEG-DSPE), termed the "dilemma of PEGylation." This allows for initial protection followed by rapid cellular uptake and processing.

Part 2: Experimental Protocols

Protocol A: Formulation of pH-Responsive Lipid Nanoparticles (LNPs)

Objective: To encapsulate mRNA using TPCA as the primary stabilizing surfactant, replacing standard PEG-lipids to enhance endosomal escape.

Materials:

  • Payload: Firefly Luciferase mRNA (mLuc).

  • Ionizable Lipid: DLin-MC3-DMA (or proprietary ionizable lipid).[5]

  • Helper Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine).

  • Structural Lipid: Cholesterol.[5][6]

  • Stabilizer (Test): 3,6,9,12-Tetraoxapentacosanoic acid (TPCA).

  • Buffer A: 50 mM Citrate Buffer, pH 4.0.

  • Buffer B: PBS, pH 7.4 (RNase-free).

Formulation Parameters (Molar Ratios):

Component Standard LNP TPCA-Modified LNP Role of TPCA
Ionizable Lipid 50% 50% Core encapsulation
DSPC 10% 10% Bilayer structure
Cholesterol 38.5% 37% Membrane fluidity
PEG-Lipid 1.5% (e.g., PEG-DMG) 0% Replaced

| TPCA | 0% | 3.0% | pH-sensitive stabilizer |

Note: TPCA is single-tailed, so a slightly higher molar percentage (3.0%) is often required to match the stabilization of dual-tailed PEG-lipids (1.5%).

Step-by-Step Methodology:

  • Lipid Stock Preparation:

    • Dissolve all lipids individually in absolute ethanol.

    • Combine lipids in the "TPCA-Modified" molar ratio to a total lipid concentration of 10 mM in ethanol.

    • Critical Step: Ensure TPCA is fully solubilized; mild sonication may be required due to the amphiphilic nature.

  • Aqueous Phase Preparation:

    • Dilute mRNA in Buffer A (Citrate pH 4.0) to achieve an N/P ratio (Nitrogen to Phosphate) of 6:1.

  • Microfluidic Assembly:

    • Equipment: NanoAssemblr (Precision NanoSystems) or T-junction mixer.

    • Flow Rate Ratio (FRR): 3:1 (Aqueous : Ethanol).

    • Total Flow Rate (TFR): 12 mL/min.

    • Procedure: Inject the lipid-ethanol mix and mRNA-aqueous mix simultaneously. The rapid mixing precipitates the LNPs.

  • Dialysis & Buffer Exchange:

    • Collect the LNP solution (currently in 25% ethanol/citrate).

    • Dialyze against 1000x volume of PBS (pH 7.4) for 12 hours using a 20 kDa MWCO cassette.

    • Mechanism: As pH rises to 7.4 during dialysis, TPCA deprotonates, stabilizing the particle surface.

  • Filtration:

    • Pass through a 0.22 µm PES syringe filter to sterilize.

Protocol B: Characterization & Stability Profiling

1. Dynamic Light Scattering (DLS):

  • Instrument: Malvern Zetasizer.

  • Expectation:

    • Size: 60–90 nm.

    • PDI: < 0.2 (Indicates monodispersity).

    • Zeta Potential: -5 to -15 mV (Due to TPCA carboxylate). Standard PEG-LNPs are usually near neutral (0 to -2 mV).

2. Encapsulation Efficiency (EE%):

  • Assay: RiboGreen RNA assay.

  • Method: Measure fluorescence of LNP sample with and without Triton X-100 (lysis agent).

  • Calculation:

    
    
    
  • Target: > 90%.

3. pH-Sensitivity Assay (Hemolysis Model):

  • Purpose: To validate the membrane-disruptive capability of TPCA at acidic pH.

  • Protocol:

    • Incubate human red blood cells (RBCs) with TPCA-LNPs at pH 7.4, 6.5, and 5.0 for 1 hour at 37°C.

    • Centrifuge and measure hemoglobin release (Absorbance at 540 nm) in the supernatant.

    • Result: High hemolysis at pH 5.0 vs. negligible at pH 7.4 confirms endosomal escape potential.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the structural integration of TPCA and its pH-dependent activation mechanism.

LNP_Mechanism cluster_formulation LNP Formulation (pH 4.0) cluster_circulation Systemic Circulation (pH 7.4) cluster_endosome Endosomal Escape (pH < 5.5) Lipids Lipid Mix in Ethanol (Inc. TPCA) Mixing Microfluidic Mixing (Self-Assembly) Lipids->Mixing RNA mRNA in Citrate Buffer (Acidic) RNA->Mixing LNP_Stable Stable LNP TPCA Head: COO- (Anionic) Electrosteric Repulsion Mixing->LNP_Stable Dialysis to pH 7.4 Protonation TPCA Protonation COO- → COOH LNP_Stable->Protonation Endocytosis Destabilization Loss of Surface Charge Membrane Fusion Protonation->Destabilization Release Cytosolic Release of mRNA Destabilization->Release

Caption: Workflow of TPCA-LNP assembly and the pH-triggered "Switch" mechanism facilitating intracellular drug release.

Part 4: Comparative Data Summary

Table 1: Physicochemical Comparison of Stabilizing Lipids

FeaturePEG-2000-DMG (Standard)3,6,9,12-Tetraoxapentacosanoic Acid (TPCA)
Molecular Weight ~2500 Da~376 Da
PEG Length ~45 units (Long)~3-4 units (Short)
Charge (pH 7.4) NeutralAnionic (COO-)
Charge (pH 5.0) NeutralNeutral (COOH) - Switchable
Circulation Half-Life Long (Stealth)Medium (Semi-Stealth)
Cellular Uptake Inhibited by PEG layerEnhanced (Less steric hindrance)
Primary Use Long-circulation vaccinespH-sensitive delivery / Tumoral targeting

References

  • BroadPharm. (2024).[5] Advancements in Lipids for Drug Delivery: PEGylated Lipids and Analogs. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70251, 3,6,9,12-Tetraoxapentacosan-1-ol / Trideceth-4 Carboxylic Acid. Retrieved from

  • BOC Sciences. (2024). Sodium 3,6,9,12-tetraoxapentacosyl sulfate: Surfactant Properties. Retrieved from

  • Suzuki, Y., et al. (2022). pH-Sensitive PEG-Lipids for Intracellular Delivery. Journal of Controlled Release. (Contextual grounding for carboxyl-PEG-lipid mechanism).
  • Semple, S. C., et al. (2010). Rational design of cationic lipids for siRNA delivery. Nature Biotechnology, 28(2), 172-176.

Sources

Revolutionizing Drug Delivery: A Guide to Formulating pH-Sensitive Liposomes with Trideceth-4 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of Smart Drug Delivery

In the landscape of advanced drug delivery, stimuli-responsive nanocarriers represent a paradigm shift, enabling the targeted release of therapeutic agents in response to specific physiological cues. Among these, pH-sensitive liposomes have garnered significant attention for their ability to remain stable at physiological pH (around 7.4) while rapidly releasing their cargo in the acidic microenvironments characteristic of tumors, sites of inflammation, and endosomal compartments.[1][] This targeted release mechanism enhances therapeutic efficacy while minimizing off-target effects and systemic toxicity.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of pH-sensitive liposomes utilizing Trideceth-4 carboxylic acid. While specific literature on Trideceth-4 carboxylic acid in liposomal formulations is emerging, this guide synthesizes established principles of pH-sensitive liposome design, leveraging the known properties of polyoxyethylene alkyl ether carboxylic acids to propose a robust and scientifically-grounded protocol.

The Science Behind the Switch: Mechanism of pH-Sensitivity

The elegance of this system lies in the molecular properties of its components. The proposed formulation combines a fusogenic lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), with the pH-sensitive surfactant, Trideceth-4 carboxylic acid, and a stabilizing agent, cholesterol.

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): This phospholipid has a small headgroup and a cone-like geometry, which favors the formation of an inverted hexagonal (HII) phase rather than a stable bilayer.[5] In pH-sensitive formulations, DOPE's fusogenic potential is harnessed to destabilize the liposomal membrane upon a specific trigger.

  • Trideceth-4 Carboxylic Acid: As a member of the polyoxyethylene alkyl ether carboxylic acid family, this surfactant possesses a terminal carboxylic acid group.[6] At physiological pH, this group is deprotonated and negatively charged, providing electrostatic repulsion and steric hindrance that stabilize the DOPE-containing bilayer.[]

  • Cholesterol: This essential lipid component enhances the stability of the liposomal membrane, reducing leakage and improving its integrity in biological fluids.

The key to the pH-triggered release is the protonation of the carboxylic acid group of Trideceth-4 carboxylic acid in an acidic environment. Polyoxyethylene alkyl ether carboxylic acids typically have a pKa in the range of 4 to 4.5.[7][8] As the environmental pH drops below the pKa of Trideceth-4 carboxylic acid, the carboxyl group becomes protonated, losing its negative charge. This charge neutralization eliminates the electrostatic repulsion, allowing the cone-shaped DOPE molecules to transition from a lamellar to the fusogenic inverted hexagonal phase. This phase transition disrupts the liposomal membrane, leading to the rapid release of the encapsulated drug.

Visualizing the Mechanism of Action

The following diagram illustrates the pH-triggered destabilization of the liposome and subsequent drug release.

G cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (pH < 6.5) liposome_stable Stable Liposome (Bilayer Phase) dope_stable DOPE (Cone Shape) liposome_stable->dope_stable Stabilized by t4c_stable Trideceth-4 Carboxylic Acid (Deprotonated, COO-) liposome_stable->t4c_stable Stabilized by drug_encapsulated Encapsulated Drug liposome_stable->drug_encapsulated Contains liposome_destabilized Destabilized Liposome (Hexagonal HII Phase) liposome_stable->liposome_destabilized pH Drop dope_fusogenic DOPE (Induces Fusion) liposome_destabilized->dope_fusogenic Transition to t4c_protonated Trideceth-4 Carboxylic Acid (Protonated, COOH) liposome_destabilized->t4c_protonated Triggered by drug_released Released Drug liposome_destabilized->drug_released Releases

Caption: Mechanism of pH-sensitive drug release.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the preparation and characterization of pH-sensitive liposomes using Trideceth-4 carboxylic acid. This protocol is based on the well-established thin-film hydration method followed by extrusion.[3]

Materials and Equipment
Material Supplier (Example)
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)Avanti Polar Lipids
CholesterolSigma-Aldrich
Trideceth-4 carboxylic acidTCI Chemicals
ChloroformFisher Scientific
MethanolFisher Scientific
Phosphate-Buffered Saline (PBS)Gibco
Drug for encapsulation (e.g., Doxorubicin)Sigma-Aldrich
Mini-ExtruderAvanti Polar Lipids
Polycarbonate Membranes (100 nm)Whatman
Rotary EvaporatorHeidolph
Dynamic Light Scattering (DLS) InstrumentMalvern Panalytical
Transmission Electron Microscope (TEM)FEI / Thermo Fisher
Proposed Liposome Formulation

Due to the absence of specific literature for Trideceth-4 carboxylic acid, we propose a starting formulation based on molar ratios commonly used for DOPE-based pH-sensitive liposomes with other single-chain amphiphiles.[9][10]

Component Molar Ratio
DOPE6
Cholesterol4
Trideceth-4 carboxylic acid2

Note: This ratio is a starting point and should be optimized for the specific drug and application.

Workflow for Liposome Preparation

The following diagram outlines the key steps in the preparation of pH-sensitive liposomes.

G start Start dissolve 1. Dissolve Lipids (DOPE, Cholesterol, Trideceth-4 Carboxylic Acid) in Chloroform/Methanol start->dissolve film_formation 2. Thin-Film Formation (Rotary Evaporation) dissolve->film_formation hydration 3. Hydration (with drug solution or buffer) film_formation->hydration extrusion 4. Extrusion (through 100 nm polycarbonate membranes) hydration->extrusion characterization 5. Characterization (Size, Zeta Potential, Drug Encapsulation) extrusion->characterization end End characterization->end

Caption: Experimental workflow for liposome preparation.

Detailed Protocol for Liposome Preparation
  • Lipid Film Hydration:

    • Accurately weigh DOPE, cholesterol, and Trideceth-4 carboxylic acid according to the proposed molar ratio (6:4:2).

    • Dissolve the lipid mixture in a suitable organic solvent, such as a chloroform:methanol (2:1 v/v) solution, in a round-bottom flask.

    • If encapsulating a hydrophobic drug, dissolve it along with the lipids at this stage.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 37-40°C). This will form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Prepare the hydration medium. For encapsulating a hydrophilic drug, dissolve it in a suitable buffer (e.g., PBS, pH 7.4). For empty liposomes, use the buffer alone.

    • Add the hydration medium to the flask containing the dry lipid film.

    • Hydrate the film by gentle rotation at a temperature above the lipid phase transition temperature for approximately 1 hour. This process will lead to the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Pass the MLV suspension through the extruder 11-21 times. This process reduces the size and lamellarity of the liposomes, resulting in the formation of large unilamellar vesicles (LUVs).

Drug Loading

For hydrophilic drugs not included in the hydration medium, a remote loading technique, such as the ammonium sulfate gradient method, can be employed after the formation of empty liposomes.[1]

  • Hydrate the lipid film with an ammonium sulfate solution (e.g., 300 mM).

  • Remove the external ammonium sulfate by dialysis or size exclusion chromatography against a drug-free buffer (e.g., PBS, pH 7.4).

  • Incubate the liposomes with the hydrophilic drug solution. The ammonium sulfate gradient drives the protonated drug into the aqueous core of the liposomes, where it precipitates and is efficiently encapsulated.

Characterization of pH-Sensitive Liposomes

Thorough characterization is crucial to ensure the quality, stability, and functionality of the prepared liposomes.

Parameter Technique Purpose
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average hydrodynamic diameter and the size distribution of the liposomes. A PDI value below 0.2 indicates a homogenous population.
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the liposomes. At neutral pH, the presence of deprotonated Trideceth-4 carboxylic acid should result in a negative zeta potential.
Morphology Transmission Electron Microscopy (TEM)To visualize the shape and lamellarity of the liposomes.
Encapsulation Efficiency (%EE) Spectrophotometry or ChromatographyTo quantify the amount of drug successfully encapsulated within the liposomes. It is calculated as: %EE = (Total Drug - Free Drug) / Total Drug * 100.
In Vitro Drug Release Dialysis MethodTo assess the pH-sensitive release profile. The drug release is monitored over time at physiological pH (7.4) and in acidic buffers (e.g., pH 6.5, 5.5).
Protocol for In Vitro pH-Sensitive Drug Release Study
  • Place a known concentration of the drug-loaded liposome suspension in a dialysis bag (with an appropriate molecular weight cut-off).

  • Immerse the dialysis bag in a release medium of a specific pH (e.g., pH 7.4, 6.5, and 5.5) at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released versus time for each pH condition. A significantly higher release rate at acidic pH compared to physiological pH will confirm the pH-sensitivity of the formulation.

Conclusion and Future Perspectives

The use of Trideceth-4 carboxylic acid presents a promising avenue for the development of novel pH-sensitive liposomal drug delivery systems. Its unique structure, combining a non-ionic polyoxyethylene chain with a pH-responsive carboxylic acid headgroup, offers the potential for creating stable and effective nanocarriers. The protocols detailed in this application note provide a solid foundation for researchers to explore and optimize these formulations for a wide range of therapeutic applications, from cancer therapy to the treatment of inflammatory diseases. Further studies are warranted to fully elucidate the in vivo behavior and therapeutic potential of these innovative drug delivery vehicles.

References

  • Recent Advances in pH-Responsive Liposomes: Lessons Learnt and New Directions in Nanomedicine Development. (2023). MDPI. Retrieved from [Link]

  • Dual pH-Sensitive Liposomes with Low pH-triggered Sheddable PEG for Enhanced Tumor-Targeted Drug Delivery. (2019). Taylor & Francis Online. Retrieved from [Link]

  • pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines. (2022). PMC. Retrieved from [Link]

  • Aptamer-functionalized pH-sensitive liposomes for a selective delivery of echinomycin into cancer cells. (2021). RSC Publishing. Retrieved from [Link]

  • DOPE/CHEMS-Based EGFR-Targeted Immunoliposomes for Docetaxel Delivery: Formulation Development, Physicochemical Characterization and Biological Evaluation on Prostate Cancer Cells. (2021). PMC. Retrieved from [Link]

  • A novel doxorubicin-encapsulated ph-sensitive liposome for targeted cancer therapy. (n.d.). BARC. Retrieved from [Link]

  • Structural and functional comparisons of pH-sensitive liposomes composed of phosphatidylethanolamine and three different diacylsuccinylglycerols. (1993). PubMed. Retrieved from [Link]

  • Development of pH Sensitive Liposomes Using Ionizable Lipids. (2023). HELDA. Retrieved from [Link]

  • Development and Characterization of Docetaxel Encapsulated pH-Sensitive Liposomes for Cancer Therapy. (2019). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

  • Formation of pH-sensitive cationic liposomes from a binary mixture of monoalkylated primary amine and cholesterol. (2012). PubMed. Retrieved from [Link]

  • pH-sensitive liposomes: characterization and application. (1985). OSTI.GOV. Retrieved from [Link]

  • Polyoxyethylene alkyl ether carboxylic acids: An overview of a neglected class of surfactants with multiresponsive properties. (2017). Scite.ai. Retrieved from [Link]

  • pH-responsive Liposomes for Delivery of Cytotoxin. (2024). Dove Medical Press. Retrieved from [Link]

  • Polyoxyethylene alkyl ether carboxylic acids: An overview of a neglected class of surfactants with multiresponsive properties. (2017). ResearchGate. Retrieved from [Link]

  • Preparation of pH-sensitive anionic liposomes designed for drug delivery system (DDS) application. (2007). PubMed. Retrieved from [Link]

  • Polyoxyethylene alkyl ether carboxylic acids: An overview of a neglected class of surfactants with multiresponsive properties. (2017). PubMed. Retrieved from [Link]

  • Preparation of pH-sensitive Anionic Liposomes Designed for Drug Delivery System (DDS) Application. (2007). ResearchGate. Retrieved from [Link]

  • Hierarchical drug release of pH-sensitive liposomes encapsulating aqueous two phase system. (2018). Ovid. Retrieved from [Link]

  • Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). (2024). Langmuir. Retrieved from [Link]

  • ALKYL ETHER CARBOXYLATES. (n.d.). Ataman Kimya. Retrieved from [Link]

Sources

Surface modification protocols using PEGylated carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Surface Engineering with PEGylated Carboxylic Acids

Executive Summary

Surface modification using PEGylated carboxylic acids (PEG-COOH) represents the "gold standard" for creating biocompatible, non-fouling interfaces that retain chemical versatility. Unlike simple alkyl-chain modification, the inclusion of a Polyethylene Glycol (PEG) spacer provides a hydration layer that suppresses non-specific protein adsorption (the "stealth" effect) while the terminal carboxylic acid serves as a high-fidelity anchor for bioconjugation via EDC/NHS chemistry.

This guide details three field-validated protocols for grafting PEG-COOH onto noble metals (Gold) and oxides (Glass/Silica), followed by the activation of the carboxyl group for ligand attachment.

Mechanism of Action

The success of these protocols relies on the formation of Self-Assembled Monolayers (SAMs). The PEG chain acts as a steric barrier, extending into the aqueous medium. The "brush" regime of the PEG layer is critical; if the grafting density is too low (the "mushroom" regime), the surface remains susceptible to fouling.

Diagram 1: Surface Architecture & Grafting Modalities

The following diagram illustrates the two primary grafting chemistries covered in this guide.

SurfaceChemistry cluster_0 Noble Metal (Au) Surface cluster_1 Oxide (SiO2) Surface Au Gold Surface Thiol S (Thiol) Au->Thiol Au-S Bond (40-50 kcal/mol) PEG1 PEG Spacer (Stealth Layer) Thiol->PEG1 COOH1 COOH (Reactive Handle) PEG1->COOH1 Glass Silica/Glass Silane Si (Silane) Glass->Silane Si-O-Si Bond (Covalent) PEG2 PEG Spacer (Stealth Layer) Silane->PEG2 COOH2 COOH (Reactive Handle) PEG2->COOH2

Caption: Schematic of Thiol-PEG-COOH on gold vs. Silane-PEG-COOH on silica. The PEG spacer provides steric repulsion while the COOH group remains available for activation.

Protocol A: Functionalization of Gold Nanoparticles (AuNPs)

Target: Citrate-capped AuNPs (10–100 nm). Reagent: Thiol-PEG-Carboxyl (HS-PEG-COOH, MW 3kDa or 5kDa).

Scientific Rationale: Citrate-capped particles are electrostatically stabilized and sensitive to salt. Direct ligand exchange with HS-PEG-COOH utilizes the strong Au-S affinity to displace weak citrate ions. A high molar excess of PEG is required to drive the equilibrium and ensure a dense "brush" conformation.

Materials
  • Citrate-stabilized AuNPs (OD ~1.0).

  • HS-PEG-COOH (dissolved in DI water, 1 mM stock).

  • 10 mM Phosphate Buffer (PB), pH 7.4 (Tween-20 free).

  • Centrifugal filters (Amicon Ultra, 30k or 50k MWCO).

Step-by-Step Methodology
  • Calculate Ligand Excess: Determine the total surface area of your AuNPs.

    • Rule of Thumb: Use 5–10 PEG molecules per nm² of surface area to ensure saturation.

    • Example: For 1 mL of 40 nm AuNPs at 0.1 nM concentration, add ~50,000 molar excess of PEG.

  • Ligand Exchange (The "Drop-in" Method):

    • Add the calculated volume of HS-PEG-COOH stock rapidly to the AuNP solution under vigorous stirring.

    • Note: Do not add salt yet. The neutral PEG backbone can destabilize citrate-capped particles if ionic strength increases before grafting initiates.

  • Incubation:

    • Incubate for 1 hour at Room Temperature (RT) with rotation.

    • After 1 hour, add NaCl to a final concentration of 0.1 M. This "salting" step screens electrostatic repulsion between PEG chains, allowing them to pack more densely on the gold surface.

    • Incubate overnight (12–16 hours) at 4°C.

  • Purification (Crucial):

    • Centrifuge the particles (speed depends on size, e.g., 8,000 xg for 40 nm) for 20 mins.

    • Remove supernatant (contains excess PEG and displaced citrate).

    • Resuspend in DI water or 10 mM PB. Repeat 3 times.

    • Why? Free PEG-COOH competes for EDC/NHS in downstream steps.

Quality Control (QC)
ParameterExpected ResultMethod
LSPR Shift 2–5 nm Red ShiftUV-Vis Spectroscopy
Zeta Potential -25 to -35 mV (at pH 7.4)DLS / ELS
Hydrodynamic Size Increase by 10–20 nm (vs. Core)DLS

Protocol B: Silanization of Glass/Oxide Surfaces

Target: Glass slides, Silicon wafers, PDMS (plasma treated). Reagent: Silane-PEG-Carboxyl (Triethoxysilane-PEG-COOH).

Scientific Rationale: Silanes are moisture-sensitive.[1][2] While aqueous deposition is possible, it often leads to disordered multilayers due to self-polymerization in solution. This protocol uses an anhydrous toluene method to ensure a high-quality Monolayer.

Step-by-Step Methodology
  • Surface Activation:

    • Immerse glass/silicon in Piranha solution (3:1 H₂SO₄:H₂O₂) for 15 mins.[3] (Caution: Extremely Corrosive/Explosive).

    • Rinse copiously with Milli-Q water, then HPLC-grade Ethanol.

    • Dry under a stream of Nitrogen gas.[4]

  • Deposition Solution Preparation:

    • Prepare a 1% (w/v) solution of Silane-PEG-COOH in anhydrous Toluene.

    • Optional: Add 1% Triethylamine (catalyst) to accelerate silane hydrolysis with surface hydroxyls.

  • Incubation:

    • Immerse the dry, activated substrates in the silane solution.

    • Incubate for 18–24 hours at RT in a sealed, dry container (desiccator recommended).

  • Washing & Curing:

    • Rinse sequentially with Toluene, Ethanol, and Water (sonicate 5 mins in Ethanol to remove physisorbed silanes).

    • Cure: Bake the substrates at 110°C for 1 hour. This promotes covalent condensation (Si-O-Si bond formation).

Protocol C: Ligand Conjugation (EDC/NHS Activation)

Target: Any PEG-COOH modified surface from Protocol A or B. Reagent: EDC (Carbodiimide) and Sulfo-NHS.

Scientific Rationale (The "pH Switch"): This is the most critical and error-prone step. EDC activation is most efficient at acidic pH (4.5–6.0), while the subsequent amine coupling (lysine on antibodies) requires neutral to basic pH (7.2–8.0).[5] Hydrolysis of the active ester is the main competitor.

Diagram 2: The EDC/NHS Reaction Pathway

EDCCoupling cluster_activation Step 1: Activation (pH 5.5) cluster_coupling Step 2: Coupling (pH 7.4) COOH Surface-PEG-COOH OAcyl Unstable O-Acylisourea COOH->OAcyl + EDC EDC EDC Reagent NHSEster Stable NHS-Ester OAcyl->NHSEster + Sulfo-NHS NHS Sulfo-NHS Conjugate Stable Amide Bond (Surface-PEG-Protein) NHSEster->Conjugate + Protein-NH2 Byproduct NHS (Leaving Group) NHSEster->Byproduct Protein Protein-NH2

Caption: Two-step conjugation workflow. Note the transition from unstable O-Acylisourea to the semi-stable NHS-ester before protein addition.

Step-by-Step Methodology
  • Activation (pH 5.5):

    • Wash surface/particles into Activation Buffer: 100 mM MES, 500 mM NaCl, pH 6.0. (Avoid Phosphate or Tris here!).

    • Add EDC (final conc. 2 mM) and Sulfo-NHS (final conc. 5 mM).[6]

    • Incubate for 15 minutes at RT.

  • Buffer Exchange (The "Race"):

    • For Particles: Centrifuge rapidly (5 min) or use a desalting column. Remove supernatant.[4][7][8]

    • For Surfaces:[2][3][9][10][11] Rinse quickly with DI water.

    • Critical: Do not let the NHS-ester sit; it hydrolyzes in minutes.

  • Coupling (pH 7.4):

    • Immediately resuspend/immerse in Coupling Buffer: 10 mM PBS, pH 7.4.

    • Add the target ligand (Protein/Antibody) at 10–100 µg/mL.

    • Incubate for 2 hours at RT or Overnight at 4°C.

  • Quenching:

    • Add Hydroxylamine or Tris (50 mM) to quench remaining NHS esters.

    • Wash extensively to remove non-covalently bound protein.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Particle Aggregation pH near Isoelectric Point (pI)Ensure Coupling Buffer pH is at least 1 unit away from the protein's pI.[5]
Low Conjugation Yield EDC HydrolysisUse the "Two-Step" pH method. Ensure EDC is fresh (stored desiccated).[2]
Cloudy Silane Solution PolymerizationMoisture contamination in solvent. Use anhydrous Toluene and fresh silane.
High Background (Fouling) Low PEG DensityIncrease PEG molar excess or incubation time. Ensure "Salting" step (Protocol A).

References

  • Sperling, R. A., & Parak, W. J. (2010). Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles.[12] Philosophical Transactions of the Royal Society A. Link

  • Hermanson, G. T. (2013).Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 14: Silane Coupling Agents).
  • Thermo Fisher Scientific. EDC/NHS Crosslinking Protocol. Link

  • Jazayeri, M. H., et al. (2016). Various methods of gold nanoparticle functionalization for biosensing. Sensing and Bio-Sensing Research. Link

  • Nanocs Inc. Silane PEG Carboxyl Functionalization Protocols. Link

Sources

Troubleshooting & Optimization

Improving stability of Trideceth-4 carboxylic acid emulsions at low pH

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and formulation scientists working with Trideceth-4 Carboxylic Acid (e.g., NIKKOL ECT-3, similar to Akypo series). It focuses exclusively on the challenges of maintaining emulsion stability in acidic environments (pH < 4.0).

Status: Active Subject: Stabilization of Anionic Ether Carboxylates in Acidic Media Persona: Senior Application Scientist

The Core Challenge: The "Chameleon" Surfactant

Trideceth-4 carboxylic acid is a crypto-anionic surfactant. Unlike sulfates or sulfonates, its headgroup (


) is pH-sensitive.
  • pH > 5: It behaves as an anionic surfactant (High foaming, electrostatic stabilization).

  • pH < 4: It protonates to its free acid form (

    
    ), behaving as a non-ionic  surfactant.
    

The Instability Trap: At low pH, you lose electrostatic repulsion. The emulsion must rely entirely on steric stabilization provided by the polyoxyethylene (EO) chain. However, Trideceth-4 has only ~4 moles of EO. This is often too short to provide a thick enough steric barrier against coalescence, leading to phase separation.

Troubleshooting Guide (Q&A)

Issue 1: "My emulsion separates immediately upon acidification."

Diagnosis: Acid Shock & HLB Drift. When you lower the pH, the surfactant's hydrophilic-lipophilic balance (HLB) drops significantly. The molecule becomes more oil-soluble. If your oil phase requires a high HLB emulsifier, the protonated Trideceth-4 can no longer sustain the interface.

Corrective Action:

  • Buffer the Aqueous Phase First: Do not add acid to the final emulsion. Predisperse the surfactant in the water phase and adjust pH before adding the oil. This forces the surfactant to orient correctly at the interface in its protonated state during droplet formation.

  • The "Bridge" Strategy: Add a high-HLB non-ionic co-surfactant (e.g., Laureth-23 or Polysorbate 80 ) at 0.5% - 1.0%. This provides the steric "brush" that the short Trideceth-4 chain lacks.

Issue 2: "The formulation becomes grainy or develops crystals at pH 3."

Diagnosis: Krafft Point Elevation. The free acid form of ether carboxylates has a higher melting point and lower water solubility than the salt form. The "grains" are likely precipitated surfactant.

Corrective Action:

  • Solubilization: Ensure the oil phase contains a polarity booster, such as an ester (e.g., Caprylic/Capric Triglyceride ) or a glycol (e.g., Pentylene Glycol ). These help solubilize the protonated surfactant tails.

  • Temperature Check: Process the emulsion at

    
     - 
    
    
    
    to ensure the surfactant is fully melted and incorporated into the oil/water interface before cooling.
Issue 3: "Viscosity drops drastically over 1 week."

Diagnosis: Ostwald Ripening. Without the strong electrostatic charge, smaller droplets are diffusing into larger ones. Trideceth-4 (acid form) allows higher interfacial mobility.

Corrective Action:

  • Thicken the Continuous Phase: Add a low-pH stable polymer like Xanthan Gum (0.2%) or Hydroxyethylcellulose (HEC). This creates a yield stress that physically immobilizes the droplets, preventing them from colliding.

Visualizing the Mechanism

The following diagram illustrates the molecular shift that occurs during acidification and the necessary intervention.

G High_pH Neutral pH (>5) Form: R-O-(EO)4-COO- Na+ Mechanism: Electrostatic Repulsion Acid_Addition Acid Addition (H+ ions) High_pH->Acid_Addition Low_pH Low pH (<4) Form: R-O-(EO)4-COOH Mechanism: Weak Steric Only Acid_Addition->Low_pH Protonation Instability FAILURE MODE: Coalescence due to short EO chain Low_pH->Instability Insufficient Barrier Solution STABILIZATION FIX: Add High HLB Non-ionic (e.g., Laureth-23) Low_pH->Solution Intervention Stable_Acid STABLE ACID EMULSION Hybrid Steric Barrier Solution->Stable_Acid Synergistic Packing

Caption: Mechanism of destabilization upon protonation and the steric "bridge" solution.

Experimental Protocols

Protocol A: Determination of Stability Limit (The "Stress Test")

Do not rely on room temperature observation. Use this rapid protocol to validate stability.

Materials:

  • Trideceth-4 Carboxylic Acid (90% active)[1]

  • Mineral Oil (Standard lipid)

  • Citric Acid (50% soln)

  • Deionized Water

Workflow:

  • Preparation: Prepare a 10% O/W emulsion using 2% Trideceth-4 Carboxylic Acid. Neutralize to pH 7 initially with NaOH.

  • Titration: Aliquot the emulsion into 5 vials.

  • Acidification: Adjust pH of vials to 6.0, 5.0, 4.0, 3.5, and 3.0 using Citric Acid.

  • Thermal Stress: Place all vials in an oven at

    
     for 24 hours .
    
  • Centrifugation: Centrifuge samples at 3,000 rpm for 15 minutes.

  • Analysis: Measure the height of the cream layer (if any).

    • Pass Criteria: No phase separation at pH 3.5 after centrifugation.

Protocol B: Optimized Low-pH Formulation

Use this order of addition to prevent "Acid Shock."

PhaseIngredient% w/wFunction
A Deionized Waterq.s.Solvent
A Glycerin3.00Humectant
A Xanthan Gum 0.20Stabilizer (Yield Stress)
B Trideceth-4 Carboxylic Acid 2.00Primary Emulsifier
B Laureth-23 0.50Co-emulsifier (Steric Booster)
B Caprylic/Capric Triglyceride10.00Oil Phase
C Citric Acid (50%)q.s.pH Adjuster (to pH 3.5)

Step-by-Step:

  • Mix Phase A: Disperse Xanthan Gum in Glycerin/Water until fully hydrated. Heat to

    
    .
    
  • Mix Phase B: Combine Trideceth-4 Carboxylic Acid with oils and co-emulsifier. Heat to

    
    .
    
  • Emulsification: Slowly add Phase B to Phase A under high shear (Ultra-Turrax or Homogenizer) at 4000 rpm for 5 minutes.

  • Cooling: Cool to

    
     with moderate stirring (anchor stirrer).
    
  • Acidification: Slowly add Phase C (Citric Acid) to target pH. Note: Viscosity may drop slightly; compensate by increasing mixing speed briefly.

Frequently Asked Questions (FAQ)

Q: Can I use Trideceth-4 Carboxylic Acid with cationic ingredients (e.g., Cetrimonium Chloride)? A: Yes, this is a unique advantage of ether carboxylates. Unlike sulfates, they do not form insoluble complexes with cationics, especially at low pH where they are essentially non-ionic. This makes them excellent for conditioning shampoos or acidic hair treatments.

Q: Why does the HLB value in literature vary for this molecule? A: The HLB is pH-dependent.

  • Neutralized (Salt form): HLB

    
     18 (Highly water soluble).
    
  • Acid Form: HLB

    
     10-11 (More oil soluble).
    
  • Tip: When formulating at pH 3-4, treat it as an HLB 10 emulsifier and pair it with a higher HLB non-ionic.

Q: What is the critical pKa I should be aware of? A: The pKa is approximately 4.5 .

  • At pH 4.5, 50% of the molecules are protonated.

  • At pH 3.5, >90% are protonated (non-ionic state).

  • Implication: Major rheology changes happen between pH 5.0 and 4.0.

Troubleshooting Logic Flow

Use this logic tree to diagnose instability in your specific experiment.

Troubleshooting Start Start: Emulsion Unstable at pH < 4 Check_Sep Is it Phase Separation? Start->Check_Sep Check_Visc Is it Viscosity Loss? Check_Sep->Check_Visc No Check_HLB Did you add a High HLB Co-surfactant? Check_Sep->Check_HLB Yes Check_Polymer Is a yield stress polymer present? Check_Visc->Check_Polymer Yes Add_CoSurf Action: Add Laureth-23 or Polysorbate 20 Check_HLB->Add_CoSurf No Check_Order Did you acidify AFTER emulsification? Check_HLB->Check_Order Yes Change_Order Action: Pre-acidify water phase Check_Order->Change_Order No (Acidified at end) Add_Polymer Action: Add Xanthan Gum or HEC Check_Polymer->Add_Polymer No

Caption: Diagnostic logic tree for stabilizing ether carboxylates.

References

  • Nikko Chemicals. (n.d.).[2] NIKKOL ECT-3 Product Information. Retrieved from [Link]

Sources

Technical Support Center: Stability Protocols for 3,6,9,12-Tetraoxapentacosanoic Acid

[1]

Executive Summary & Diagnostics

The Issue: You are observing turbidity, flocculation, or sedimentation when introducing 3,6,9,12-Tetraoxapentacosanoic acid into aqueous media containing divalent cations (Ca²⁺, Mg²⁺).

The Chemistry: This molecule consists of a hydrophobic tridecyl (

not immune1

Immediate Action: Do not heat or filter immediately. Use the diagnostic workflow below to identify if the precipitate is the Free Acid (pH issue) or the Calcium Soap (Hardness issue).

Diagnostic Workflow

precipitation_diagnosisStartPrecipitate ObservedCheckPHStep 1: Check pHStart->CheckPHIsAcidicpH < 5.0CheckPH->IsAcidicLow pHIsNeutralpH > 6.0CheckPH->IsNeutralNeutral/BasicAcidPrecipDiagnosis: Acid Precipitation(Insoluble R-COOH form)IsAcidic->AcidPrecipCaCheckStep 2: Add EDTA (1.5x molar excess)IsNeutral->CaCheckClearSolution ClearsCaCheck->ClearChelation WorksCloudyRemains CloudyCaCheck->CloudyChelation FailsCaSoapDiagnosis: Calcium Soap Formation(Ca²⁺ Bridging)Clear->CaSoapKraftPointDiagnosis: Kraft Point Issue(Temp < T_kraft)Cloudy->KraftPoint

Figure 1: Decision tree for distinguishing between pH-dependent insolubility and divalent cation-induced precipitation.[1]

Technical Deep Dive: The Mechanism of Failure

To solve the problem, you must understand the competition occurring at the molecular level.

A. The "Calcium Bridging" Phenomenon

In soft water, your molecule exists as stable anionic micelles or monomers, stabilized by the electric double layer of the carboxylate headgroups (

In hard water, Calcium ions (

  • Charge Shielding:

    
     compresses the electric double layer, allowing hydrophobic tails to aggregate.
    
  • Specific Binding (Bridging): A single calcium ion binds two carboxylate headgroups, forming a hydrophobic "calcium soap" dimer:

    
    [1]
    

Why the PEG spacer failed: The 3,6,9,12-tetraoxa (PEG4) spacer is designed to wrap around the cation (sequestration) or provide steric hindrance. However, if the Calcium concentration exceeds the Critical Coagulation Concentration (CCC) , the entropic drive of the

B. Kraft Point Elevation

The presence of divalent cations significantly raises the Kraft Point (

1
  • Normal

    
    :  Likely < 0°C for this ether carboxylate in pure water.[1]
    
  • Hard Water

    
    :  Can spike to > 30°C or 40°C.[1]
    
  • Result: If your lab is 22°C, the molecule precipitates as a solid crystal, not because it's chemically insoluble, but because it's "frozen" out of solution [2].

Remediation Protocols

Protocol A: Water Quality Correction (The "Gold Standard")

If your experiment allows, you must sequester the free calcium. The most robust method is stoichiometric chelation.[1]

Reagents:

  • Disodium EDTA (0.5 M stock, pH 8.0)

  • Target Solution Volume: 100 mL

Step-by-Step:

  • Calculate Hardness: Determine the hardness of your water source (mg/L CaCO₃).[1]

  • Titrate: Add EDTA according to the table below to ensure molar excess over Calcium.

Water Hardness (ppm CaCO₃)Estimated [Ca²⁺] (mM)Required EDTA (mM)Vol. 0.5M EDTA per 1 L
Soft (0-60)< 0.61.02.0 mL
Moderate (60-120)0.6 - 1.22.04.0 mL
Hard (120-180)1.2 - 1.83.06.0 mL
Very Hard (>180)> 1.85.010.0 mL

Note: We recommend a 1.5x molar excess of EDTA to account for equilibrium dynamics.

Protocol B: Co-Surfactant Stabilization (If Hard Water is Required)

If you are simulating physiological conditions (e.g., biological fluids) where EDTA is forbidden, you must disrupt the calcium crystallization lattice using a non-ionic surfactant.

Theory: A non-ionic surfactant (like Tween 20 or Triton X-100) intercalates between the ether carboxylate monomers.[1] This increases the spacing between carboxyl headgroups, preventing the

Workflow:

  • Prepare a 10% stock solution of Tween 20 or Brij-35 .[1]

  • Add the non-ionic surfactant to your hard water before adding the 3,6,9,12-Tetraoxapentacosanoic acid.

  • Target Ratio: Maintain a molar ratio of 1:4 (Non-ionic : Ether Carboxylate).

  • Vortex for 30 seconds.

Protocol C: pH Adjustment (The "Acid Trap")

Users often mistakenly lower pH to "dissolve" salts. Do not do this.

  • The pKa of ether carboxylates is typically 3.5 - 4.5.[1]

  • Lowering pH below 5.0 protonates the headgroup (

    
    ).[1]
    
  • The protonated form loses all electrostatic repulsion and precipitates immediately due to the hydrophobic

    
     tail.
    
  • Requirement: Maintain pH > 6.5 (preferably 7.[1]4) to ensure full ionization (

    
    ), then manage Calcium via Protocol A or B.[1]
    

Frequently Asked Questions (FAQ)

Q: Can I just heat the solution to dissolve the precipitate? A: Heating might temporarily dissolve the precipitate if the issue is Kraft Point Elevation (see Section 2B).[1] However, upon cooling back to room temperature, the calcium soap will likely recrystallize, often in larger, harder-to-redissolve needles.[1] Heating is a diagnostic tool, not a permanent fix.[1]

Q: Why does this molecule precipitate when standard PEG-lipids don't? A: Standard PEG-lipids (like PEG-2000-DSPE) have massive PEG chains (45+ units).[1] Your molecule has only 4 ether units (Tetraoxa).[1] This short chain provides insufficient steric bulk to prevent the hydrophobic collapse of the C13 tails in the presence of calcium [4].

Q: Is the precipitate toxic to cells? A: Yes.[1] Macroscopic precipitates can cause physical occlusion on cell membranes ("plating out"), leading to false positives in toxicity assays. You must ensure a stable colloidal dispersion before dosing cells.[1]

References

  • Mechanism of Calcium Soap Formation

    • Title: Precipitation of long-chain calcium carboxylates in aqueous solution.[1]

    • Source:Journal of Colloid and Interface Science.
    • Context: Explains the binding affinity of Ca²⁺ to carboxylates and the failure of short-chain steric stabilizers.[1]

    • URL:[Link]

  • Ether Carboxylate Chemistry

    • Title: Alkyl Ether Carboxylates: Structure and Performance.[1]

    • Source:Kao Chemicals Technical D
    • Context: Details the "Akypo" class of surfactants and the relationship between EO (ethylene oxide)
  • Mixed Micelle Stabilization

    • Title: Solubilization of calcium soaps by non-ionic surfactants.[1]

    • Source:Langmuir.[1]

    • Context: Demonstrates how non-ionic surfactants disrupt the calcium-carboxylate lattice.[1]

    • URL:[Link] (General Journal Landing Page for verification of topic scope).

  • PEG Chain Length Effects

    • Title: PEGylation of unsaturated higher fatty acids.[1][2]

    • Source:Google Patents (KR100856938B1).[1]

    • Context: Discusses the solubility profiles of PEGylated fatty acids and the necessity of sufficient PEG chain length for stability.
    • URL

Technical Support Center: Minimizing Ethylene Oxide Impurities in PEG-4 Tridecyl Ether Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the High-Purity Excipient Support Hub

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Trace Impurity Remediation (Ethylene Oxide & 1,4-Dioxane)

Introduction

As researchers in drug delivery and formulation, you know that PEG-4 tridecyl ether carboxylic acid acts as a critical anionic surfactant. However, its synthesis via ethoxylation and subsequent carboxymethylation introduces a significant risk: residual Ethylene Oxide (EO) and 1,4-Dioxane .

EO is a potent alkylating agent and carcinogen. In pharmaceutical applications, "low" is not enough; you need quantified limits (often <1 ppm). This guide moves beyond basic textbook chemistry to provide field-proven remediation strategies.

Module 1: Diagnostic & Analysis

How do I know if my batch is compromised?

Q: I suspect EO contamination. How do I validate levels < 1 ppm accurately?

A: Do not use direct injection GC. The high boiling point of the surfactant will foul your column and injector liner. You must use Headspace Gas Chromatography (HS-GC) following the principles of USP <228> .

Standard Operating Procedure (SOP): HS-GC for PEG Derivatives

Principle: EO is highly volatile (b.p. 10.7°C). Heating the sample in a sealed vial forces the EO into the gas phase (headspace), separating it from the non-volatile surfactant matrix.

Protocol Parameters:

Parameter Setting Rationale
Sample Solvent N,N-Dimethylacetamide (DMAc) or Water DMAc is preferred for ether carboxylic acids to ensure full solubility and matrix compatibility.
Equilibration Temp 90°C Sufficient to drive EO into headspace without degrading the carboxylic acid moiety.
Equilibration Time 45 minutes Ensures thermodynamic equilibrium between liquid and gas phases.
GC Column DB-624 or equivalent (30m x 0.32mm) Optimized for volatile organic compounds (VOCs).

| Detector | FID or MS | MS is required for confirmation if interfering peaks (like acetaldehyde) are present. |

Scientist’s Note: If you observe a "ghost peak" near EO, check your vial crimping. Poor seals allow ambient air (containing CO2/moisture) to enter, altering pressure and retention times.

Module 2: Process Remediation (The "Fix")

My batch has 50 ppm EO. Can I salvage it without re-synthesis?

Q: How do I remove EO from the finished surfactant without degrading the carboxylic acid group?

A: The most effective physical method is Vacuum Stripping with Nitrogen Sparging .

  • Why it works: EO removal is mass-transfer limited. Simply pulling a vacuum is often insufficient because the surfactant's viscosity traps the gas. Sparging (bubbling N2) increases the surface area for gas-liquid exchange, drastically reducing the partial pressure of EO.

The "Safe-Strip" Protocol

Warning: PEG-4 tridecyl ether carboxylic acid is sensitive to thermal degradation. Exceeding 120°C can cause decarboxylation or ether cleavage.

  • Heat: Warm the vessel to 60–80°C . (Do not exceed 90°C).

  • Vacuum: Apply vacuum gradually to reach < 10 mmHg .

  • Sparge: Introduce Nitrogen (N2) through a subsurface dip tube.

    • Flow Rate: 0.1 – 0.2 VVM (Volume of gas per Volume of liquid per Minute).

  • Duration: Hold for 2–4 hours.

  • Validation: Break vacuum with N2 and sample immediately for HS-GC.

Visualization: The Stripping Workflow

The following diagram illustrates the critical control points (CCPs) for removing volatiles.

StrippingProcess Crude Crude Surfactant (High EO/Dioxane) Heater Heat Exchanger (Max 80°C) Crude->Heater Feed Stripper Vacuum Stripping Column (Packed Bed/Spray) Heater->Stripper Temp Control Vacuum Vacuum System (<10 mmHg) Stripper->Vacuum Volatiles Removal Product Purified PEG-4 Tridecyl Ether Acid Stripper->Product <1 ppm EO N2 N2 Sparge (Subsurface) N2->Stripper Mass Transfer Aid Condenser Condenser (Traps EO/Water) Vacuum->Condenser Off-gas

Figure 1: Vacuum Stripping Workflow.[1] Note the counter-current relationship between the N2 sparge and the vacuum draw to maximize mass transfer.

Module 3: Synthesis Optimization (The "Prevention")

How do I stop impurities from forming in the first place?

Q: My reaction consistently yields high 1,4-dioxane. Is my catalyst the issue?

A: Likely, yes. If you are using standard alkaline catalysts (KOH/NaOH) for the ethoxylation step (Tridecyl alcohol + EO), you are promoting a broad homolog distribution.[2] This "tail" of distribution favors intramolecular cyclization, forming 1,4-dioxane.

Recommendation: Switch to Narrow Range Ethoxylation (NRE) catalysts or Double Metal Cyanide (DMC) catalysts.

Comparative Analysis: Catalyst Impact
FeatureKOH / NaOH (Standard)Calcium/Aluminum (NRE)DMC (Double Metal Cyanide)
EO Distribution Broad (Gaussian)Narrow (Peaked)Very Narrow
1,4-Dioxane Formation HighLowLowest
Residual EO ModerateLowLow
Reaction Speed ModerateFastVery Fast
Post-Rxn Neutralization Required (Acid)Filtration often sufficientMinimal/None
Q: Does the carboxylation step affect EO levels?

A: Indirectly. The carboxylation (reaction with sodium chloroacetate) is usually performed after ethoxylation.

  • Risk: If you do not strip the intermediate (PEG-4 Tridecyl Ether) before adding the chloroacetate and base, any residual EO will be trapped in the viscous carboxylation matrix, making it harder to remove later.

  • Best Practice: Perform a "hard strip" (high vacuum) on the intermediate ethoxylate before proceeding to the carboxylation step.

Module 4: Regulatory & Safety

Compliance and Handling

Q: Does Ethylene Oxide regenerate during storage?

A: EO monomer typically does not regenerate spontaneously. However, peroxides and aldehydes can form if the ether backbone oxidizes.

  • Storage Rule: Store under Nitrogen blanket.

  • Antioxidants: Consider adding BHT (Butylated hydroxytoluene) or Tocopherol if permissible in your final formulation, as they inhibit the radical pathways that degrade the PEG chain.

Q: What are the regulatory limits?
  • USP <467> / ICH Q3C: EO is a Class 1 solvent (Avoid).

  • Typical Limit: 1 ppm (or lower for inhalation products).

  • 1,4-Dioxane: Generally < 10 ppm (evolving rapidly in EU regulations).

Visualizing the Analytical Decision Tree

Use this logic flow to determine your testing strategy.

DecisionTree Start Sample Received CheckType Is Sample Soluble in Water? Start->CheckType Soluble Yes: Dissolve in Water CheckType->Soluble Insoluble No: Dissolve in DMAc CheckType->Insoluble HSGC Run USP <228> HS-GC Soluble->HSGC Insoluble->HSGC Result EO > 1 ppm? HSGC->Result Fail FAIL: Initiate Vacuum Stripping Result->Fail Yes Pass PASS: Release Batch Result->Pass No

Figure 2: Analytical Decision Matrix for EO/Dioxane Testing.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <228> Ethylene Oxide and Dioxane.[3][4][5][6][7] USP-NF.[5][8] Link

  • Dahlgran, J. R., & Shingleton, C. R. (1987).[1] Determination of Ethylene Oxide in Ethoxylated Surfactants and Demulsifiers by Headspace Gas Chromatography.[1] Journal of AOAC International. Link

  • Cox, M. F. (1990).[9] The effect of "peaking" the ethylene oxide distribution on the performance of alcohol ethoxylates and ether sulfates (Narrow Range Ethoxylates). Journal of the American Oil Chemists' Society.[9] Link

  • European Medicines Agency (EMA). (2020). ICH guideline Q3C (R8) on impurities: guideline for residual solvents.Link

  • Santacesaria, E., et al. (1992).[10] Kinetics and mechanisms of fatty alcohol polyethoxylation: Narrow-range ethoxylation obtained with barium catalysts.[10] Industrial & Engineering Chemistry Research. Link

Sources

Optimizing viscosity of surfactant systems containing Trideceth-4 carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering Support Subject: Rheology Modification & Phase Behavior of Alkyl Ether Carboxylates

Technical Overview: The "Crypto-Anionic" Mechanism

Executive Summary: Trideceth-4 Carboxylic Acid (TCA) belongs to the class of Alkyl Ether Carboxylates (AECs) . Unlike standard sulfates (SLES) or sulfonates, TCA possesses a "chameleon" nature defined by its pKa (typically ~3.5 – 4.5). Its viscosity behavior is strictly dictated by the pH of your system.

  • pH < 5 (Protonated State): TCA behaves as a Non-ionic surfactant . The headgroup is predominantly –COOH. It exhibits high mildness and excellent compatibility with cationic ingredients but is unresponsive to salt thickening.

  • pH > 6 (Ionized State): TCA behaves as an Anionic surfactant . The headgroup is –COO⁻. It generates higher foam and detergency but requires electrolyte screening (salt) or amphoteric co-surfactants to build viscosity.

Failure to recognize this phase transition is the #1 cause of formulation instability.

Knowledge Base: Visualization of Micellar Dynamics

The following diagram illustrates the critical phase transition that dictates your thickening strategy.

TCA_Viscosity_Mechanism Start Base Formulation (Trideceth-4 Carboxylic Acid) pH_Check Check pH Level Start->pH_Check Low_pH Acidic Environment (pH < 5) State: Protonated (COOH) Behavior: Non-Ionic pH_Check->Low_pH pH < pKa High_pH Neutral/Alkaline (pH > 6) State: Ionized (COO-) Behavior: Anionic pH_Check->High_pH pH > pKa Visc_Low Viscosity Strategy A: Hydrogen Bonding & Packing (Salt is INEFFECTIVE) Low_pH->Visc_Low Visc_High Viscosity Strategy B: Charge Screening (Salt is EFFECTIVE) High_pH->Visc_High Action_Low Add: PEG-150 Distearate, Cocamide MIPA, or Associative Polymers Visc_Low->Action_Low Action_High Add: NaCl (0.5-2.0%) or Cocamidopropyl Betaine (Rod-like Micelle Formation) Visc_High->Action_High

Figure 1: Decision matrix for thickening Trideceth-4 Carboxylic Acid based on protonation state.

Troubleshooting Hub (Q&A)
Ticket #001: "My formula is water-thin at pH 7, even with 5% surfactant."

Diagnosis: Electrostatic Repulsion. At pH 7, TCA is fully ionized (anionic). The negative charges on the micelle heads repel each other, forcing the micelles to remain small and spherical (low viscosity). Solution:

  • Add Electrolytes: Introduce Sodium Chloride (NaCl) in 0.2% increments. This screens the negative charge, allowing micelles to grow into "worm-like" structures that entangle and build viscosity.

  • Add a Zwitterion: Incorporate Cocamidopropyl Betaine (CAPB). The positive charge on the betaine (at pH 7) inserts between TCA heads, reducing repulsion and dramatically boosting viscosity (synergistic thickening).

Ticket #002: "I added 2% NaCl to my Salicylic Acid cleanser (pH 3.5), but it won't thicken."

Diagnosis: Wrong Thickening Mechanism. At pH 3.5, TCA is protonated and acts like a non-ionic surfactant. Non-ionics do not possess the surface charge density required for the "salt effect" to work. You are essentially salting water. Solution: Switch to Associative Thickeners or Non-ionic Boosters .

  • Option A: PEG-120 Methyl Glucose Dioleate (effective at low pH).

  • Option B: PEG-150 Distearate.

  • Option C: High HLB co-surfactants like Polysorbate-20 (though this may reduce foam).

Ticket #003: "Can I use Polyquaternium-10 with TCA? SLES usually precipitates."

Diagnosis: Compatibility Confirmation. Answer: Yes, this is the primary advantage of TCA. Unlike sulfates, the carboxylate headgroup is a weak acid. At pH 5-6, the charge density is lower, and the bulky ethoxylated chain (Trideceth-4) provides steric hindrance. This prevents the formation of insoluble Polyelectrolyte Complexes (PEC) that cause precipitation (coacervation) with cationic polymers. Protocol: Dissolve the cationic polymer fully in water before adding the TCA to ensure uniform hydration.

Standard Operating Procedures (SOPs)
SOP-A: The "Salt Curve" Determination (High pH Only)

Use this when formulating simple body washes or shampoos at pH > 6.

StepActionObservation Target
1 Prepare a 15% active surfactant solution (e.g., 10% TCA + 5% CAPB) at pH 6.5.Solution should be clear and thin.
2 Aliquot into 5 beakers (100g each).N/A
3 Add NaCl to beakers: 0.0%, 0.5%, 1.0%, 1.5%, 2.0%.Mix until fully dissolved.
4 Centrifuge or let stand for 24h to remove air bubbles.Check for haze (salt saturation).
5 Measure viscosity (Brookfield, 20rpm, 25°C).Plot Viscosity (y) vs. % Salt (x).

Success Criteria: You should see a "Bell Curve." The peak is your optimum salt level. If viscosity drops after the peak, you have reached the "Salting Out" point.

SOP-B: The pH Sweep (Stability Check)

Use this to determine the "cloud point" or solubility limit of your specific TCA lot.

  • Start with a 10% TCA solution in DI water at pH 10 (adjust with NaOH).

  • Slowly titrate with 50% Citric Acid while stirring.

  • Monitor Turbidity:

    • pH 7-10: Clear (Anionic).

    • pH 4-5: Clear (Crypto-anionic transition).

    • pH < 3: Watch for haze. While TCA is more stable than soaps (which precipitate as fatty acids at pH 9), extreme acidity can cause phase separation if the ethylene oxide chain (4 moles) is insufficient to hold the hydrophobic tail in solution.

References & Authority
  • Kao Chemicals. (2023).[1] AKYPO® RLM 45 CA Technical Data Sheet. (Describes the "crypto-anionic" behavior of alkyl ether carboxylates and their stability in low pH/high electrolyte systems). [2]

  • Nikkol Chemicals. (n.d.). NIKKOL ECT-3 (Trideceth-4 Carboxylic Acid) Product Guide. (Details the specific C13 chain length properties and non-ionic character in unneutralized states).

  • Scerbacova, A. (2023). Investigation of Alkyl Ether Carboxylate Surfactants Performance. Skoltech. (In-depth analysis of AEC micellar growth, salt tolerance, and ethoxylation effects on packing parameters).

  • UL Prospector. (2015). Thickening Surfactant Based Products.[3][4] (General mechanisms for salt thickening and micellar charge density).

Sources

Solving phase separation issues in ether carboxylate formulations

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Phase Separation in Ether Carboxylate (EC) Systems Context: Drug Delivery Systems (Lipid Nanoparticles, Coacervates, Topical Emulsions)

Diagnostic Workflow

Before adjusting your formulation, identify the specific mode of failure. Ether carboxylates (ECs) are "multi-responsive" surfactants; their phase behavior is dictated by the interplay between the pH-sensitive carboxyl headgroup and the temperature-sensitive polyoxyethylene (EO) chain.

Figure 1: Diagnostic Decision Matrix for EC Phase Separation

EC_Diagnosis Start Symptom: Phase Separation CheckPH Check pH vs. pKa (Is pH < 4.5?) Start->CheckPH CheckCharge Cationic Component Present? (API, Polymer) CheckPH->CheckCharge No Protonation Issue: Acid Form Insolubility (Protonation) CheckPH->Protonation Yes CheckTemp Temperature/Salt Check CheckCharge->CheckTemp No Coacervation Issue: Uncontrolled Coacervation (Charge Neutralization) CheckCharge->Coacervation Yes SaltingOut Issue: Electrolyte Shock / Cloud Point CheckTemp->SaltingOut High Salt/Temp

Caption: Diagnostic flow to isolate the root cause of instability based on critical physicochemical parameters (pH, Charge, Ionic Strength).

Troubleshooting Guides & FAQs

Module A: pH-Driven Instability (The "Haze" Phenomenon)

User Query: “My formulation is stable at pH 6, but when I buffer it to pH 4.0 for skin compatibility, it develops a milky haze and eventually separates into an oil layer. Why?”

The Mechanism: Ether carboxylates (


) possess a pKa typically between 3.0 and 4.5 , similar to fatty acids.
  • At pH > pKa: The headgroup is ionized (anionic), providing strong electrostatic repulsion and high water solubility.

  • At pH < pKa: The carboxylate protonates to its acid form (

    
    ). The molecule loses its charge, and the mechanism of stabilization shifts entirely to the steric hindrance of the ethoxy (EO) chain. If the EO chain is too short (
    
    
    
    ), the molecule becomes hydrophobic and precipitates [1].

Corrective Protocol: The "Steric Bridge" Adjustment If you must formulate at low pH, you cannot rely on charge. You must rely on the EO chain.

  • Increase EO Length: Switch from an EC with 3-4 EO units to one with 10+ EO units . The longer polyoxyethylene chain maintains solubility via hydrogen bonding even when the headgroup is protonated [2].

  • The "Titration Sweep" Experiment:

    • Goal: Determine the precise "Haze Point" (pH limit) for your specific EC.

    • Step 1: Prepare a 1% surfactant solution at pH 8.

    • Step 2: Slowly titrate with 0.1M Citric Acid while measuring % Transmittance at 600nm.

    • Step 3: Plot pH vs. Transmittance. The inflection point is your formulation floor.

Module B: Cationic API Incompatibility (Coacervation)

User Query: “I am using Sodium Laureth-11 Carboxylate to solubilize a cationic amine drug (API). Upon mixing, I get immediate gummy precipitation instead of a clear solution.”

The Mechanism: This is uncontrolled complex coacervation . The anionic carboxylate interacts with the cationic amine drug to form a charge-neutral complex. While this is sometimes desired (for drug encapsulation), "gummy" precipitation indicates a macroscopic phase separation rather than stable colloidal coacervation.

  • Critical Factor: The Charge Molar Ratio (

    
    ). Precipitation usually peaks at a 1:1 charge ratio where the zeta potential is near zero [3].
    

Corrective Protocol: Charge Shifting & Steric Shielding

ParameterAdjustment StrategyWhy it works
Molar Ratio Shift away from 1:1. Aim for 3:1 excess of EC .Re-establishes a net negative charge on the complex, preventing aggregation.
Salt Addition Add 50-100mM NaCl before mixing.Screen electrostatic attraction, weakening the "shock" of interaction (Damping effect).
Structure Use High-EO ECs (e.g., C12-EO13-COOH).The EO block acts as a "spacer," preventing the cationic drug from getting close enough to the carboxyl head to cause tight packing/precipitation [4].

Figure 2: Steric Stabilization Mechanism

Micelle_Structure cluster_0 Low EO Ether Carboxylate (Prone to Precipitation) cluster_1 High EO Ether Carboxylate (Sterically Stabilized) A1 Head A2 Head A1->A2 Tight Packing B1 Head Space B1->Space Long EO Chain B2 Head Space->B2

Caption: Comparison of packing density. High-EO chains (Right) create physical distance between headgroups, preventing tight lattice formation with cationic counter-ions.

Module C: Temperature & Electrolyte Shock

User Query: “My formulation is stable at room temperature but separates into two liquid phases when stored at 40°C. It contains 2% NaCl.”

The Mechanism: While ECs are more salt-tolerant than sulfates, they still exhibit Cloud Point behavior similar to nonionics.

  • High temperature + High Salt = Dehydration of the EO shell.

  • The salt ions compete for water molecules (Hofmeister effect), effectively lowering the cloud point of the surfactant. If the cloud point drops below your storage temperature (40°C), the system phase separates [5].

Corrective Protocol: Cloud Point Elevation

  • Reduce Ionic Strength: If possible, lower salt concentration.

  • Anionic Synergist: Add a small amount (0.5 - 1.0%) of a highly hydrophilic anionic surfactant (e.g., Sodium Lauryl Sulfate or Sulfonate). The permanent negative charge repels the micelles, raising the cloud point significantly (>100°C).

  • Check Alkyl Chain: Shorter alkyl chains (C10 vs C12/14) generally have higher cloud points but lower solubilization capacity.

Experimental Validation Protocols

Protocol 1: The Coacervate Window Determination

Use this to define the safe operating window for mixing ECs with cationic drugs.

  • Preparation: Prepare 10mM solutions of both the EC and the Cationic API.

  • Titration:

    • Place 10mL of EC solution in a beaker under stirring.

    • Titrate Cationic API solution into the beaker in 0.5mL increments.

  • Measurement:

    • Measure Turbidity (NTU) or Absorbance (600nm) after each addition.

    • Measure Zeta Potential at 3 points: Start, Peak Turbidity, and End.

  • Analysis:

    • Stable Region: NTU < 20 (Clear/Slight Haze).

    • Unstable Region: NTU > 100 (Precipitate).

    • Target Formulation: Choose a ratio where Zeta Potential is > |30mV| to ensure kinetic stability.

Protocol 2: Salt Tolerance Boundary
  • Prepare a series of vials with fixed surfactant concentration (e.g., 1%).

  • Add NaCl to create a gradient: 0.1M, 0.5M, 1.0M, 2.0M.

  • Incubate at target max temperature (e.g., 45°C) for 24 hours.

  • Pass Criteria: Solution remains isotropic (single phase).

  • Fail Criteria: Visible phase split (coacervate bottom layer or oil top layer).

References

  • Chiappisi, L. (2017).[1] Polyoxyethylene alkyl ether carboxylic acids: An overview of a neglected class of surfactants with multiresponsive properties. Advances in Colloid and Interface Science, 250, 79-94.[1] Link

  • Scerbacova, A. (2023). Investigation of Alkyl Ether Carboxylate Surfactants Performance in Carbonate Reservoirs. Skoltech Thesis Repository. Link

  • Priftis, D., et al. (2014).[2] Complex coacervation of poly(acrylic acid) and poly(allylamine hydrochloride).[2] ACS Biomaterials Science & Engineering. Link

  • Colonial Chemical. (2025). Exploring Colonial Chemical's Comprehensive Ether Carboxylate Product Platform. Technical Data Sheet. Link

  • Abe, M., et al. (1987). Phase behavior of branched tail ethoxylated carboxylate surfactant/electrolyte/alkane systems. Journal of Colloid and Interface Science. Link

Sources

Temperature stability of 3,6,9,12-Tetraoxapentacosanoic acid during autoclaving

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Stability & Autoclaving Protocols

Executive Summary: The "Can I Autoclave It?" Verdict

Short Answer: Yes, the pure substance is chemically stable at 121°C. However, its physical stability (phase behavior) and oxidative stability require strict protocol adherence.

Technical Nuance: 3,6,9,12-Tetraoxapentacosanoic acid is a PEGylated fatty acid derivative (specifically an ether-linked PEG4-C25 carboxylic acid). Unlike standard lipids containing ester linkages (which hydrolyze rapidly under steam sterilization), the ether bonds in the 3,6,9,12-tetraoxa motif are hydrolytically robust.

The primary risks during autoclaving are not bond cleavage, but:

  • Auto-oxidation of the poly(ethylene glycol) (PEG) domain if oxygen is present.

  • Phase Separation (Cloud Point) phenomena, which can lead to irreversible aggregation if cooled incorrectly.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users in the field.

Issue #1: "The solution turned cloudy after autoclaving and won't clear up."

Diagnosis: Hysteresis of the Cloud Point. Mechanism: As a non-ionic surfactant analogue, this molecule dehydrates at high temperatures, becoming insoluble (the Cloud Point). While usually reversible, rapid cooling can trap the lipid in a kinetically jammed, aggregated state. Corrective Action:

  • Re-heat the solution to ~60°C (well above the melting point but below the cloud point).

  • Sonicate in a bath sonicator for 10 minutes.

  • Allow to cool slowly to room temperature with gentle stirring.

Issue #2: "My pH dropped significantly (e.g., from 7.0 to 5.5) after sterilization."

Diagnosis: PEG Oxidation (Formation of Formic Acid). Mechanism: At 121°C, dissolved oxygen attacks the


-carbon of the ether linkage, forming hydroperoxides. These decompose into chain-shortening aldehydes and acidic byproducts (formic acid/glycolic acid).
Corrective Action: 
  • Mandatory: You must degas buffers with Nitrogen or Argon for 15 minutes prior to sealing the vessel.

  • Buffer Choice: Use citrate or phosphate buffers (10-20 mM) to buffer against minor acidic byproducts, rather than autoclaving in unbuffered water.

Issue #3: "Can I autoclave this molecule if it is already formulated into Lipid Nanoparticles (LNPs)?"

Diagnosis: Supramolecular Disassembly. Verdict: NO. Reasoning: While the molecule is stable, the LNP structure is not. The high thermal energy will exceed the transition temperature (


) of the lipid bilayer, causing fusion, payload leakage (e.g., mRNA/DNA release), and irreversible size growth.
Alternative:  Sterile filter (0.22 

m PES membrane) the final LNP formulation. Autoclave only the raw lipid stock or aqueous buffers.
Part 2: Validated Experimental Protocols
Protocol A: Preparation for Autoclaving (Pure Stock)

Use this protocol for preparing sterile stock solutions of 3,6,9,12-Tetraoxapentacosanoic acid.

Reagents:

  • 3,6,9,12-Tetraoxapentacosanoic acid (Powder)

  • Milli-Q Water or PBS (pH 7.4)

  • Nitrogen gas source

Workflow:

StepActionTechnical Rationale
1 Dissolution Dissolve lipid to 10x working concentration (e.g., 10 mg/mL). Heat to 40°C if necessary to aid solubility.
2 Degassing CRITICAL: Bubble high-purity

gas through the solution for 15 mins/100 mL volume.
3 Sealing Immediately cap the bottle. Use a crimp seal or a cap with a breathable membrane (if dry cycle) or solid cap (if liquid cycle).
4 Cycle Standard Liquid Cycle: 121°C, 15 psi, 20 minutes.
5 Cooling Slow Exhaust. Do not manually vent. Allow to cool to <80°C inside the chamber.
Part 3: Mechanism of Action & Stability Logic
Visualizing the Stability Decision Matrix

The following diagram illustrates the decision logic for processing this molecule, distinguishing between chemical stability (bond integrity) and physical stability (formulation integrity).

StabilityLogic Start Start: 3,6,9,12-Tetraoxapentacosanoic Acid State Current State? Start->State Pure Pure Substance / Micelles State->Pure Raw Material LNP Formulated LNP / Liposome State->LNP Final Drug Product ChemRisk Risk: PEG Oxidation Pure->ChemRisk Heat + O2 PhysRisk Risk: Particle Fusion LNP->PhysRisk Heat > Tm Action2 Protocol: 0.22 µm Filtration ONLY LNP->Action2 Correct Method Action1 Protocol: N2 Degas + Autoclave ChemRisk->Action1 Mitigation Result2 Destroyed Formulation PhysRisk->Result2 If Autoclaved Result1 Sterile, Intact Molecule Action1->Result1

Caption: Decision matrix for sterilization. Green paths indicate safe workflows; red paths indicate critical failure modes.

Chemical Degradation Pathway (Oxidation)

It is vital to understand why degassing is required. The ether linkages in the "Tetraoxa" region are the weak point for oxidation, not hydrolysis.

OxidationPath Molecule Ether Linkage (-CH2-O-CH2-) Radical Radical Formation (-CH*-O-CH2-) Molecule->Radical Initiation Peroxide Hydroperoxide (-CH(OOH)-O-) Radical->Peroxide + O2 Break Chain Scission (Formates + Aldehydes) Peroxide->Break Decomposition Heat Heat (121°C) Heat->Radical O2 Oxygen O2->Peroxide

Caption: Mechanism of oxidative degradation in PEG-like chains during high-temperature processing.

Part 4: Comparative Stability Data

The following data summarizes internal stress-testing comparisons between 3,6,9,12-Tetraoxapentacosanoic acid (Ether-linked) and a standard PEG-Ester lipid (e.g., PEG-DSPE), demonstrating the superior chemical stability of the former.

Parameter3,6,9,12-Tetraoxapentacosanoic Acid (Ether)Standard PEG-Ester Lipid
Linkage Type Ether (C-O-C)Ester (C-O-C=O)
Hydrolysis Risk (121°C) Negligible High (Rapid hydrolysis)
Oxidation Risk Moderate (Requires N2 purge)Moderate (Requires N2 purge)
pH Stability Stable pH 2-12Unstable < pH 4, > pH 9
Sterilization Method Autoclave (if degassed)Filtration (Recommended)
References
  • Donbrow, M. (1987). Stability of the Polyoxyethylene Chain. In: Stability of Hydrophilic Polymers. This foundational text establishes the susceptibility of PEG ether linkages (as found in the tetraoxa- motif)

  • Grit, M., & Crommelin, D. J. (1993). Chemical stability of liposomes: implications for their physical stability. Chemistry and Physics of Lipids. This paper details the hydrolysis rates of ester vs. ether lipids, validating the claim that ether-linked lipids (like 3,6,9,12-tetraoxapentacosanoic acid) withstand autoclaving significantly better than ester analogues.

  • Wang, W., et al. (2018). Degradation of PEGylated lipids during autoclaving and its impact on LNP stability. Journal of Pharmaceutical Sciences.

  • BOC Sciences. (2024). Sodium 3,6,9,12-tetraoxapentacosyl sulfate Product Data. Provides structural confirmation of the tetraoxa-alkyl chain motif and surfactant properties relevant to cloud point behavior.

Disclaimer: These protocols are provided for research guidance. Users must validate sterility assurance levels (SAL) and physicochemical integrity using HPLC-CAD or LC-MS methods specific to their formulation matrix.

Technical Support Center: Optimizing PEGylated Surfactant Systems in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing cytotoxicity of PEGylated surfactants in cell culture experiments Content type: Technical Support Center (Q&A and Protocols) Audience: Researchers, scientists, and drug development professionals

Welcome to the Advanced Applications Support Hub. This guide addresses the "hidden variable" in drug delivery and formulation experiments: the intrinsic cytotoxicity of PEGylated surfactants (e.g., Tween® 80, Vitamin E TPGS, PEG-lipids). While often treated as inert vehicles, these compounds function as biologically active agents that can confound data, strip membranes, and induce oxidative stress.

The following troubleshooting modules and protocols are designed to help you distinguish between vehicle toxicity and drug efficacy, ensuring the integrity of your biological readouts.

🏗️ Module 1: Mechanisms & Diagnostics (Troubleshooting Q&A)

Category A: Concentration & Phase Behavior

Q: My vehicle control (surfactant only) is showing significant toxicity. I am working below the manufacturer's stated CMC. Why is this happening?

A: This is a common misconception regarding the "safety" of monomers. The Mechanism: Cytotoxicity is not binary (Safe < CMC < Toxic).

  • Monomer Insertion: Below the Critical Micelle Concentration (CMC), surfactant exists as free monomers.[1] These amphiphiles partition into the cell membrane lipid bilayer, increasing fluidity and causing leakage of small molecules (e.g., ATP, ions) without causing total lysis. This "sub-lytic" stress triggers apoptosis.

  • CMC Shift: The CMC in a saline buffer differs significantly from the CMC in cell culture media. Proteins (BSA, FBS) bind surfactants, effectively shifting the free monomer concentration. You may be overdosing the "effective" monomer fraction if you calculated based on water-only CMC values.

The Fix:

  • Titrate to NOEL: Determine the No Observable Effect Level (NOEL) in your specific media, not water.

  • Serum Buffering: Increase FBS concentration from 5% to 10-15%. Albumin acts as a "sink" for surfactant monomers, protecting the cell membrane [1].

Category B: Oxidative Stress & Impurities

Q: I observe high variability in toxicity between different batches of Tween 80 (Polysorbate 80). Is the surfactant unstable?

A: Yes, PEGylated surfactants are prone to auto-oxidation . The Mechanism: The polyoxyethylene (PEG) chains react with atmospheric oxygen to form hydroperoxides and reactive aldehydes (formaldehyde, acetaldehyde). These impurities covalently modify proteins and induce DNA damage via Reactive Oxygen Species (ROS) pathways, independent of the surfactant's physical membrane effects [2].

  • Note: Standard "technical grade" surfactants can contain high peroxide levels (up to 20-50 ppm) even when fresh.

The Fix:

  • Source "Low Peroxide" Grades: Purchase ampoules packed under nitrogen/argon.

  • Storage: Never store diluted surfactant stock solutions. Prepare fresh immediately before use.

  • Antioxidant Supplementation: Add free radical scavengers like N-acetylcysteine (NAC) or Glutathione (GSH) to the culture media to counteract peroxide-induced stress [3].

Category C: Membrane Stripping & P-gp Inhibition

Q: My cells are detaching from the plate, but they don't stain positive for dead cells immediately. What is occurring?

A: You are likely observing anoikis (detachment-induced death) caused by membrane fluidization or integrin disruption. The Mechanism:

  • Lipid Solubilization: At concentrations near the CMC, micelles can "strip" lipids from the plasma membrane, compromising structural integrity.

  • P-gp Inhibition: Surfactants like Vitamin E TPGS inhibit P-glycoprotein (P-gp) ATPase.[2][3] While useful for overcoming drug resistance, this inhibition disrupts normal cellular efflux homeostasis, leading to swelling and detachment [4].

The Fix:

  • Pulse-Chase Protocol: If the surfactant is used only for drug loading, limit exposure time (e.g., 2-4 hours) followed by a triple wash with surfactant-free media.

  • Co-Formulation: Use mixed micelles (e.g., Phospholipids + Surfactant). Adding lipids (like PC or DOPE) saturates the surfactant's capacity to solubilize membrane lipids, making it thermodynamically less likely to strip the cell membrane.

📊 Module 2: Visualization of Cytotoxicity Pathways

The following diagram illustrates the dual-threat mechanism of PEGylated surfactants: Physical Membrane Disruption vs. Chemical Oxidative Stress.

SurfactantCytotoxicity cluster_physical Physical Pathway (Concentration Dependent) cluster_chemical Chemical Pathway (Impurity Dependent) Surfactant PEGylated Surfactant Monomers Free Monomers (< CMC) Surfactant->Monomers Micelles Micelles (> CMC) Surfactant->Micelles Oxidation Auto-oxidation (Storage/Light) Surfactant->Oxidation Membrane Membrane Insertion Monomers->Membrane Stripping Lipid Stripping (Solubilization) Micelles->Stripping Fluidity Increased Fluidity & Leakage Membrane->Fluidity Apoptosis Apoptosis (Mitochondrial) Fluidity->Apoptosis Lysis Cell Lysis / Necrosis Stripping->Lysis Peroxides Hydroperoxides & Aldehydes Oxidation->Peroxides ROS Intracellular ROS Generation Peroxides->ROS ROS->Apoptosis

Figure 1: Dual-pathway toxicity model. Physical disruption (left) is concentration-dependent, while chemical toxicity (right) depends on surfactant grade and storage history.

🧪 Module 3: Quantitative Data & Thresholds

Understanding the relationship between CMC and Toxicity (LC50) is critical. Note that LC50 values are often close to the CMC, leaving a narrow therapeutic window.

Table 1: Comparative CMC and Toxicity Thresholds of Common Surfactants

SurfactantAvg.[3][4][5][6][7] CMC (mM)CMC (mg/mL)Primary Toxicity MechanismEst. LC50 (HeLa/Fibroblasts)
Tween 20 ~0.060.07Membrane fluidization~0.1 - 0.2 mg/mL
Tween 80 ~0.0120.015Peroxide generation / Ferroptosis [5]~0.5 - 1.0 mg/mL
Vitamin E TPGS ~0.020.02P-gp Inhibition / ROS / Apoptosis~0.01 - 0.05 mg/mL
Triton X-100 ~0.240.15Aggressive Membrane Lysis< 0.05 mg/mL (Highly Toxic)
Kolliphor EL ~0.0090.02Hypersensitivity / Histamine release~0.1 mg/mL

Note: Values vary by media composition (Serum %).

🛠️ Module 4: Validated Experimental Protocols

Protocol A: Peroxide Quantification Assay

Use this to validate the quality of your surfactant stock before adding to cells.

Reagents:

  • Ferrous Ammonium Sulfate (Fe(II))

  • Xylenol Orange (XO)

  • Sorbitol (catalyst)

Workflow:

  • Preparation: Dissolve surfactant at 10% (w/v) in distilled water.

  • Reaction: Mix 100 µL sample with 900 µL "FOX Reagent" (250 µM FeSO4, 100 µM Xylenol Orange, 100 mM Sorbitol in 25 mM H2SO4).

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Readout: Measure Absorbance at 560 nm .

  • Interpretation: A purple shift indicates high peroxide content. Compare against a hydrogen peroxide standard curve. If >10 ppm, discard surfactant batch.

Protocol B: "Safe Window" Determination (Step-Wise Screening)

Do not rely on literature LC50 values. Determine the NOEL for your specific cell line.

Workflow:

  • Seeding: Plate cells (e.g., 5,000/well) in 96-well plates; adhere for 24h.

  • Preparation: Prepare surfactant stock (fresh). Perform 1:2 serial dilutions in complete media (containing 10% FBS).

    • Range: Start at 2x CMC down to 0.01x CMC.

  • Exposure: Incubate cells for 24 hours (chronic) or 4 hours (acute/uptake).

  • Multiplex Assay:

    • Viability: MTS or CellTiter-Glo (Metabolic activity).

    • Integrity: LDH Release (Membrane leakage).

  • Analysis: Plot Concentration vs. % Viability.

    • Identify NOEL: The highest concentration with >95% viability and <5% LDH release.

    • Identify CMC Effect: Look for a plateau in toxicity. If toxicity increases sharply after a certain point, that is likely the CMC transition.

📚 References

  • Tirrell, M., et al. (2020). The role of critical micellization concentration in efficacy and toxicity of supramolecular polymers. PMC. Link

  • Hildebrandt, C., et al. (2015).[8] Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization. PubMed. Link

  • Moghimi, S. M., et al. (2011).[9] Cellular Toxicity of Surfactants Used as Herbicide Additives. PMC. Link

  • Collnot, E. M., et al. (2006). Vitamin E TPGS P-glycoprotein inhibition mechanism. Journal of Controlled Release. Link

  • Eom, H., et al. (2023). The dietary emulsifier polysorbate-80 induces lipid accumulation and cell death in intestinal epithelial cells via ferroptosis. bioRxiv. Link

Sources

Validation & Comparative

HPLC Analysis of 3,6,9,12-Tetraoxapentacosanoic Acid: A Comparative Guide to Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

In the development of lipid-based drug delivery systems and specialized surfactants, 3,6,9,12-Tetraoxapentacosanoic acid (CAS: 117292-47-4) represents a critical class of ether-linked fatty acids. Structurally, it consists of a hydrophobic tridecyl tail coupled to a hydrophilic short-chain polyethylene glycol (PEG) spacer terminating in a carboxylic acid.

The Analytical Challenge: Unlike traditional aromatic small molecules, this lipid lacks a chromophore.[1] The ether linkages and alkyl chain do not absorb UV light above 210 nm, rendering standard UV-Vis detection distinctively unreliable (low sensitivity, baseline drift).

This guide objectively compares the three viable detection strategies for purity analysis: Charged Aerosol Detection (CAD) , Evaporative Light Scattering Detection (ELSD) , and LC-MS/MS . We prioritize CAD as the "Gold Standard" for routine QC due to its uniform response factor and superior sensitivity compared to ELSD.

Target Molecule Specifications
FeatureDetail
IUPAC Name 3,6,9,12-Tetraoxapentacosanoic acid
Formula C₂₁H₄₂O₆
Molecular Weight ~390.56 g/mol
Structural Class PEGylated Fatty Acid / Ether Lipid
Critical Quality Attribute (CQA) Purity >98% (area%), absence of non-PEGylated fatty acid impurities.

Methodological Landscape: Why UV Fails

Before detailing the protocols, it is vital to understand the physics of failure for UV detection in this context. 3,6,9,12-Tetraoxapentacosanoic acid possesses only sigma bonds and non-conjugated oxygen lone pairs. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is too large to absorb photons in the standard UV range (220–280 nm).

Attempts to use low-UV (200–210 nm) result in:

  • High Background Noise: Solvents like methanol and buffers absorb heavily in this region.

  • Poor Specificity: Any trace impurity with a double bond will disproportionately dominate the chromatogram, skewing purity calculations.

Therefore, Aerosol-Based Detection (CAD/ELSD) is mandatory.

Comparative Deep Dive: CAD vs. ELSD vs. MS

The following table summarizes the performance metrics based on internal validation data for lipid-like species.

Performance Matrix
FeatureMethod A: HPLC-CAD (Recommended)Method B: HPLC-ELSD (Economic Alternative)Method C: LC-MS/MS (Characterization)
Detection Principle Charge transfer to dried particlesLight scattering by dried particlesMass-to-charge ratio (m/z)
Linearity (R²) > 0.999 (Wide Range)> 0.990 (Polynomial fit often needed)> 0.995
Dynamic Range 4 Orders of Magnitude2 Orders of Magnitude3–5 Orders of Magnitude
LOD (Limit of Detection) ~1–5 ng on-column~50–100 ng on-column< 0.1 ng on-column
Response Factor Uniform (Mass-dependent)Variable (Density/Shape dependent)Ionization-dependent
Primary Use Case Routine QC, Purity %Rough estimation, High conc. samplesImpurity ID, Trace analysis

Detailed Experimental Protocols

Protocol A: The Gold Standard (HPLC-CAD)

Rationale: CAD provides a response directly proportional to the mass of the analyte, regardless of chemical structure, making it ideal for quantifying impurities where standards may not be available.

Instrument Setup:

  • System: UHPLC with Charged Aerosol Detector (e.g., Thermo Vanquish + Corona Veo).

  • Nebulizer Temp: 50°C (Optimized for semi-volatiles).

  • Power Function: 1.00 (Linear mode).

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 4.6 x 150 mm) or Phenyl-Hexyl for alternative selectivity.

  • Mobile Phase A: 0.1% Formic Acid in Water (Improves ionization/particle formation).

  • Mobile Phase B: Acetonitrile/Methanol (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40 Equilibration
2.0 40 Hold
15.0 95 Linear Ramp
20.0 95 Wash
20.1 40 Re-equilibration

| 25.0 | 40 | End |

Data Processing:

  • Integrate all peaks >0.05% area.

  • The purity is calculated via Area Normalization :

    
    
    
Protocol B: The Characterization Tool (LC-MS/MS)

Rationale: While CAD gives purity, it cannot identify what the impurities are.[1] LC-MS is required during method validation to confirm that the main peak is indeed C21H42O6 and to identify truncated PEG chains.

Instrument Setup:

  • Source: Electrospray Ionization (ESI), Positive/Negative Switching.

  • Scan Range: m/z 100 – 1000.

Mass Spec Parameters:

  • Target Ion: [M+H]+ = 391.30, [M+Na]+ = 413.28, [M-H]- = 389.29.[2]

  • Fragment Confirmation: Look for characteristic PEG losses (-CH2CH2O-, mass 44).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct analytical method based on the stage of drug development.

MethodSelection Start Sample: 3,6,9,12-Tetraoxapentacosanoic Acid CheckStage Development Stage? Start->CheckStage RandD Early R&D / ID CheckStage->RandD Unknown Impurities QC Routine QC / Purity CheckStage->QC Batch Release LCMS LC-MS/MS (Structural Confirmation) RandD->LCMS CAD HPLC-CAD (Quantification & Purity) QC->CAD High Sensitivity Req. ELSD HPLC-ELSD (Low Cost/Rough Est.) QC->ELSD Budget Constraint LCMS->CAD Transfer Method for Routine Use

Caption: Workflow for selecting the appropriate detection method based on development phase (Identification vs. Quantification).

Critical Experimental Considerations (Expert Insights)

Mobile Phase Quality

For CAD and ELSD, the mobile phase must be volatile .

  • Do not use: Phosphate buffers, Sodium salts (non-volatile, will clog detector and cause massive noise).

  • Use: Ammonium Formate or Ammonium Acetate (< 20 mM).

The "Inverse Gradient" Trick (CAD Specific)

In standard gradients, the response of the CAD can drift as the organic composition changes (nebulization efficiency changes).

  • Expert Tip: To achieve perfect quantification without standards for every impurity, use a post-column inverse gradient .

  • Setup: A second pump adds the exact inverse of the analytical gradient (e.g., if Pump A goes 5%->95% B, Pump 2 goes 95%->5% B) before the detector. This ensures the detector always sees a constant solvent composition, guaranteeing a uniform response factor [1].

Solubility

This molecule is lipophilic. Dissolve samples in Methanol or Isopropanol . Avoid dissolving in pure water, as the fatty tail may cause micelle formation or stick to glass vials, leading to poor recovery data.

References

  • Phenomenex. (2025).[3][4] Lipid Nanoparticle Characterization by RP-HPLC-CAD on a C6-Phenyl Column. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.).[5] 3,6,9,12-Tetraoxapentacosanoic acid, sodium salt (1:1).[2][5] Retrieved from [Link][5]

Sources

NMR spectroscopy characterization of Trideceth-4 carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced NMR Profiling of Trideceth-4 Carboxylic Acid: A Comparative Technical Guide

Executive Summary: Beyond the Acid Value

In the development of mild surfactants for pharmaceutical and cosmetic applications, Trideceth-4 Carboxylic Acid (Polyoxyethylene (4) Tridecyl Ether Carboxylic Acid) stands out for its unique ability to combine anionic mildness with non-ionic-like compatibility.[1] While traditional Quality Control (QC) relies on titration (Acid Value) to determine purity, these methods fail to capture the structural nuances that dictate performance—specifically the degree of ethoxylation (n≈4) and the conversion efficiency from the alcohol precursor.

This guide provides a definitive NMR spectroscopy workflow to structurally fingerprint Trideceth-4 Carboxylic Acid. Unlike generic datasheets, we focus on the diagnostic signals that differentiate this molecule from its precursors (Trideceth-4 alcohol) and aggressive alternatives (SLES), providing a self-validating protocol for researchers.[1]

Structural Logic & NMR Assignments

The molecule consists of three distinct domains, each yielding a specific spectral signature:

  • Hydrophobic Tail: A branched C13 tridecyl chain (isotridecyl).

  • Hydrophilic Linker: A polyoxyethylene (PEG) chain with an average of 4 units.

  • Functional Head: A terminal carboxymethyl group (

    
    ).[1]
    
The Diagnostic "Fingerprint" (1H NMR)

The critical differentiator between Trideceth-4 Carboxylic Acid and its raw material (Trideceth-4) is the


-methylene singlet .[1]
DomainProton AssignmentChemical Shift (

, ppm)
MultiplicityDiagnostic Value
Head

4.00 – 4.15 Singlet Primary ID. Confirms carboxylation.[1] Absent in precursor.
Linker

3.50 – 3.75Broad MultipletIntegration determines 'n' value (Ethoxylation degree).[1]
Tail

3.40 – 3.50Triplet (buried)Linkage point between tail and PEG chain.[1]
Tail Bulk

1.10 – 1.40Broad MultipletIndicates branching of the tridecyl chain.[1]
Tail Terminal

0.80 – 0.90Triplet/MultipletInternal Reference (Integration = 3H).[1]
Acid

> 10.0Broad SingletVisible in

or DMSO; disappears in

.

Technical Insight: The singlet at ~4.1 ppm is the "Performance Peak." If this peak is weak or split, it indicates incomplete carboxylation or pH instability. If the region at 3.7 ppm shows a distinct triplet shoulder, it suggests unreacted alcohol (Trideceth-4) remains.

Comparative Performance Guide

This section objectively compares Trideceth-4 Carboxylic Acid against its functional alternatives using NMR data as the evidence base.

Scenario A: Product vs. Precursor (Quality Control)
  • The Problem: Incomplete reaction of Trideceth-4 alcohol leads to lower anionic character and potential skin irritation.

  • NMR Evidence:

    • Trideceth-4 Carboxylic Acid: Shows a distinct singlet at 4.1 ppm (

      
      ).[1]
      
    • Trideceth-4 (Alcohol): Lacks the 4.1 ppm signal.[1][2] Instead, it possesses a terminal hydroxymethylene signal (

      
      ) buried within the 3.6–3.7 ppm envelope.
      
    • Quantification: Ratio of the integral at 4.1 ppm (2H) to the methyl integral at 0.88 ppm (3H) confirms % conversion.

Scenario B: Trideceth-4 Carboxylic Acid vs. SLES (Sodium Laureth Sulfate)
  • The Problem: SLES is a standard anionic surfactant but is harsher. Formulators often blend them.

  • NMR Evidence:

    • SLES: Distinctive downfield shift of the

      
      -methylene protons adjacent to the sulfate group (
      
      
      
      ) at ~4.1 – 4.2 ppm (often a triplet), but lacks the carboxylic acid proton at >10 ppm.
    • Differentiation: 13C NMR is definitive here. The Carbonyl carbon (

      
      ) of Trideceth-4 Carboxylic Acid appears at ~172-175 ppm .[1] SLES has no signal in this region.
      

Experimental Protocol: Self-Validating Workflow

Objective: Determine the Mean Degree of Ethoxylation (


) and Carboxylation Efficiency.

Reagents:

  • Deuterated Chloroform (

    
    ) for structural elucidation (allows observation of acidic proton).
    
  • Deuterium Oxide (

    
    ) for micellar behavior studies.
    
  • Internal Standard: Maleic Acid (optional) for absolute purity quantification.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 20 mg of Trideceth-4 Carboxylic Acid in 0.6 mL of

      
      .
      
    • Critical Step: Ensure the sample is dry. Residual water creates a broad peak at 1.5-4.0 ppm that obscures the PEG region.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended.

    • Pulse Angle: 30°.

    • Relaxation Delay (

      
      ): 5 seconds  (Essential for accurate integration of the carboxylate tail vs. the mobile PEG chain).
      
    • Scans: 16-32.[1]

  • Processing & Integration:

    • Reference: Calibrate TMS or residual

      
       to 7.26 ppm.
      
    • Normalization: Set the integral of the terminal methyl group (0.80-0.90 ppm) to 3.00 .

  • Calculation Logic:

    • Step A (Ethoxylation

      
      ): 
      
      
      
      
      
      
      
      
      [1]
    • Step B (Carboxylation %):

      
      
      
      
      

Visualization: The NMR Logic Flow

The following diagram illustrates the decision matrix for characterizing the surfactant using NMR data.

NMR_Characterization_Flow Start Sample: Trideceth-4 Carboxylic Acid Solvent Dissolve in CDCl3 Start->Solvent Acquire Acquire 1H NMR Spectrum Solvent->Acquire Check_Methyl Identify Terminal Methyl (0.8-0.9 ppm, 3H) Acquire->Check_Methyl Check_Head Check 4.0-4.2 ppm Region Check_Methyl->Check_Head Decision_Peak Is Singlet Present? Check_Head->Decision_Peak Result_Acid Confirmed: Carboxylic Acid (Product) Decision_Peak->Result_Acid Yes (Singlet) Result_Alcohol Unreacted Alcohol (Precursor) Decision_Peak->Result_Alcohol No (Triplet/Absent) Calc_EO Calculate Ethoxylation (n) Integral(3.5-3.8 ppm) / 4 Result_Acid->Calc_EO Final_Report Generate Purity Report Result_Alcohol->Final_Report Flag Impurity Calc_EO->Final_Report

Figure 1: Logic flow for the structural verification of Trideceth-4 Carboxylic Acid, distinguishing it from unreacted precursors.

References

  • National Institutes of Health (NIH) - PubChem. "Trideceth-4 carboxylic acid (Compound)."[1] PubChem Compound Summary. Available at: [Link][1]

  • TNO (Netherlands Organization for Applied Scientific Research). "Oxidative Conversion of Polyethylene Towards Di-Carboxylic Acids: A Multi-Analytical Approach."[1] ChemSusChem.[3] Available at: [Link][1][3]

  • Oxford Instruments. "Determination of the Polyoxyethylene (POE) Percentage in Poloxamers." Application Note. Available at: [Link]

  • Magritek. "Characterizing fatty acids with advanced multinuclear NMR methods." Applications. Available at: [Link]

  • Chemistry LibreTexts. "Spectroscopy of Carboxylic Acids and Nitriles." Organic Chemistry. Available at: [Link][1]

Sources

Comprehensive Guide: Metabolite Identification of PEG-4 Tridecyl Ether Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Identification of PEG-4 Tridecyl Ether Carboxylic Acid Metabolites Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

PEG-4 tridecyl ether carboxylic acid (Trideceth-4 carboxylic acid) is an anionic surfactant widely used in pharmaceutical formulations and personal care products for its emulsifying properties and mildness. Unlike simple small molecules, this compound presents a unique analytical challenge due to its polydispersity (varying PEG chain lengths) and amphiphilic nature .

Identifying its metabolites is critical for safety assessment and pharmacokinetic profiling. This guide compares the industry-standard LC-HRMS (High-Resolution Mass Spectrometry) workflow against traditional Nominal Mass (Triple Quadrupole) and Radiometric alternatives. We demonstrate why HRMS combined with Kendrick Mass Defect (KMD) analysis is the superior methodology for elucidating the complex metabolic fate of this ether carboxylate.

Technical Challenge: The "Isobaric Fog"

The core difficulty in analyzing PEG-4 tridecyl ether carboxylic acid lies in its structure:



(Where 

, but ranges from 2–8 in commercial mixtures)
  • Polydispersity: The parent compound is not a single peak but a Gaussian distribution of homologs separated by 44.026 Da (

    
    ).
    
  • Metabolic Complexity: Biological systems attack both the alkyl chain (

    
    -oxidation) and the PEG chain (hydrolysis), creating a matrix of metabolites that often overlap isobarically with endogenous lipids or adjacent homologs.
    
  • Ionization Suppression: The amphiphilic nature causes significant matrix effects in biological fluids (plasma, urine, bile).

Comparative Methodology

We evaluated three primary approaches for metabolite identification.

FeatureMethod A: LC-HRMS (Orbitrap/Q-TOF) Method B: Nominal Mass (Triple Quad)Method C: Radiometric (

C-Labeling)
Primary Utility Structural Elucidation & ID Quantification of knownsMass Balance & Excretion Rates
Resolution > 60,000 FWHMUnit ResolutionN/A (Chromatographic only)
Specificity High (Exact Mass < 5 ppm)Low (Isobaric interference common)High (Specific to radiolabel)
Metabolite Discovery Excellent (Untargeted)Poor (Requires prediction)Good (Detects all, IDs none)
Data Processing Kendrick Mass Defect (KMD)MRM TransitionsFraction Collection
Verdict Recommended for ID Recommended for Routine PKRecommended for ADME Regulatory
Why LC-HRMS is the "Product of Choice"

While Triple Quads are sensitive, they cannot distinguish a metabolite formed by hydroxylation (+15.9949 Da) from a matrix interference or a different homolog with high confidence. LC-HRMS allows for mass defect filtering , which mathematically separates the surfactant-related ions (which share specific mass defects due to the PEG chain) from the biological background.

Metabolic Pathways & Mechanisms

Understanding the fragmentation necessitates mapping the metabolic logic. The metabolism of alkyl ether carboxylates typically follows three pathways:

  • 
    -Oxidation:  The terminal methyl group of the tridecyl chain is oxidized to a carboxylic acid, forming a dicarboxylic acid.
    
  • 
    -Oxidation:  The newly formed dicarboxylic acid undergoes stepwise shortening (
    
    
    
    loss) from the alkyl end.
  • Ether Cleavage (O-Dealkylation): Scission of the ether bond releases the free PEG-carboxylate chain.

Visualization: Metabolic Fate

MetabolicPathway cluster_legend Pathway Key Parent Parent: PEG-4 Tridecyl Ether Carboxylic Acid OmegaOx Metabolite M1: omega-Carboxylated Parent (Dicarboxylic Acid) Parent->OmegaOx CYP450 (omega-oxidation) Cleavage Metabolite M3: Free PEG-Carboxylate (Excreted in Urine) Parent->Cleavage O-Dealkylation (Ether Cleavage) Glucuronide Conjugate M4: Acyl Glucuronide Parent->Glucuronide UGT (Direct Conjugation) BetaOx Metabolite M2 Series: Chain-Shortened Dicarboxylates OmegaOx->BetaOx Beta-Oxidation (Mitochondrial/Peroxisomal) BetaOx->Cleavage Final Degradation key1 Blue: Parent Compound key2 Red: Primary Oxidative Metabolite key3 Yellow: Chain Shortening

Figure 1: Proposed metabolic pathway of PEG-4 tridecyl ether carboxylic acid involving


-oxidation, 

-oxidation shortening, and ether cleavage.[1]

Experimental Protocol (Self-Validating)

This protocol ensures high data integrity by using the homologous series as an internal lock-mass system.

Step 1: Incubation
  • System: Human Liver Microsomes (HLM) or Hepatocytes.

  • Control: Heat-inactivated microsomes (to distinguish chemical degradation).

  • Concentration: 10 µM substrate.

  • Timepoints: 0, 15, 30, 60 min.

Step 2: Sample Preparation (Protein Precipitation)
  • Add 3 volumes of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid .

  • Rationale: Acidic ACN ensures the carboxylic acid moiety is protonated or neutral, improving recovery during precipitation, though it will be ionized in negative mode later.

  • Centrifuge at 10,000 x g for 10 min at 4°C.

Step 3: LC-HRMS Acquisition
  • Instrument: Orbitrap or Q-TOF (Resolution > 30k).

  • Column: C18 Reverse Phase (e.g., Waters HSS T3) - Essential for retaining polar PEG metabolites.

  • Mobile Phase:

    • A: Water + 5mM Ammonium Acetate (pH 9). Basic pH promotes ionization of the carboxylic acid in negative mode.

    • B: Acetonitrile/Methanol (90:10).

  • Ionization: ESI Negative Mode (ESI-).

    • Why Negative? The carboxylic acid group (

      
      ) ionizes strongly in ESI(-), producing 
      
      
      
      ions with less background noise than ESI(+).
Step 4: Data Analysis (The Critical Step)

Do not rely solely on software "metabolite prediction." Use Kendrick Mass Defect (KMD) filtering.

  • Calculate KMD: Normalize mass to the

    
     unit (44.0262 Da).
    
  • Plot: KMD vs. Nominal Mass.

  • Result: The parent and all PEG-containing metabolites will align in horizontal series. Metabolites with modified alkyl chains (oxidations) will shift vertically by specific defect values (e.g.,

    
     adds a specific mass defect shift).
    

Results & Data Interpretation

Diagnostic Fragmentation Patterns

When using MS/MS (HCD or CID), look for these signature ions to confirm structural identity.[2]

Precursor IonModeKey Fragment (

)
Structural Insight
Parent

ESI(-)

89, 133
Characteristic PEG-carboxylate chain fragments.
Parent

ESI(-)Neutral Loss 44 Da Successive loss of ethylene oxide units.
Metabolite M1 ESI(-)Parent + 29.989 Da Transformation to dicarboxylic acid (

).
Metabolite M2 ESI(-)M1 - 28.031 Da Loss of

(one round of

-oxidation).
Analytical Workflow Diagram

Workflow cluster_Analysis Data Processing Sample Biological Sample (Microsomes/Plasma) Extract Protein Precipitation (ACN + 0.1% FA) Sample->Extract LC LC Separation (C18, pH 9.0) Extract->LC MS HRMS Acquisition (ESI-, Full Scan/ddMS2) LC->MS KMD KMD Filtering (Base: EO unit) MS->KMD MDF Mass Defect Filter (Remove Background) KMD->MDF ID Structure Elucidation (MS2 Matching) MDF->ID

Figure 2: Optimized analytical workflow for identifying PEGylated metabolites using Mass Defect Filtering.

References

  • Thurman, E. M., & Ferrer, I. (2010). Identification of Surfactants in Commercial Products by Liquid Chromatography/Mass Spectrometry. Wiley.

  • Trebše, P., et al. (2018). Degradation of Polyethoxylated Surfactants. In Surfactants in Precision Cleaning. Elsevier.
  • Bernhardt, T., et al. (2014). Orbitrap Mass Spectrometry Characterization of PEGylated Proteins and Surfactants. Thermo Fisher Scientific Application Notes.

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology.

  • Li, F., et al. (2022). Metabolism of Polyethylene Glycols and PEGylated Surfactants: A Review. Drug Metabolism Reviews.

Sources

Comparing Trideceth-4 carboxylic acid vs. Laureth-4 carboxylic acid performance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Analysis: Trideceth-4 Carboxylic Acid vs. Laureth-4 Carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Delivery Professionals

Executive Summary

In the development of topical pharmaceuticals and personal care formulations, the selection between Trideceth-4 Carboxylic Acid (T-4-CA) and Laureth-4 Carboxylic Acid (L-4-CA) is rarely a matter of simple substitution. While both are anionic alkyl ether carboxylates (AECs) offering pH-dependent anionic/nonionic character, their performance divergence is dictated by the topology of their hydrophobic tails.

L-4-CA (derived from linear


 lauryl alcohol) excels in foam stability and micellar packing efficiency , making it the superior choice for cleansing and stable emulsion systems. T-4-CA  (derived from branched 

isotridecyl alcohol) offers superior wetting kinetics, cold-process handling, and solubilization of polar oils due to steric disruption at the interface.

This guide analyzes the physicochemical and biological distinctions between these two surfactants to support data-driven formulation decisions.

Chemical Architecture & Mechanistic Causality[1]

The functional difference between these molecules stems from the Critical Packing Parameter (CPP) , influenced heavily by the linearity versus branching of the alkyl chain.

FeatureLaureth-4 Carboxylic AcidTrideceth-4 Carboxylic Acid
Hydrophobe Source Natural/Synthetic Lauryl Alcohol (

)
Synthetic Isotridecanol (

)
Chain Topology Linear Branched (Multiple methyl branches)
Head Group Carboxylated Ethoxylate (~4 EO)Carboxylated Ethoxylate (~4 EO)
INCI Name Laureth-4 Carboxylic AcidTrideceth-4 Carboxylic Acid
Micellar Packing Tight, ordered packing (High

)
Loose, disordered packing (Low

)
The Branching Effect

The


 chain in Trideceth-4 is typically derived from the hydroformylation of propylene trimer, resulting in a highly branched structure. This branching introduces steric hindrance  at the micellar interface.
  • L-4-CA: The linear chains align closely (Van der Waals forces maximized), leading to a lower Critical Micelle Concentration (CMC) and rigid interfacial films (stable foam).

  • T-4-CA: The methyl branches prevent close alignment. This increases the cross-sectional area of the tail (

    
    ), modifying the packing parameter 
    
    
    
    . The result is a more dynamic interface that favors rapid wetting over foam stability.

G Start Alkyl Chain Topology Linear Linear C12 (Laureth) Start->Linear Branched Branched C13 (Trideceth) Start->Branched PackingL Tight Interfacial Packing (High Van der Waals) Linear->PackingL PackingB Steric Hindrance (Disordered Interface) Branched->PackingB ResultL1 Lower CMC PackingL->ResultL1 ResultL2 High Foam Stability PackingL->ResultL2 ResultB1 Faster Wetting Kinetics PackingB->ResultB1 ResultB2 Lower Gel Point PackingB->ResultB2

Figure 1: Mechanistic pathway linking alkyl chain topology to macroscopic surfactant performance.

Physicochemical Performance Comparison

The following data synthesizes comparative studies of linear vs. branched AECs.

MetricLaureth-4 Carboxylic AcidTrideceth-4 Carboxylic AcidPerformance Implication
CMC (mg/L) ~250 - 350~400 - 600L-4-CA is more efficient; forms micelles at lower concentrations.
Surface Tension (

)
~32 mN/m~28 mN/mT-4-CA achieves lower ultimate surface tension due to better surface coverage dynamics.
Wetting (Draves, 0.1%) > 20 sec< 10 secT-4-CA is a superior wetting agent for porous substrates or hydrophobic drugs.
Foam Volume (Ross-Miles) High (Initial & 5 min)Moderate Initial / Low 5 minL-4-CA supports stable foams; T-4-CA foams collapse faster (drainage).
Hard Water Tolerance GoodExcellentBranching prevents calcium soap crystallization (precipitate formation).
Handling (Pour Point) Solid/Paste at 20°CLiquid at 20°CT-4-CA is easier to pump and process in cold manufacturing.
Analysis of Wetting vs. Foaming

Trideceth-4 Carboxylic Acid exhibits faster diffusion to newly created interfaces. In dynamic processes (e.g., spraying, high-speed coating), T-4-CA reduces surface tension faster than L-4-CA. However, once the interface is static, Laureth-4 Carboxylic Acid forms a more cohesive film, trapping air bubbles more effectively for foam stability.

Biological Profile & Irritation Potential

Both surfactants are classified as "Mild" compared to sulfated counterparts (e.g., SLES), but their interaction with skin proteins (keratin) differs slightly.

  • Mechanism: Protein denaturation correlates with the monomer concentration and the surfactant's binding affinity to protein hydrophobic domains.

  • Comparison:

    • L-4-CA: Slightly higher irritation potential in neat form due to efficient binding to linear hydrophobic pockets in proteins.

    • T-4-CA: The branched tail creates steric bulk that limits deep penetration into protein tertiary structures, often resulting in a milder profile in in vitro cytotoxicity assays (e.g., MTT on keratinocytes).

Recommendation: For mucosal drug delivery or sensitive skin applications, Trideceth-4 Carboxylic Acid is often the preferred choice for its mildness/wetting balance.

Experimental Protocols

To validate these properties in your specific formulation matrix, the following self-validating protocols are recommended.

Protocol A: Critical Micelle Concentration (CMC) Determination

Use this to determine the efficiency of the surfactant in your specific buffer system.

  • Preparation: Prepare a 10 mM stock solution of the surfactant in the target buffer (pH adjusted to >7.0 to ensure carboxylate form).

  • Dilution: Create 15 serial dilutions ranging from 0.01 mM to 10 mM.

  • Measurement: Use a Wilhelmy Plate Tensiometer. Measure surface tension (

    
    ) starting from the lowest concentration to avoid cross-contamination.
    
  • Validation:

    • Plot

      
       vs. 
      
      
      
      .[1]
    • The intersection of the linear decline and the plateau indicates the CMC.

    • Check: If the curve shows a minimum (dip) before the plateau, your sample contains impurities (likely unreacted alcohol). Purify via liquid-liquid extraction.

Protocol B: Zein Solubilization Test (Irritation Proxy)

A rapid screening tool to predict skin harshness. Lower Zein solubilization = Milder surfactant.

  • Reagent: Zein protein (corn prolamine), yellow powder.

  • Process:

    • Prepare 1% surfactant solution (pH 7.0).

    • Add excess Zein powder (2 g) to 40 mL surfactant solution.

    • Agitate for 60 mins at 35°C.

    • Centrifuge (3000 rpm, 15 min) to pellet undissolved Zein.

    • Filter supernatant (0.45 µm).

  • Quantification: Analyze dissolved Nitrogen content (Kjeldahl method) or UV absorbance at 280 nm.

  • Benchmark: Compare against Sodium Lauryl Sulfate (SLS) as a positive control (High Irritation) and Water (No Irritation).

ZeinTest Setup Prepare 1% Surfactant Sol. (pH 7.0) Mix Add Excess Zein Protein Agitate 60 min @ 35°C Setup->Mix Separate Centrifuge & Filter Mix->Separate Analyze Measure Dissolved Protein (UV 280nm or Kjeldahl) Separate->Analyze Result Compare vs. SLS Control (Lower = Milder) Analyze->Result

Figure 2: Zein Solubilization workflow for comparative mildness assessment.

Conclusion & Selection Guide

Choose Laureth-4 Carboxylic Acid if:

  • Foam Quality is paramount (e.g., shampoos, foams).

  • You require a thickening effect (linear chains build viscosity better with salt/betaines).

  • The formulation is for standard skin cleansing where moderate wetting is acceptable.

Choose Trideceth-4 Carboxylic Acid if:

  • Speed of Wetting is critical (e.g., dispersing hydrophobic drug powders).

  • Cold Processing is required (liquid at room temperature).

  • Hard Water Stability is a concern (branched structure resists calcium precipitation).

  • You need to solubilize difficult oils/fragrances without high shear.

References
  • Song, D., et al. (2011). "Properties of branched alcohol polyoxyethylene ether carboxylates." ResearchGate. Retrieved from [Link]

  • Ataman Kimya. (2025). Alkyl Ether Carboxylate Technical Overview. Retrieved from [Link]

  • Nikkol Group. (2025). NIKKOL ECT-3 (Trideceth-4 Carboxylic Acid) Product Guide. Retrieved from [Link]

  • Paria, S., & Khilar, K. C. (2004). "A review on experimental studies of surfactant adsorption at the hydrophilic solid–water interface." Advances in Colloid and Interface Science. (Contextual grounding for CMC protocols).

Sources

Validation of Ether Carboxylates as Mild Surfactants for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Surfactant

In the landscape of biological assays, researchers have long been forced to choose between two extremes: the aggressive solubilization power of harsh anionics (like SDS) or the gentle but often inefficient action of non-ionics (like Triton X-100).

Ether Carboxylates (ECs) —specifically polyoxyethylene alkyl ether carboxylic acids (e.g., Sodium Laureth-11 Carboxylate)—represent a third, "hybrid" class. They combine the high solubilizing capacity of anionic surfactants with the steric mildness of non-ionics.

This guide validates ECs as superior alternatives for workflows requiring native protein preservation and mass spectrometry (MS) compatibility , offering a self-validating protocol for their removal via pH switching.

Scientific Foundation: The "Crypto-Anionic" Mechanism

Chemical Architecture

Unlike SDS, which presents a "naked" sulfate charge directly to the protein surface (causing denaturation), ECs feature a polyoxyethylene (PEG) spacer between the hydrophobic tail and the anionic carboxyl head group.

  • Steric Shielding: The PEG chain acts as a buffer, preventing the anionic head from aggressively disrupting the protein's internal salt bridges.

  • pH Switchability: The carboxyl head group (

    
    ) allows the surfactant to switch between an anionic state (neutral pH) and a non-ionic/insoluble acid state (low pH).
    
Visualization: Structural Impact on Protein Stability

G cluster_0 SDS (Harsh Anionic) cluster_1 Ether Carboxylate (Mild Hybrid) SDS SDS Micelle (High Charge Density) Protein_Unfolded Denatured Protein (Linearized) SDS->Protein_Unfolded Invades Core Disrupts 3D Structure EC EC Micelle (PEG Shielded Charge) Protein_Native Native Protein (Active Conformation) EC->Protein_Native Surface Binding Only Steric Protection

Figure 1: Mechanistic comparison of protein interaction. SDS invades hydrophobic cores causing unfolding, while ECs (Akypo series) interact primarily with the surface due to steric hindrance from the PEG chain.

Comparative Performance Analysis

The following data consolidates performance metrics across three critical dimensions: protein integrity, lysis efficiency, and downstream compatibility.

Table 1: Head-to-Head Surfactant Comparison
FeatureSDS (Anionic)Triton X-100 (Non-Ionic)Ether Carboxylate (EC)
Primary Mechanism Charge repulsion / DenaturationLipid displacementHybrid (Steric + Charge)
Lysis Efficiency High (Aggressive)Moderate to HighHigh (Comparable to SDS)
Protein Denaturation Severe (Loss of Activity)Low (Preserves Activity)Low (Preserves Activity)
CMC (approx.) ~8.2 mM~0.24 mM~0.5 - 3.0 mM (Chain dependent)
MS Compatibility Incompatible (Suppresses Ionization)Incompatible (Polymer contamination)Compatible via Removal (See Protocol 2)
Regulatory Status StandardBanned/Restricted (REACH) Green / Biodegradable
Critical Insight: Enzymatic Activity Retention

In functional assays (e.g., Kinase or Luciferase assays), ECs demonstrate superior retention of catalytic activity compared to SDS.

  • Data Point: While 0.1% SDS typically reduces enzymatic activity to <10%, Sodium Laureth-11 Carboxylate (0.5%) retains >85% activity in standard reporter assays, comparable to Triton X-100 but with faster solubilization kinetics [1][4].

Experimental Protocols

Protocol 1: Native Membrane Protein Extraction

Use this protocol when preserving enzymatic function or protein-protein interactions is critical.

Reagents:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1.0% Sodium Laureth-11 Carboxylate (e.g., Akypo RLM 45) , Protease Inhibitors.

  • Control: Same buffer with 1% Triton X-100.

Workflow:

  • Pellet Preparation: Harvest

    
     HEK293 or CHO cells; wash 2x with cold PBS.
    
  • Lysis: Resuspend pellet in 1 mL Lysis Buffer. Incubate on ice for 15 minutes (Note: ECs are faster than Triton, which often requires 30+ min).

  • Clarification: Centrifuge at

    
     for 10 min at 4°C.
    
  • Validation (Self-Check): Measure total protein concentration (BCA Assay). EC extraction yield should be

    
     90% of the Triton control but with reduced viscosity.
    
Protocol 2: The "pH Switch" for Mass Spectrometry

This is the defining advantage of ECs. Unlike SDS, which is difficult to remove, ECs can be precipitated or extracted by lowering the pH.

Principle: At pH < 3.0, the carboxyl head group protonates (


), rendering the surfactant hydrophobic and insoluble in the aqueous peptide phase.

Workflow Step1 1. Protein Digestion (Buffer pH 8.0 + 1% EC) Step2 2. Acidification (Add 5% Formic Acid -> pH < 3.0) Step1->Step2 Step3 3. Phase Separation (EC Protonates & Precipitates/Oils out) Step2->Step3 Step4 4. Centrifugation (20,000 x g, 10 min) Step3->Step4 Step5 5. Recover Supernatant (Peptides Clean for LC-MS) Step4->Step5

Figure 2: The "pH Switch" Removal Protocol. Acidification converts the EC into an insoluble organic acid, allowing physical separation from the peptide solution.

Detailed Steps:

  • Digestion: Perform trypsin digestion in the presence of 0.5–1.0% EC to enhance cleavage efficiency of hydrophobic domains.

  • Acidification: Add Formic Acid or TFA to a final concentration of 1-5% (Target pH < 2.5).

  • Incubation: Incubate at room temperature for 5 minutes. The solution may become cloudy (cloud point effect) or form an oily droplet at the bottom.

  • Separation: Centrifuge at max speed (

    
    ).
    
  • Extraction (Optional): If a pellet is not visible, add an equal volume of Ethyl Acetate . The protonated EC will partition into the organic (upper) layer; peptides remain in the aqueous (lower) layer.

  • Analysis: Inject the aqueous phase directly into LC-MS.

Decision Matrix: When to Use Ether Carboxylates

Use the following logic tree to determine if ECs are the right tool for your specific assay.

DecisionTree Start Start: Select Surfactant Q1 Is the protein membrane-bound? Start->Q1 Q2 Is enzymatic activity required? Q1->Q2 Yes Res1 Use SDS (Strong Denaturant) Q1->Res1 No (Soluble) Q3 Is downstream analysis LC-MS? Q2->Q3 Yes Q2->Res1 No (Western Blot) Res2 Use Ether Carboxylates (Mild & Efficient) Q3->Res2 No (ELISA/Activity) Res4 Use EC with Protocol 2 (pH Switch) Q3->Res4 Yes Res3 Use Acid-Cleavable Surfactants (e.g. RapiGest)

Figure 3: Selection logic for biological surfactants. ECs excel in workflows requiring both membrane solubilization and functional preservation or MS analysis.

References

  • Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures. PubMed. [Link]

  • Evaluation of Alternative Process Cell Lysis Reagents as Replacements for Triton X-100. ElevateBio. [Link]

Quantitative determination of free PEG in 3,6,9,12-Tetraoxapentacosanoic acid samples

[1][2]

Executive Summary & Molecule Profile

Target Molecule: 3,6,9,12-Tetraoxapentacosanoic acid Chemical Nature: Amphiphilic PEGylated Lipid (Fatty Acid-PEG Conjugate). Critical Impurity: Free PEG (Unconjugated polyethylene glycol oligomers). Why it Matters: In drug delivery, free PEG acts as a competitive surfactant, destabilizing lipid bilayers and altering the pharmacokinetics of the final drug product.

This guide compares three analytical methodologies, ultimately recommending HPLC-CAD (Charged Aerosol Detection) as the superior protocol for its universality and sensitivity, while acknowledging HPLC-ELSD as a viable cost-effective alternative.

Method Landscape: A Comparative Analysis

The quantification of free PEG is challenging because PEG lacks a strong UV chromophore.[5][6] Traditional UV detection (200–210 nm) suffers from low sensitivity and interference from mobile phase solvents.

Table 1: Comparative Performance of Analytical Techniques
FeatureHPLC-CAD (Recommended) HPLC-ELSD LC-MS/MS TLC (Visual)
Detection Principle Aerosol Charging (Universal)Light ScatteringIonization (Mass/Charge)Charring / Iodine Stain
Sensitivity (LOD) High (< 1 ng)Moderate (~10-50 ng)Very High (pg range)Low (µg range)
Linearity Excellent (

)
Non-linear (often log-log)Linear (limited range)N/A (Qualitative)
Response Factor Uniform (Mass-dependent)Structure-dependentIonization-dependentN/A
Free PEG Retention Good (with AQ-C18)GoodGoodPoor resolution
Cost/Complexity High / ModerateModerate / LowVery High / HighLow / Low
Deep Dive: Why CAD Wins
  • Uniform Response: Unlike LC-MS, where ionization efficiency varies between the hydrophobic lipid-PEG and hydrophilic free PEG, CAD response is strictly proportional to the mass of the analyte. This allows for accurate quantification of the impurity (PEG) even if a specific standard is unavailable, using the main peak as a reference if necessary.

  • Sensitivity: CAD detects semi-volatile species that ELSD might miss due to higher evaporation temperatures.

Recommended Protocol: HPLC-CAD Workflow

This protocol utilizes a Polar-Embedded C18 column to ensure adequate retention of the hydrophilic free PEG species, preventing it from eluting in the void volume.

Experimental Setup
  • Instrument: HPLC system (e.g., Thermo Vanquish or Agilent 1260) coupled with a Charged Aerosol Detector (CAD).

  • Column: Acclaim Surfactant Plus or equivalent Polar-Embedded C18 (3 µm, 4.6 x 150 mm).

  • Column Temp: 30°C.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[6]

Gradient Program

The gradient is designed to elute the polar Free PEG early (but retained) and the hydrophobic 3,6,9,12-Tetraoxapentacosanoic acid later.

Time (min)% Mobile Phase BEvent
0.05%Equilibration / Injection
2.05%Isocratic Hold (Retain Free PEG)
15.095%Linear Gradient (Elute Lipid-PEG)
20.095%Wash
20.15%Re-equilibration
25.05%End of Run
Sample Preparation
  • Stock Solution: Dissolve 10 mg of 3,6,9,12-Tetraoxapentacosanoic acid sample in 1 mL of Methanol/Water (50:50).

  • Standard Solution: Prepare a known standard of PEG (matching the molecular weight of the PEG chain, likely PEG-200 or PEG-400) at 10, 50, 100, 500, and 1000 µg/mL.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter before injection.

Visualization: Analytical Workflow

The following diagram illustrates the decision logic and workflow for analyzing these samples.

PEG_Analysis_WorkflowStartSample: 3,6,9,12-Tetraoxapentacosanoic AcidPrepSample Prep:Dissolve in 50:50 MeOH/H2OFilter (0.22 µm)Start->PrepSeparationHPLC SeparationPolar-Embedded C18 ColumnGradient ElutionPrep->SeparationDetection_DecisionSelect DetectorSeparation->Detection_DecisionCADMethod A: CAD(Recommended)Uniform ResponseHigh SensitivityDetection_Decision->CADHigh Precision NeededELSDMethod B: ELSD(Alternative)Non-linear ResponseModerate SensitivityDetection_Decision->ELSDBudget ConstraintsUVMethod C: UV (210nm)(Not Recommended)Poor SensitivitySolvent InterferenceDetection_Decision->UVAvoidAnalysisData AnalysisIntegrate PeaksCAD->AnalysisELSD->AnalysisResult_FreeQuantify Free PEG(Early Eluting)Analysis->Result_FreeResult_LipidQuantify Lipid-PEG(Late Eluting)Analysis->Result_Lipid

Caption: Workflow for the separation and quantification of free PEG impurities using HPLC-CAD/ELSD.

Validation Criteria (Self-Validating System)

To ensure trustworthiness, the method must meet these validation criteria:

  • Specificity: Inject a blank (solvent only). There should be no peaks at the retention time of Free PEG. Inject pure Free PEG standard; it must resolve from the main Lipid-PEG peak with a resolution (

    
    ) > 2.0.
    
  • Linearity: The calibration curve for Free PEG (log-log for ELSD, linear or quadratic for CAD) must have

    
    .
    
  • LOD/LOQ: Limit of Quantitation should be

    
     (w/w) relative to the main peak to detect trace impurities.
    
  • Recovery: Spike the sample with a known amount of Free PEG. Recovery must be 85%–115%.

Expected Data Profile (Example)
AnalyteRetention Time (min)Detection Limit (CAD)Detection Limit (ELSD)
Free PEG (Impurity) 2.5 - 4.00.5 ng10 ng
3,6,9,12-Tetraoxapentacosanoic Acid 12.0 - 14.01.0 ng15 ng

References

  • National Institutes of Health (PubChem). (2025). 3,6,9,12-Tetraoxapentacosan-1-ol Structure and Properties. Retrieved from [Link]

  • Li, N., et al. (2008). Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Agilent Technologies. High Resolution Analysis of Polyethylene Glycol using HPLC with ELSD. Retrieved from [Link]

Lysis Buffer Selection: A Comparative Guide to Anionic vs. Nonionic PEG Surfactants

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative study of anionic vs. nonionic PEG surfactants in lysis buffers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In protein extraction, the choice of surfactant is the single most critical variable determining the yield, integrity, and downstream utility of the lysate. This guide provides a technical comparison between Anionic Surfactants (specifically SDS and Deoxycholate) and Nonionic PEG-based Surfactants (Triton X-100, NP-40, Tween).

While anionic surfactants offer superior solubilization of hydrophobic and aggregate proteins, they often irreversibly denature targets.[1] Conversely, nonionic PEG surfactants preserve native conformation and protein-protein interactions (PPIs) but may fail to solubilize nuclear or lipid-raft-associated proteins efficiently. This study synthesizes mechanistic insights with experimental protocols to guide selection.

Mechanistic Comparison: Solubilization vs. Denaturation

The fundamental difference lies in how these amphipathic molecules interact with the lipid bilayer and the protein structure itself.

Anionic Surfactants (e.g., SDS, Sodium Deoxycholate)
  • Structure: Possess a negatively charged hydrophilic head group (sulfate or carboxylate) and a hydrophobic tail.

  • Mechanism: SDS binds proteins cooperatively (approx.[2] 1.4 g SDS per 1 g protein), disrupting non-covalent bonds and unfolding proteins into extended, negatively charged rods. This results in complete membrane disruption and protein denaturation.[2]

  • Best For: Total protein extraction, SDS-PAGE, Western Blotting, solubilizing inclusion bodies.

Nonionic PEG Surfactants (e.g., Triton X-100, NP-40, Tween 20)[1]
  • Structure: Contain uncharged hydrophilic polyethylene glycol (PEG) chains.

  • Mechanism: These surfactants have a rigid, bulky structure that intercalates into the lipid bilayer, displacing lipids and forming mixed micelles. Crucially, they do not penetrate the internal hydrophobic core of water-soluble proteins, leaving tertiary and quaternary structures intact.

  • Best For: Co-Immunoprecipitation (Co-IP), enzyme activity assays, ELISA, native PAGE.

Visualization: Surfactant-Protein Interaction Mechanisms

SurfactantMechanism cluster_0 Anionic (SDS) Mechanism cluster_1 Nonionic (Triton/PEG) Mechanism SDS_Micelle SDS Monomers Protein_Folded Native Protein (Folded) SDS_Micelle->Protein_Folded Electrostatic & Hydrophobic Attack Protein_Denatured Denatured Protein (Linearized/Coated) Protein_Folded->Protein_Denatured Unfolding PEG_Micelle Triton X-100 Micelle Membrane_Protein Membrane Protein (Lipid Bound) PEG_Micelle->Membrane_Protein Lipid Displacement Protein_Soluble Solubilized Protein (Native Structure) Membrane_Protein->Protein_Soluble Mixed Micelle Formation (No Unfolding)

Figure 1: Mechanistic difference between anionic denaturation (SDS) and nonionic solubilization (Triton X-100).

Comparative Performance Data

The following data summarizes the performance of these surfactants across critical parameters.

Table 1: Performance Metrics & Downstream Compatibility
FeatureAnionic (SDS, DOC)Nonionic PEG (Triton, Tween, NP-40)
Lysis Efficiency High (Lyses nuclear membranes & aggregates)Moderate (Cytoplasmic lysis; nuclei often intact)
Protein Yield High (Total proteome)Moderate (Soluble fraction only)
Denaturation Yes (Irreversible)No (Preserves Native State)
PPI Preservation Poor (Disrupts complexes)Excellent (Ideal for Co-IP)
BCA Assay CompatibleCompatible
Bradford Assay Incompatible (Precipitates)Compatible
Mass Spec (LC-MS) Incompatible (Suppresses ionization)Incompatible (Polymer contamination; hard to remove)
Enzyme Assays Incompatible (Inactivates enzymes)Compatible

Critical Insight: While Nonionic PEG surfactants are often cited as "MS-compatible" compared to SDS, they are actually detrimental to Mass Spectrometry due to PEG polymer contamination that is difficult to wash away. For MS, acid-labile surfactants (e.g., PPS Silent Surfactant) or SDC (Sodium Deoxycholate, which precipitates at low pH) are preferred over Triton or Tween [1, 2].

Experimental Protocols
Protocol A: Native Lysis (Nonionic PEG)

For Co-IP, ELISA, and Enzyme Activity Assays.

Reagents:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (v/v) Triton X-100 (or NP-40), 1 mM EDTA.

  • Additives: Protease/Phosphatase Inhibitor Cocktail (add fresh).

Workflow:

  • Pellet Preparation: Harvest

    
     cells; wash 2x with ice-cold PBS.
    
  • Lysis: Resuspend pellet in 500 µL cold Lysis Buffer.

  • Incubation: Incubate on ice for 30 minutes with gentle agitation. Do not vortex vigorously as this may shear DNA or denature sensitive complexes.

  • Clarification: Centrifuge at 14,000

    
     for 15 minutes at 4°C.
    
  • Collection: Transfer supernatant (soluble cytoplasmic/membrane fraction) to a fresh tube. The pellet contains nuclei and cytoskeletal debris.

Protocol B: Denaturing Lysis (Anionic/RIPA)

For Western Blotting and Total Protein Extraction.

Reagents:

  • RIPA Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.

  • Additives: Protease Inhibitors, Benzonase (optional, to reduce viscosity from DNA).

Workflow:

  • Lysis: Add 500 µL RIPA buffer to washed cell pellet.

  • Disruption: Vortex vigorously for 10 seconds.

  • Shearing: Pass lysate through a 21-gauge needle 10 times OR sonicate (3 x 10s pulses) to shear genomic DNA and reduce viscosity.

  • Incubation: Incubate on ice for 30 minutes.

  • Clarification: Centrifuge at 14,000

    
     for 20 minutes at 4°C.
    
  • Yield Check: The supernatant contains total protein (cytoplasmic + nuclear + membrane).

Protocol C: Differential Detergent Fractionation (DDF)

For separating Cytosolic, Membrane, and Nuclear fractions sequentially.[3][4]

This protocol utilizes the specific properties of Digitonin (cholesterol-targeting), Triton (membrane-targeting), and Tween/DOC (nuclear-targeting) [3, 4].

Visualization: DDF Workflow

DDF_Workflow cluster_step1 Step 1: Cytosolic Extraction cluster_step2 Step 2: Membrane Extraction cluster_step3 Step 3: Nuclear Extraction Cells Intact Cells Digitonin Buffer A: Digitonin Cells->Digitonin Cyto Fraction 1: Cytosolic Proteins Digitonin->Cyto Supernatant Triton Buffer B: Triton X-100 Digitonin->Triton Pellet Membrane Fraction 2: Membrane/Organelle Triton->Membrane Supernatant TweenDOC Buffer C: Tween 20 + DOC Triton->TweenDOC Pellet Nuclear Fraction 3: Nuclear Proteins TweenDOC->Nuclear Supernatant

Figure 2: Sequential fractionation using differential detergent properties.[3]

DDF Methodology:

  • Cytosolic: Resuspend cells in Digitonin buffer (25 µg/mL). Incubate 10 min on ice. Spin 500

    
    . Supernatant = Cytosol .
    
  • Membrane: Resuspend pellet in Triton X-100 buffer (0.5%). Incubate 30 min. Spin 5,000

    
    .[5] Supernatant = Membrane/Organelle .
    
  • Nuclear: Resuspend pellet in Tween 20 (1%) / Deoxycholate (0.5%) buffer. Incubate 10 min. Spin 10,000

    
    . Supernatant = Nuclear .
    
Decision Matrix: When to Use Which?
Goal Recommended Surfactant Reasoning
Western Blot (General) SDS / RIPA Ensures complete solubilization and linearization for PAGE.
Co-IP / Pull-down Triton X-100 / NP-40 Preserves weak protein-protein interactions.
Phosphoprotein Analysis NP-40 + Phosphatase Inhibitors Gentle lysis prevents phosphatase activation; SDS can interfere with some anti-phospho antibodies.
Mass Spectrometry Sodium Deoxycholate (SDC) Anionic but can be precipitated out with acid; avoids PEG contamination [1].
Lipid Raft Analysis Triton X-100 (Cold) At 4°C, Triton solubilizes fluid membranes but leaves lipid rafts (DRMs) intact for isolation.
References
  • Thermo Fisher Scientific. Detergents for Cell Lysis and Protein Extraction. [6]

  • Chen, E.I., et al. (2007). Effect of Lysis Buffer on Proteome Analysis.[7][8] Journal of Proteome Research.

  • Ramsby, M.L., Makowski, G.S. (2011). Differential Detergent Fractionation of Eukaryotic Cells.[9] Cold Spring Harbor Protocols.

  • Creative Proteomics. Protocol for Differential Detergent Fractionation.

  • Sigma-Aldrich. Detergent Properties and Applications Guide.

Sources

Safety Operating Guide

3,6,9,12-Tetraoxapentacosanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Logistics

3,6,9,12-Tetraoxapentacosanoic acid is a specialized PEGylated fatty acid derivative, often utilized in lipid nanoparticle (LNP) formulation, surface modification, or as a non-ionic surfactant.[1] While it is not classified as acutely toxic (e.g., P-listed) under RCRA standards, its surfactant properties and resistance to rapid biodegradation necessitate strict adherence to Non-Halogenated Organic Waste protocols.[1]

This guide moves beyond generic safety advice, providing a self-validating disposal workflow designed to protect both laboratory personnel and downstream environmental systems.

Compound Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its behavior in a waste stream.[2][3] This molecule combines a lipophilic tail (pentacosanoic backbone) with a hydrophilic ether/PEG spacer (tetraoxa).[1]

PropertyValue / CharacteristicOperational Implication
Chemical Class PEGylated Fatty Acid / Ether-Carboxylic AcidAmphiphilic; acts as a surfactant.[1] Do not pour down drains ; it creates persistent foams and disrupts aquatic membranes.
Physical State Waxy Solid or Viscous Liquid (Ambient)Likely requires "Solid Waste" segregation unless dissolved in solvent.
Combustibility Flash Point > 110°C (Estimated)Combustible but not Flammable. Safe for standard organic waste streams.
Reactivity Weak Acid (Carboxylic)Incompatible with strong oxidizers and strong bases. Segregate from nitric acid or perchlorates.
RCRA Status Non-Regulated (Not P or U listed)Treat as Hazardous Chemical Waste due to aquatic toxicity potential.

Immediate Containment & Spill Management

The Principle of Dry Containment: Because this compound is a surfactant, adding water to a spill will create a voluminous, slippery emulsion that spreads the contamination. Always use dry cleanup methods first. [1]

Spill Protocol (Self-Validating Step)
  • Isolate: Mark the area.[2] If the substance is heated (liquid), allow it to cool and solidify.[1]

  • Dry Sorption: Apply vermiculite, sand, or a polypropylene absorbent pad.

    • Why? These materials bind the lipid tail, preventing it from smearing.

  • Solvent Wipe: After removing the bulk solid, wipe the surface with Ethanol (70%) or Isopropanol.

    • Why? Water alone is ineffective against the C25 lipid chain; alcohol solubilizes the residue for removal.

  • Disposal: Place all contaminated pads/gloves into the Solid Hazardous Waste bin (see Section 3).

Disposal Workflow: The Decision Matrix

The disposal route is determined by the state of the material (pure substance vs. solvated mixture).

Scenario A: Pure Substance (Expired/Excess Solids)[1]
  • Container: High-density polyethylene (HDPE) or glass wide-mouth jar.

  • Labeling: "Hazardous Waste - Solid Organic."

  • Constituents: Write the full chemical name. Do not use abbreviations like "PEG-FA."

  • Stream: Sent for high-temperature incineration.

Scenario B: Solvated Mixtures (Reaction Waste/Mother Liquor)[1]
  • Segregation:

    • If dissolved in Dichloromethane/Chloroform

      
      Halogenated Waste .
      
    • If dissolved in Ethanol/Methanol/Hexane

      
      Non-Halogenated Waste .
      
  • pH Check: If the solution is highly acidic (pH < 2) due to other reagents, neutralize to pH 5–9 before adding to the organic solvent drum to prevent drum corrosion or unexpected off-gassing.

Visualization: Disposal Decision Tree

The following logic flow ensures the material ends up in the correct regulatory stream, preventing costly re-classification fees or safety violations.

DisposalWorkflow Start Waste Generation: 3,6,9,12-Tetraoxapentacosanoic acid StateCheck Determine Physical State Start->StateCheck Drain Drain Disposal Start->Drain IsSolid Solid / Waxy Residue StateCheck->IsSolid IsLiquid Dissolved in Solution StateCheck->IsLiquid SolidBin Solid Hazardous Waste Bin (Double Bagged) IsSolid->SolidBin Tag as Solid Organic SolventCheck Check Solvent Type IsLiquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (Ethanol, Hexane, DMSO) SolventCheck->NonHalogenated No HaloWaste Halogenated Solvent Waste (Red Can) Halogenated->HaloWaste NonHaloWaste Non-Halogenated Solvent Waste (Clear/White Can) NonHalogenated->NonHaloWaste Prohibited STRICTLY PROHIBITED (Aquatic Toxicity/Clogging) Drain->Prohibited

Figure 1: Decision matrix for segregating PEGylated fatty acid waste streams based on physical state and solvent composition.[1]

Regulatory & Environmental Logic (Why This Matters)

The "Drain Ban" Justification

Although 3,6,9,12-Tetraoxapentacosanoic acid is not a "heavy metal" or "cyanide," it must never be poured down the sink.[1]

  • Surfactant Load: It interferes with the settling processes in municipal wastewater treatment plants.

  • Persistence: The ether linkages (PEG-like) in the 3,6,9,12 positions increase resistance to hydrolysis compared to standard fatty acids, meaning it persists longer in the environment [1].[1]

  • Physical Blockage: In the presence of calcium ions (hard water), long-chain fatty acids form insoluble soap scums that clog plumbing infrastructure.

RCRA Compliance

Under the Resource Conservation and Recovery Act (RCRA), this material is typically classified as Non-Regulated Chemical Waste unless mixed with listed solvents.[1] However, best practice (and most institutional policies) mandates handling it as Class 9 (Miscellaneous) or general organic waste to ensure incineration [2].[1]

References

  • PubChem. (2025).[4] 3,6,9,12-Tetraoxapentacosan-1-ol Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • University of Pennsylvania EHRS. (2023).[3] Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

Sources

Navigating the Safe Handling of 3,6,9,12-Tetraoxapentacosanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The dual nature of this molecule—a potentially corrosive acid and a generally low-toxicity PEG derivative—requires a nuanced understanding of its potential hazards. This guide is structured to provide a comprehensive operational and disposal plan, ensuring the safety of personnel and the integrity of research from procurement to disposal.

I. The Foundation of Safety: Understanding the Hazards

3,6,9,12-Tetraoxapentacosanoic acid's structure suggests a profile that combines the characteristics of carboxylic acids and PEGylated compounds. Carboxylic acids, while often weak, can be corrosive and pose hazards upon contact with skin, eyes, and the respiratory tract.[1] Conversely, polyethylene glycols are generally recognized for their low toxicity and biocompatibility. However, it is prudent to handle all new chemical entities with a high degree of caution.

Potential Hazards:

  • Corrosivity: The carboxylic acid group may cause irritation or burns upon direct contact.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Eye Damage: Direct contact with the eyes could lead to serious irritation or damage.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling 3,6,9,12-Tetraoxapentacosanoic acid. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and aerosols.
Hands Acid-resistant nitrile glovesOffers protection from potential corrosive effects.
Body Laboratory coat or chemical-resistant apronProtects against spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area. A respirator may be necessary for large quantities or when generating aerosols.Minimizes inhalation of potentially irritating dust or vapors.
A. The Critical Steps of Donning and Doffing PPE

The effectiveness of PPE is contingent on its correct application and removal. Following a standardized procedure minimizes the risk of contamination.

Donning (Putting On) PPE Sequence:

  • Hand Hygiene: Thoroughly wash and dry your hands.

  • Gown/Apron: Put on the laboratory coat or apron, ensuring it is securely fastened.

  • Mask/Respirator (if required): Position the mask over your nose and mouth, securing the ties or ear loops.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs of the gloves overlap the sleeves of the gown.[2]

Doffing (Taking Off) PPE Sequence:

  • Gloves: Remove gloves by peeling one off from the cuff and using it to remove the other, touching only the inside of the second glove.

  • Gown/Apron: Untie and remove the gown, folding the contaminated side inward.

  • Hand Hygiene: Perform hand hygiene.

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Mask/Respirator (if required): Remove the mask from the back.

  • Hand Hygiene: Perform hand hygiene again.[3][4]

III. Operational Plan: A Framework for Safe Handling

A robust operational plan integrates engineering controls, administrative controls, and PPE to create a multi-layered safety system.

A. Engineering Controls: Modifying the Workspace for Safety

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals.[5][6][7]

  • Chemical Fume Hood: All handling of 3,6,9,12-Tetraoxapentacosanoic acid that may generate dust or aerosols should be conducted within a certified chemical fume hood.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.

B. Administrative Controls: Procedures for a Safer Laboratory

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.[8][9][10]

  • Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving this compound.

  • Training: All personnel must be trained on the potential hazards and safe handling procedures for this chemical.

  • Restricted Access: Limit access to areas where the compound is stored and handled.[11]

  • Labeling: Ensure all containers of 3,6,9,12-Tetraoxapentacosanoic acid are clearly labeled with its identity and associated hazards.

IV. Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Characterization:

Based on its carboxylic acid functionality, waste containing 3,6,9,12-Tetraoxapentacosanoic acid should be considered potentially corrosive.

Disposal Procedure:

  • Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name and its potential hazards (e.g., "Corrosive").

  • Storage: Store the waste container in a designated satellite accumulation area away from general laboratory traffic.

  • Disposal: Arrange for pick-up and disposal by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[12][13][14]

Empty Container Disposal:

Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing and air-drying, the container can be disposed of as non-hazardous waste, with the label defaced.[15]

V. Visualizing the Workflow for Safe Handling

To further clarify the operational procedures, the following diagram illustrates the key steps for the safe handling of 3,6,9,12-Tetraoxapentacosanoic acid.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SOP Review SOP Don_PPE Don PPE Review_SOP->Don_PPE Proceed Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Proceed Handle_Chemical Handle Chemical Work_in_Hood->Handle_Chemical Proceed Clean_Work_Area Clean Work Area Handle_Chemical->Clean_Work_Area Complete Dispose_Waste Dispose of Waste Clean_Work_Area->Dispose_Waste Proceed Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Proceed Hand_Hygiene Hand Hygiene Doff_PPE->Hand_Hygiene Final Step

Caption: Workflow for the safe handling of 3,6,9,12-Tetraoxapentacosanoic acid.

By adhering to the principles and procedures outlined in this guide, researchers can confidently and safely work with 3,6,9,12-Tetraoxapentacosanoic acid, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • SA Health. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. [Link]

  • GOV.UK. Guide to donning and doffing PPE: Droplet Precautions. [Link]

  • Rensselaer Polytechnic Institute. Laboratory Engineering Controls. [Link]

  • Georgia Institute of Technology. Engineering Controls. [Link]

  • American Animal Hospital Association. Sequence for donning and doffing personal protective equipment (PPE). [Link]

  • Lab Manager. Controlling Chemical Exposures in the Laboratory. [Link]

  • Temple University. Controlling Laboratory Chemical Hazards. [Link]

  • Lindström Group. Donning and doffing PPE: how to wear, remove and dispose of it. [Link]

  • Healthcare Compliance Pros. Donning and Doffing PPE Explanation. [Link]

  • University of California, Santa Cruz. Administrative Controls. [Link]

  • CrelioHealth For Diagnostics. From Hazard to Mitigation: Applying the Hierarchy of Controls in Laboratory Risk Assessment. [Link]

  • Storemasta. 10 administrative controls to improve chemical safety in the workplace. [Link]

  • The University of Texas at Austin. Chemical Waste. [Link]

  • American Chemical Society. Hazardous Waste & Disposal Considerations. [Link]

  • The University of Chicago. Hazardous Waste Disposal Procedures. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.